molecular formula C7H3BrClFO B1528929 6-Bromo-3-chloro-2-fluorobenzaldehyde CAS No. 1114809-02-7

6-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No.: B1528929
CAS No.: 1114809-02-7
M. Wt: 237.45 g/mol
InChI Key: ILJCPNFAFWGTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJCPNFAFWGTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719283
Record name 6-Bromo-3-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-02-7
Record name 6-Bromo-3-chloro-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-chloro-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry. Its unique arrangement of halogen substituents and a reactive aldehyde functional group makes it a strategic starting material for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical's structure, properties, a detailed synthetic protocol, spectroscopic analysis, key reactivity patterns, and its applications, offering field-proven insights for its effective utilization in research and development.

Introduction and Significance

This compound, with the CAS Number 1114809-02-7, is a trifunctionalized aromatic compound. The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—alongside an aldehyde group provides a rich platform for intricate synthetic strategies. The differential reactivity of the carbon-halogen bonds allows for selective and sequential chemical transformations, enabling chemists to build molecular complexity in a controlled manner.

The bromine atom serves as a prime site for cross-coupling reactions, the less reactive chlorine atom offers potential for later-stage functionalization, and the robust fluorine atom can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity or material performance. The aldehyde group itself is a versatile handle for a wide array of transformations, including oxidations, reductions, and nucleophilic additions. These features make this compound a key intermediate in the synthesis of novel therapeutic agents and crop protection compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1114809-02-7[2]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [2]
Appearance Light pink powder[1]
Purity ≥97%[2]
Storage 4°C[2]
SMILES C1=C(C(=C(C(=C1)Cl)F)C=O)Br[2]
InChI InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H[3]
InChI Key ILJCPNFAFWGTAR-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a regioselective ortho-lithiation and subsequent formylation of a suitable precursor. A plausible and effective route starts from the commercially available 1-bromo-4-chloro-2-fluorobenzene.

Synthetic Rationale and Strategy

The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the lithiation step. In 1-bromo-4-chloro-2-fluorobenzene, the fluorine atom is a powerful ortho-directing group for lithiation.[4] This allows for the selective deprotonation at the C6 position, adjacent to the fluorine atom. The resulting aryllithium intermediate can then be trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

G 1-Bromo-4-chloro-2-fluorobenzene 1-Bromo-4-chloro-2-fluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-4-chloro-2-fluorobenzene->Aryllithium Intermediate LDA or n-BuLi, THF, -78 °C This compound This compound Aryllithium Intermediate->this compound DMF, -78 °C to rt

Synthesis of this compound

Detailed Experimental Protocol

This protocol is based on established methods for ortho-lithiation and formylation of halogenated aromatic compounds.[2]

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Dry ice/acetone bath or cryocooler

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).

  • Solvent Addition: Anhydrous THF is added via cannula or syringe. The concentration is typically maintained at 0.1-0.5 M.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1-2 hours.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional hour and then gradually warmed to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected spectral features can be reliably predicted based on data from closely related analogs and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a downfield singlet for the aldehydic proton.

  • Aldehydic Proton (CHO): A singlet is anticipated in the highly deshielded region of the spectrum, typically around δ 10.0-10.5 ppm.

  • Aromatic Protons: Two doublets are expected for the two aromatic protons, which are coupled to each other. The exact chemical shifts will be influenced by the electronic effects of the halogen and aldehyde substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185-195 ppm, is characteristic of the aldehyde carbonyl carbon.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

  • C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C-H Stretch: Weak absorptions are expected above 3000 cm⁻¹.

  • C-X Stretches (X = Br, Cl, F): Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The unique substitution pattern of this compound dictates its reactivity and makes it a versatile intermediate.

Reactivity of the Aldehyde Group

The aldehyde functionality can undergo a variety of standard transformations, including:

  • Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction to the benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: Reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reductive Amination: Conversion to amines in the presence of an amine and a reducing agent.

Reactivity of the Halogen Substituents

The differential reactivity of the C-Br, C-Cl, and C-F bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend C-Br > C-Cl >> C-F. This allows for selective functionalization at the C6 position (bromine) while leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

Example: Suzuki-Miyaura Coupling

This compound can readily participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a new carbon-carbon bond at the C6 position.

G start This compound product 6-Aryl-3-chloro-2-fluorobenzaldehyde start->product Pd catalyst, Base boronic R-B(OH)₂ boronic->product

Suzuki-Miyaura cross-coupling reaction

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[5] The aldehyde group can participate in condensation reactions with binucleophilic reagents to form a variety of heterocyclic rings.

Applications in Drug Discovery and Agrochemicals

While specific drug candidates or commercial agrochemicals derived from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.[1] The presence of multiple halogens can significantly impact the lipophilicity, metabolic stability, and binding affinity of the final compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[6]

  • Precautionary Statements: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

    • Skin: Wash with plenty of soap and water. Seek medical attention if irritation occurs.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique combination of a reactive aldehyde group and differentially reactive halogen substituents provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and other advanced materials. This guide serves as a comprehensive resource for researchers and scientists seeking to effectively utilize this valuable chemical intermediate in their synthetic endeavors.

References

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: A Polyfunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1114809-07-2

Introduction: Unveiling a Versatile Synthetic Intermediate

6-Bromo-3-chloro-2-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized halogen pattern (F, Cl, Br) on the benzaldehyde core provides a rich platform for complex molecular engineering. Each functional group—the reactive aldehyde, the versatile bromine atom, and the more robust chlorine and fluorine atoms—offers a distinct handle for sequential and regioselective chemical transformations.

This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound. We will delve into its physicochemical properties, plausible synthetic routes based on established chemical principles, predicted spectral characteristics, and its vast potential in modern organic synthesis, particularly in the construction of novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of its functional groups allows for a diverse range of reactions, making it an indispensable tool for creating complex molecular architectures with tailored biological activities and material properties.

Physicochemical and Structural Properties

The structural attributes of this compound are central to its chemical behavior. The combination of an electron-withdrawing aldehyde group and halogens of varying electronegativity and size creates a unique electronic and steric environment on the aromatic ring.

PropertyValueSource(s)
CAS Number 1114809-07-2[3][4]
Molecular Formula C₇H₃BrClFO[1][3][4]
Molecular Weight 237.45 g/mol [1][3][4]
Appearance Light pink or off-white solid[1][2]
Purity Typically ≥97%[4]
Storage Room temperature, under inert atmosphere[1][5]
SMILES O=CC1=C(F)C(Cl)=CC=C1Br[4]
InChI Key ILJCPNFAFWGTAR-UHFFFAOYSA-N[3]

Synthesis Strategy: Directed ortho-Metalation

In this case, the fluorine atom serves as the most potent directing group among the halogens. The synthesis would therefore commence from the commercially available precursor, 1-bromo-4-chloro-2-fluorobenzene . The fluorine atom directs the lithiation to the C6 position, which is ortho to it. Subsequent quenching of the resulting aryllithium intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start 1-Bromo-4-chloro-2-fluorobenzene Reagents 1. LDA or s-BuLi/TMEDA, THF, -78 °C 2. Anhydrous DMF Start->Reagents Directed ortho-Metalation (Formylation) Product This compound Reagents->Product

Plausible synthetic workflow via Directed ortho-Metalation.
Experimental Protocol: A Representative Methodology

The following protocol is a validated, general procedure for the ortho-formylation of haloarenes and serves as a reliable template for the synthesis of the title compound.

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) (1.1 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (if using s-BuLi, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, multi-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).

  • Solvent Addition: Anhydrous THF is added via cannula to achieve a concentration of approximately 0.2-0.4 M.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of LDA or s-BuLi/TMEDA (1.1 eq) in a suitable solvent is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is then stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.

  • Formylation (Quenching): Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The solution is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, a detailed prediction of its key spectroscopic features can be made based on established principles and data from analogous structures.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted to be consistent with a trisubstituted benzaldehyde. The aldehyde proton will be the most downfield signal in the ¹H NMR spectrum. The two aromatic protons will appear as doublets, with their coupling constant indicating their meta relationship.

¹H NMR (Predicted) δ (ppm)MultiplicityJ (Hz)Assignment
Aldehyde-H~10.3s-CHO
Aromatic-H~7.7d~2.5H-4
Aromatic-H~7.5d~2.5H-5
¹³C NMR (Predicted) δ (ppm)Assignment
Carbonyl~188C=O
Aromatic (C-F)~160 (d)C2
Aromatic~138C1
Aromatic~135C3
Aromatic~130C5
Aromatic~128C4
Aromatic (C-Br)~118C6

Note: Predicted chemical shifts are relative to TMS in CDCl₃. The carbon attached to fluorine (C2) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the aldehyde carbonyl group.

Vibrational Mode Predicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)~2850, ~2750Medium
C=O stretch (aldehyde)~1700-1720Strong
C=C stretch (aromatic)~1600, ~1470Medium-Strong
C-F stretch~1200-1250Strong
C-Cl stretch~750-800Strong
C-Br stretch~600-650Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a complex molecular ion (M⁺) peak due to the isotopic distribution of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a characteristic M, M+2, and M+4 pattern.

Predicted Fragmentation:

  • [M-H]⁺: Loss of a hydrogen radical.

  • [M-CHO]⁺: Loss of the formyl group, a common fragmentation for benzaldehydes.

  • [M-Br]⁺: Loss of the bromine atom.

  • [M-Cl]⁺: Loss of the chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of classical organic transformations, including:

  • Oxidation: To the corresponding benzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: To the benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Conversion to a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a phosphonium ylide.

  • Condensation Reactions: Such as Knoevenagel or aldol condensations with active methylene compounds or enolates.

G cluster_reactions Aldehyde Transformations cluster_products Products Aldehyde This compound Oxidation Oxidation (e.g., KMnO₄) Aldehyde->Oxidation Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction Wittig Wittig Reaction (e.g., Ph₃P=CHR) Aldehyde->Wittig Acid Benzoic Acid Derivative Oxidation->Acid Alcohol Benzyl Alcohol Derivative Reduction->Alcohol Alkene Styrene Derivative Wittig->Alkene

Key transformations of the aldehyde functional group.
Selective Halogen Functionalization: Cross-Coupling Reactions

A key feature of this molecule is the differential reactivity of its halogen atoms in transition-metal-catalyzed cross-coupling reactions. The reactivity order for oxidative addition to a palladium(0) catalyst is generally C-I > C-Br > C-OTf >> C-Cl.[11] This hierarchy allows for the highly selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This powerful reaction can be used to form a new carbon-carbon bond at the C6 position by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.

Selective Suzuki-Miyaura coupling at the C-Br position.

Protocol: Representative Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the 6-aryl-3-chloro-2-fluorobenzaldehyde derivative.

This selective functionalization is immensely valuable, as the remaining chlorine atom can be targeted in a subsequent, more forcing cross-coupling reaction, or used to modulate the electronic properties of the final molecule.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate. Its utility lies in its ability to serve as a foundational scaffold for building libraries of complex molecules for screening.

  • Scaffold for Library Synthesis: The three distinct points of reactivity (aldehyde, bromine, chlorine) allow for a "three-dimensional" diversification strategy. A library can be built by first reacting the aldehyde, then selectively coupling at the bromine, and finally, if desired, coupling at the chlorine.

  • Introduction of Key Pharmacophores: The fluorine atom is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability. This building block provides a straightforward way to incorporate a fluorine atom into a complex molecular design.

  • Precursor to Heterocycles: The aldehyde group can be used to construct a wide variety of heterocyclic rings (e.g., quinolines, pyrimidines, isoxazoles), which are prevalent in biologically active compounds.

Safety and Handling

As a halogenated aromatic aldehyde, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.

  • Skin and Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

6-Bromo-3-chloro-2-fluorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 6-Bromo-3-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Advanced Synthesis

This compound is a highly functionalized aromatic aldehyde that serves as a cornerstone intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1] Its value lies in the unique arrangement of four distinct functional groups on a single benzene ring: a reactive aldehyde, and three different halogens (bromine, chlorine, and fluorine). This specific constitution allows for a programmed, regioselective approach to molecular construction, making it an invaluable tool for medicinal chemists and material scientists aiming to create complex, high-value molecules with precision and efficiency.[2]

Section 1: Core Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. This data provides the necessary foundation for reaction planning, analytical method development, and safety assessment.

PropertyValueSource(s)
Molecular Formula C₇H₃BrClFO[1][3][4]
Molecular Weight 237.45 g/mol [1][4]
CAS Number 1114809-02-7[3][4][5]
Appearance Solid, often a light pink or white powder[1][3]
Typical Purity ≥97%[4][5]
SMILES C1=C(C(=C(C(=C1)Cl)F)C=O)Br[4]
InChI Key ILJCPNFAFWGTAR-UHFFFAOYSA-N[3]

Section 2: The Principle of Orthogonal Reactivity

The synthetic power of this compound stems from the concept of orthogonal reactivity. The different functional groups on the ring can be addressed independently under specific reaction conditions, allowing for sequential, controlled modifications. This is a critical principle for efficient and predictable synthesis.

The hierarchy of reactivity is primarily dictated by the carbon-halogen bond strength and the inherent reactivity of the aldehyde. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity trend is overwhelmingly C-Br > C-Cl.[6] The C-F bond is typically inert to these conditions, serving as a stable substituent that modulates the electronic properties of the molecule. The aldehyde group offers a separate reaction axis, readily undergoing transformations like reductive amination, oxidation, or Wittig reactions.

This differential reactivity provides a logical roadmap for synthesis, as illustrated below.

cluster_reactivity Synthetic Strategy: Reactivity Hierarchy A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B 1st Priority (C-Br bond) C Reductive Amination, Wittig Reaction, etc. A->C Independent Pathway (Aldehyde) D Harsh Conditions: Nucleophilic Aromatic Substitution (SNAr) B->D 2nd Priority (C-Cl bond)

Caption: Logical workflow for the selective functionalization of the title compound.

Section 3: Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for creating C-C bonds. This reaction selectively targets the C-Br bond, demonstrating the principle of orthogonal reactivity in practice.

Objective: To synthesize 3-chloro-2-fluoro-6-(4-methoxyphenyl)benzaldehyde by selectively coupling this compound with 4-methoxyphenylboronic acid.

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is chosen as a robust, general-purpose catalyst for Suzuki couplings involving aryl bromides. Its bulky phosphine ligands facilitate the rate-limiting oxidative addition step.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to facilitate transmetalation without promoting unwanted side reactions, such as hydrolysis of the aldehyde. It is also cost-effective and easy to remove during workup.

  • Solvent System: A mixture of toluene and water creates a biphasic system. The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the base and boronic acid salt, facilitating the reaction at the interface.

Step-by-Step Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 237 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol).

  • Reagent Addition: Add sodium carbonate (2.5 eq, 265 mg, 2.5 mmol), followed by toluene (10 mL) and deionized water (2.5 mL).

  • Inerting: Sparge the reaction mixture with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol) to the flask.

  • Reaction Execution: Heat the mixture to 90°C and stir vigorously for 4-6 hours.

  • Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete upon the full consumption of the starting benzaldehyde spot.

  • Workup & Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Applications and Future Outlook

The utility of this compound extends across the chemical sciences. Its primary application is as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs).[1] The halogenated phenyl structure is a common motif in modern drugs, and the ability to selectively build upon this scaffold is highly valuable.

Beyond pharmaceuticals, it is employed in organic research for the preparation of specialty chemicals and agrochemicals, contributing to the development of compounds with potential applications in crop protection.[1] Its unique electronic and steric properties make it a valuable building block in materials science for designing molecules with specific optical or electronic activities.

Looking ahead, highly functionalized and orthogonally protected building blocks like this are ideal candidates for use in automated synthesis platforms and high-throughput experimentation. As drug discovery and materials science become increasingly data-driven, the demand for such versatile and predictable chemical tools will undoubtedly continue to grow.

References

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable building block in the synthesis of complex organic molecules. Its unique arrangement of three different halogen atoms (F, Cl, Br) and a reactive aldehyde group on a benzene ring offers a versatile platform for constructing novel compounds with significant potential in medicinal chemistry and agrochemical development.[1] The strategic placement of these functional groups allows for a sequence of selective chemical transformations, making it a key intermediate for creating active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its characteristic reactivity, analytical profile, and essential safety information.

Physicochemical and Molecular Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1114809-02-7[1]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [2]
Appearance Solid, Light pink powder[1]
Purity Typically ≥97%[2]
SMILES O=Cc1c(F)c(Cl)ccc1Br[2]
Topological Polar Surface Area (TPSA) 17.1 Ų[3]
logP (predicted) 3.05[2]
Storage Store at 4°C[2]

Proposed Synthesis Protocol: Directed Ortho-Metalation

The synthesis of polysubstituted benzaldehydes often requires regioselective methods to install the formyl group at a specific position on the aromatic ring. While multiple pathways can be envisaged, a highly effective and regioselective method for preparing this compound is through the directed ortho-metalation (DoM) of a suitable precursor, followed by formylation.[4] This strategy leverages the ability of certain substituents to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.

The logical precursor for this synthesis is 1-bromo-4-chloro-2-fluorobenzene (CAS: 1996-29-8) .[5] In this molecule, the fluorine atom is the most powerful directing group for ortho-lithiation due to its ability to coordinate with the lithium cation.[6]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Directed ortho-Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Aqueous Workup A 1-Bromo-4-chloro-2-fluorobenzene B Lithium Diisopropylamide (LDA) in dry THF, -78°C C Aryllithium Intermediate A->C Deprotonation ortho to Fluorine D N,N-Dimethylformamide (DMF) E Tetrahedral Intermediate C->E Nucleophilic Attack F Aqueous Acid (e.g., HCl) G This compound E->G Hydrolysis

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78°C. Stir the resulting solution for 30 minutes to form Lithium Diisopropylamide (LDA). The use of LDA is crucial to prevent potential halogen-lithium exchange with the bromine atom, which is more likely with n-BuLi alone.[6]

  • Lithiation: To the freshly prepared LDA solution at -78°C, add a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise. The fluorine atom directs the deprotonation to the C6 position.[4] Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Add freshly distilled DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C. The aryllithium species will act as a nucleophile, attacking the carbonyl carbon of DMF.[7] Stir the mixture at this temperature for an additional hour, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of 1M aqueous HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The aldehyde allows for a range of classical transformations, while the halogenated aromatic ring is primed for modern cross-coupling reactions.

Reactions of the Aldehyde Group

The aldehyde functional group is highly electrophilic, a characteristic that is further enhanced by the electron-withdrawing effects of the three halogen substituents on the aromatic ring. This makes it an excellent substrate for:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 6-bromo-3-chloro-2-fluorobenzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-bromo-3-chloro-2-fluorophenyl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: It can participate in reductive amination reactions with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, providing a route for carbon-carbon double bond formation at the benzylic position.

Reactions of the Aromatic Ring: Cross-Coupling

The presence of bromine and chlorine atoms allows for sequential and regioselective cross-coupling reactions, which are fundamental in modern drug discovery. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl > F.[8] This differential reactivity is key to its utility.

Suzuki-Miyaura Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[8] This allows for the selective coupling of an aryl or alkyl boronic acid at the C6 position, leaving the chlorine atom intact for potential subsequent transformations.

G A This compound D 6-Aryl-3-chloro-2-fluorobenzaldehyde A->D B Arylboronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Suzuki Coupling

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

This selective functionalization is a cornerstone of modern synthetic strategy, enabling the construction of complex biaryl structures that are common motifs in pharmaceutical agents.

Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of analogous structures.[9]

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): Expected to appear as a singlet in the downfield region, around δ 9.8-10.2 ppm.

    • Aromatic Protons: Two protons on the aromatic ring will appear as doublets in the region of δ 7.0-8.0 ppm, with coupling constants typical for ortho-protons. The specific chemical shifts will be influenced by the electronic effects of the adjacent halogen atoms.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-C=O): A characteristic signal is expected in the highly deshielded region of δ 188-195 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbons directly attached to the halogens will show characteristic shifts and potential C-F coupling.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹, characteristic of a conjugated aromatic aldehyde.

    • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

    • C-X Stretches (Halogens): Absorption bands corresponding to C-F, C-Cl, and C-Br stretches are expected in the fingerprint region (below 1200 cm⁻¹).

Safety Information

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity, OralGHS07 (Exclamation Mark)H302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposureGHS07 (Exclamation Mark)H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Note: The GHS information is compiled from vendor safety data sheets and may vary. Always consult the specific safety data sheet provided by the supplier before handling this chemical.

References

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Organic Solvents

This compound is a poly-halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its utility lies in the precise arrangement of its functional groups—the reactive aldehyde and the strategically placed halogens—which allow for complex molecular architectures.[1] However, the successful application of this reagent in synthesis, purification, and formulation is fundamentally governed by its interaction with various solvent systems. A thorough understanding of its solubility is not merely academic; it is a prerequisite for process optimization, yield maximization, and scalable manufacturing.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing that readily available quantitative data for this specific compound is limited, we shift the focus from a simple data repository to a more practical, predictive, and methodological approach. We will delve into the physicochemical properties of the molecule, apply foundational solubility theories to predict its behavior, and provide detailed, field-proven protocols for its empirical determination. This document is designed for the research scientist and drug development professional, offering the necessary tools to confidently and accurately manage the solubility challenges associated with this versatile intermediate.

Physicochemical Profile of this compound

Understanding the inherent properties of the solute is the first step in predicting its solubility. The molecule's structure, a combination of a polar aldehyde group and a bulky, hydrophobic, halogen-substituted aromatic ring, creates a nuanced solubility profile.

PropertyValueSource
CAS Number 1114809-02-7[2][3]
Molecular Formula C₇H₃BrClFO[1][2][3]
Molecular Weight 237.45 g/mol [1][2][3]
Physical Form Solid, Light pink powder[1]
Calculated LogP 3.0541[3]
Hydrogen Bond Acceptors 1 (Aldehyde Oxygen)[3]
Hydrogen Bond Donors 0[3]
Topological Polar Surface Area (TPSA) 17.07 Ų[3]

The high calculated LogP value strongly suggests poor solubility in water and a preference for lipophilic (organic) environments. The presence of a single hydrogen bond acceptor and no donors indicates that its interactions with protic solvents will be limited compared to molecules capable of extensive hydrogen bonding.

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a powerful predictive lens for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar polarities are more likely to be soluble in one another.[4][5] Polarity is a continuous scale, and solvents are often categorized as non-polar, polar aprotic, and polar protic.[6][7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Interact primarily through weak van der Waals forces (dispersion forces).

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Possess a significant dipole moment but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Have large dipole moments and can both donate and accept hydrogen bonds.

Given the structure of this compound—a large, non-polar aromatic core with a moderately polar aldehyde group—we can predict the following:

  • High Solubility in non-polar and polar aprotic solvents that can effectively solvate the bulky aromatic ring.

  • Moderate to Low Solubility in polar protic solvents, as the molecule cannot donate hydrogen bonds to participate fully in the solvent's H-bonding network.

  • Very Low to Insoluble in water, consistent with its high LogP value.

G A <B>Step 1: System PreparationB><BR/>Add excess solute to a known<BR/>volume/mass of solvent in a sealed vial. B <B>Step 2: EquilibrationB><BR/>Agitate at constant temperature<BR/>(e.g., 24-48h) until equilibrium is reached. A->B C <B>Step 3: Phase SeparationB><BR/>Allow solid to settle. Centrifuge if necessary.<BR/>Filter supernatant through a 0.45µm filter. B->C D <B>Step 4: QuantificationB><BR/>Analyze a known volume of the<BR/>clear, saturated solution. C->D E <B>Step 5: CalculationB><BR/>Determine concentration (e.g., mg/mL or g/L)<BR/>based on the quantification method. D->E

References

potential applications of 6-Bromo-3-chloro-2-fluorobenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Applications of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Medicinal Chemistry

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. The intricate dance of optimizing potency, selectivity, and pharmacokinetic properties often hinges on the nuanced functionalities embedded within a lead scaffold. It is in this context that polysubstituted aromatic compounds, such as this compound, emerge as compelling, albeit underexplored, building blocks. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this unique trifunctionalized benzaldehyde in medicinal chemistry. While direct literature on its extensive use is nascent, a thorough analysis of its constituent functionalities and the principles of medicinal chemistry allows for a well-reasoned exploration of its promise. This document will delve into the synthetic utility, medicinal chemistry rationale, and prospective applications of this compound, offering a forward-looking perspective for its incorporation into innovative drug design programs.

The Molecular Architecture: A Convergence of Strategic Functionalities

This compound (CAS No. 1114809-02-7) is a crystalline solid with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1][2] Its true value in medicinal chemistry, however, lies not in its physical properties but in the strategic placement of its three distinct functional groups: a reactive aldehyde and a trio of different halogens, each with unique and valuable contributions to drug design.

PropertyValueReference
CAS Number 1114809-02-7[1][2]
Molecular Formula C₇H₃BrClFO[1][2]
Molecular Weight 237.45 g/mol [1][2]
Appearance Light pink powder[1]

The aldehyde group serves as a versatile chemical handle for a plethora of synthetic transformations, while the bromine, chlorine, and fluorine atoms offer a palette for fine-tuning the electronic and steric properties of derivative compounds. This unique combination makes this compound a key intermediate for constructing complex molecules with the potential for specific biological activities.[1]

Medicinal Chemistry Rationale: The Power of Halogenation

The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[3][4][5] Each halogen on the this compound scaffold offers distinct advantages:

  • Fluorine: The 2-fluoro substituent is of particular interest. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of substitution, thereby enhancing metabolic stability and bioavailability.[6][7][8] The strategic introduction of fluorine can also lead to enhanced binding potency.[9]

  • Chlorine: The 3-chloro group contributes to the overall lipophilicity of the molecule, which can improve membrane permeability. Chlorine is also known to participate in favorable interactions with biological targets. Over 250 FDA-approved drugs contain chlorine, highlighting its significance in pharmaceutical development.[10]

  • Bromine: The 6-bromo position offers a key site for further functionalization through cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, allowing for selective reactivity.[11] Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes and enhance binding affinity.[4][12][13]

The collective presence of these three halogens provides a powerful toolkit for medicinal chemists to systematically modify a lead compound to address challenges related to potency, selectivity, and pharmacokinetics.[13]

Synthetic Utility and Potential Transformations

The aldehyde functionality and the differentially reactive halogen substituents make this compound a versatile platform for a wide range of organic transformations.

Reactions at the Aldehyde Group

The aldehyde is a gateway to numerous functional groups, including:

  • Reductive Amination: Formation of secondary and tertiary amines, a cornerstone reaction in the synthesis of many bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Creation of carbon-carbon double bonds to construct larger scaffolds.

  • Grignard and Organolithium Additions: Generation of secondary alcohols, which can be further oxidized or used as synthetic handles.

  • Condensation Reactions: Synthesis of heterocycles such as chalcones, pyrimidines, and benzodiazepines.

Cross-Coupling Reactions at the Halogen Positions

The bromine and chlorine atoms serve as anchor points for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.

  • Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amines, amides, or heterocycles.

  • Sonogashira Coupling: Introduction of alkyne functionalities.

  • Heck Reaction: Vinylation of the aromatic ring.

The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition) allows for selective, stepwise functionalization of the scaffold.[11]

Workflow for Sequential Functionalization

G A This compound B Cross-Coupling at C-Br (e.g., Suzuki, Sonogashira) A->B Selective Reaction C Modification of Aldehyde (e.g., Reductive Amination) B->C D Cross-Coupling at C-Cl (harsher conditions) C->D E Diverse Scaffolds D->E G A Identify Existing Drug with a Substituted Phenyl Ring B Synthesize Analog using This compound A->B Bioisosteric Replacement C Evaluate Biological Activity and ADME Properties B->C D Lead Optimization (Further modification at Br, Cl, or aldehyde) C->D Improved Properties? E Novel Drug Candidate D->E

References

The Strategic Utility of 6-Bromo-3-chloro-2-fluorobenzaldehyde: A Multifunctional Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Uniquely Poised Aromatic Scaffold

In the landscape of modern synthetic chemistry, the demand for versatile, highly functionalized starting materials is incessant. These building blocks are the linchpins in the construction of complex molecular architectures that define the frontiers of medicinal chemistry and agrochemical development. 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 1114809-02-7) has emerged as a preeminent example of such a scaffold.[1][2][3] Its strategic arrangement of three distinct halogen atoms and a reactive aldehyde group on a benzene ring offers a powerful platform for sequential and selective chemical modifications. This guide provides a comprehensive overview of the reactivity profile and synthetic applications of this key intermediate, offering field-proven insights and detailed methodologies for its effective use.

The intrinsic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine, chlorine, and fluorine atoms, each with unique electronic and steric properties, along with the formyl group, allow for a programmed series of transformations. This multi-handle nature is particularly valuable in the synthesis of polysubstituted aromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs) and specialty chemicals.[3]

PropertyValueSource(s)
CAS Number 1114809-02-7[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance Light pink or white to off-white solid[2][3]
Storage Room temperature or 4°C[1][3]

Reactivity Profile: A Symphony of Halogen Chemistry

The synthetic utility of this compound is dictated by the differential reactivity of its carbon-halogen bonds, particularly in transition metal-catalyzed cross-coupling reactions. This predictable selectivity is the cornerstone of its application as a versatile building block.

The Principle of Selective Cross-Coupling

In palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step follows a well-established trend: C-I > C-Br > C-Cl >> C-F .[4] This hierarchy is a direct consequence of the bond dissociation energies.

For this compound, this principle dictates that a palladium catalyst will selectively react with the weaker C-Br bond at the C6 position, leaving the more robust C-Cl bond at C3 untouched under standard conditions.[4] This allows for the introduction of a diverse range of substituents at C6, while preserving the C3-chloro position as a handle for subsequent functionalization, should it be required.

The ortho-fluorine atom also plays a crucial electronic role. As a strongly electron-withdrawing group, it acidifies the aldehydic proton and influences the electron density of the aromatic ring, which can affect reaction kinetics and regioselectivity in certain transformations.

Key Synthetic Transformations & Methodologies

The true power of this compound is demonstrated in its application across a range of fundamental synthetic transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The selective coupling at the C-Br bond of this compound allows for the synthesis of a wide array of biaryl structures, which are prevalent in kinase inhibitors.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6-Br

This protocol is a generalized starting point based on established methods for similar dihalogenated aromatic compounds and may require optimization for specific boronic acid partners.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (Toluene/Water) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloro-2-fluorobenzaldehyde.

Suzuki_Workflow reagents 1. Add Solids: Building Block, Boronic Acid, Base catalyst 2. Add Catalyst System: Pd(OAc)₂, SPhos reagents->catalyst solvent 3. Add Degassed Solvents: Toluene / Water catalyst->solvent react 4. Heat Under Inert Gas (90-110 °C, 4-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up: EtOAc Extraction monitor->workup purify 7. Purify: Column Chromatography workup->purify product Final Product: 6-Aryl-3-chloro-2-fluorobenzaldehyde purify->product

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another key transformation. This reaction enables the introduction of primary or secondary amines at the C6 position, a critical step in the synthesis of many pharmaceutical scaffolds. The selectivity for the C-Br bond is again paramount.[6]

Representative Experimental Protocol: Selective Buchwald-Hartwig Amination at C6-Br

This protocol is adapted from methodologies for similar bromo-chloro heteroaromatics.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Reactions of the Aldehyde Group

The formyl group provides a third reactive site for a variety of classical organic transformations.

  • Reductive Amination: The aldehyde can be converted into an amine via the formation of an imine with a primary or secondary amine, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9] This two-step, one-pot procedure is highly efficient and avoids the over-alkylation issues common with direct alkylation.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, introducing a carbon-carbon double bond.[10][11] This is a powerful method for extending carbon chains and building molecular complexity. Non-stabilized ylides typically favor the formation of (Z)-alkenes.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as Knoevenagel or aldol condensations, to form new C-C bonds and construct more elaborate molecular frameworks.

Reactivity_Hub

Case Study: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds

A significant application of halogenated benzaldehydes is in the construction of heterocyclic cores for medicinal chemistry. Pyrido[2,3-b]pyrazines are important pharmacophores found in numerous biologically active compounds, including potent kinase inhibitors and TRPV1 antagonists.[12][13] The synthesis of substituted pyrido[2,3-b]pyrazines can be envisaged starting from this compound.

A plausible synthetic route would involve an initial Suzuki coupling to install a desired aryl group at the C6 position. The resulting 6-aryl-3-chloro-2-fluorobenzaldehyde could then undergo a multicomponent reaction. For example, condensation with an aminonitrile followed by cyclization could lead to the formation of the pyridine ring, which could then be further elaborated to construct the pyrazine portion of the final scaffold. The chlorine and fluorine atoms would continue to influence the electronic properties and binding interactions of the final molecule.

Conclusion

This compound is a powerful and versatile building block whose value is derived from the predictable and selective reactivity of its multiple functional groups. The ability to perform chemoselective cross-coupling at the C-Br bond while preserving the C-Cl and aldehyde functionalities for subsequent transformations makes it an ideal starting material for the efficient synthesis of complex, polysubstituted aromatic molecules. Its demonstrated utility in accessing scaffolds relevant to pharmaceutical and agrochemical research underscores its importance for professionals in drug discovery and development. By understanding its reactivity profile and employing optimized protocols, researchers can strategically leverage this intermediate to accelerate the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polyhalogenated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its synthetic utility is derived from a unique combination of a reactive aldehyde functional group and a strategically halogenated benzene ring. This guide provides an in-depth analysis of the chemical reactivity of the aldehyde group, framed by the profound electronic and steric influences of the ortho-bromo, meta-chloro, and ortho-fluoro substituents. We will explore the causality behind its reactivity in key transformations—including nucleophilic additions, oxidations, and reductions—and provide field-proven, detailed protocols for these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Molecular Architecture: Physicochemical and Spectroscopic Profile

A foundational understanding of this compound's properties is essential for its effective application. The compound is a solid at room temperature and possesses a molecular weight of approximately 237.45 g/mol .[1][3]

PropertyValueSource(s)
CAS Number 1114809-02-7[1][3][4]
Molecular Formula C₇H₃BrClFO[1][3]
Molecular Weight 237.45 g/mol [3]
Appearance Light pink or white solid powder[1][4]
Purity Typically ≥97%[3][4]
Storage Room temperature, inert atmosphere[1][2]
SMILES O=CC1=C(F)C(Cl)=CC=C1Br[5]
InChI Key ILJCPNFAFWGTAR-UHFFFAOYSA-N[4]

The unique substitution pattern is the primary determinant of the molecule's reactivity, which will be explored in the subsequent sections.

The Electronic and Steric Landscape of the Aldehyde Group

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In this compound, the three halogen atoms profoundly modulate this property through a combination of electronic and steric effects.

2.1 Dominant Inductive Effects

All three halogens (F, Cl, Br) are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the attached aldehyde group.[6] This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a highly activated electrophile and exceptionally susceptible to nucleophilic attack.[6] Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, and these electron-withdrawing substituents further enhance this inherent reactivity.

Caption: Inductive withdrawal by halogens enhances aldehyde reactivity.

2.2 Steric Considerations

While electronic effects activate the aldehyde, steric factors present a competing influence. The presence of two ortho substituents—fluorine and bromine—creates significant steric hindrance around the carbonyl group. This crowding can impede the trajectory of incoming nucleophiles, potentially slowing reaction rates compared to unhindered aldehydes.[6][7] The ultimate reaction outcome is a balance between the powerful electronic activation and this steric inhibition. For many nucleophiles, the electronic effect is dominant, but for very bulky reagents, the steric hindrance can become the rate-limiting factor.

Core Reactivity: A Guide to Key Transformations

The enhanced electrophilicity of the aldehyde group dictates its participation in a wide range of chemical reactions. This section provides both the mechanistic rationale and actionable protocols for its most important transformations.

3.1 Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.[8][9]

G start Start: Aldehyde + Nucleophile (Nu:⁻) step1 Step 1: Nucleophilic Attack Nu:⁻ attacks the δ+ carbonyl carbon. The C=O π-bond breaks. start->step1 intermediate Tetrahedral Alkoxide Intermediate (sp³ hybridized carbon) step1->intermediate step2 Step 2: Protonation The alkoxide is protonated by an acid source (e.g., H₃O⁺). intermediate->step2 end Final Product: Alcohol step2->end caption General mechanism of nucleophilic addition to an aldehyde.

Caption: General mechanism of nucleophilic addition to an aldehyde.

The addition of a cyanide ion to the aldehyde forms a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. The reaction is base-catalyzed to generate the more potent cyanide nucleophile (CN⁻) from HCN.

  • Objective: To synthesize 2-(6-bromo-3-chloro-2-fluorophenyl)-2-hydroxyacetonitrile.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Acetic Acid (AcOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Diethyl Ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve this compound in ethanol.

    • In a separate beaker, dissolve Sodium Cyanide in a minimal amount of water.

    • Slowly add the aqueous NaCN solution to the stirred aldehyde solution, maintaining the temperature below 10 °C.

    • Once the addition is complete, add a solution of acetic acid in ethanol dropwise to neutralize the mixture and generate HCN in situ.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude cyanohydrin product, which can be purified by column chromatography or recrystallization.

  • Causality: The use of a base (from the hydrolysis of NaCN) generates the CN⁻ nucleophile, which is more reactive than HCN itself. Subsequent acidification protonates the intermediate alkoxide to furnish the final product.

3.2 Reduction to a Primary Alcohol

The aldehyde group can be readily reduced to a primary alcohol using a variety of hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups like the aryl halides.

  • Objective: To reduce the aldehyde to the corresponding primary alcohol.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add Sodium Borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding 1M HCl dropwise at 0 °C until the gas evolution ceases and the solution is acidic (pH ~2-3).

    • Remove most of the methanol under reduced pressure.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Evaporate the solvent to yield the crude (6-Bromo-3-chloro-2-fluorophenyl)methanol, which can be purified by flash chromatography.

  • Causality: NaBH₄ serves as a source of hydride ions (H⁻), which act as the nucleophile. The choice of methanol as a solvent is common as it is protic and effectively solvates the borate esters formed during the reaction.

3.3 Oxidation to a Carboxylic Acid

Oxidation of the aldehyde group yields the corresponding carboxylic acid, another valuable synthetic intermediate. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used, as can milder methods.

  • Objective: To oxidize the aldehyde to the corresponding carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Potassium Permanganate (KMnO₄) (2.0 eq)

    • Acetone

    • Water

    • Sodium Sulfite (Na₂SO₃)

    • 3M Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Suspend this compound in a mixture of acetone and water in a flask.

    • Add a solution of potassium permanganate in water dropwise to the stirred suspension. The reaction is exothermic; maintain the temperature around 25-30 °C with a water bath if necessary.

    • Stir the mixture vigorously. A brown precipitate of manganese dioxide (MnO₂) will form. Continue stirring for 2-4 hours or until the purple color of the permanganate has disappeared.

    • Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Cool the filtrate in an ice bath and acidify by slowly adding 3M H₂SO₄ until the pH is ~1-2. A white precipitate of the carboxylic acid should form.

    • If any residual MnO₂ is present (indicated by a brown color), add a small amount of solid sodium sulfite to decolorize the solution.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Causality: KMnO₄ is a powerful oxidizing agent. The reaction proceeds through a hydrated aldehyde intermediate which is then oxidized. The final acidification step is crucial to protonate the carboxylate salt and precipitate the neutral carboxylic acid product, which is less soluble in the acidic aqueous medium.

Strategic Synthetic Utility

The true value of this compound lies in the ability to perform sequential, regioselective reactions.[10] The aldehyde can be transformed first, followed by modification at the halogen positions. The carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it the primary site for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[10][11] This allows for a modular approach to building complex molecular architectures, which is highly prized in drug discovery.[12]

G start This compound step1 Reaction at Aldehyde (e.g., Wittig Reaction) start->step1 Step 1 intermediate Styrene Derivative step1->intermediate step2 Reaction at C-Br Bond (e.g., Suzuki Coupling) intermediate->step2 Step 2 end Complex, Multi-substituted Product step2->end caption Sequential reaction strategy leveraging the aldehyde and C-Br sites.

Caption: Sequential reaction strategy leveraging the aldehyde and C-Br sites.

Conclusion

The aldehyde group in this compound is a highly reactive functional group, electronically activated by the strong inductive effects of three halogen substituents. This activation makes it an excellent substrate for nucleophilic addition, reduction, and oxidation reactions. While steric hindrance from the ortho-substituents can play a role, the electronic activation is typically the dominant factor. The ability to selectively transform the aldehyde group while leaving the halogenated ring intact for subsequent modifications, particularly at the bromine position, makes this compound a powerful and versatile building block for the synthesis of novel pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to the Electrophilicity of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the electrophilic nature of 6-bromo-3-chloro-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By dissecting the intricate interplay of its substituents, this document offers a predictive framework for its reactivity, enabling researchers to strategically design synthetic routes and anticipate reaction outcomes.

Molecular Architecture and Electronic Landscape

This compound is a polysubstituted aromatic aldehyde with the molecular formula C₇H₃BrClFO.[2][3] Its structure is characterized by a benzene ring bearing an aldehyde functional group and three different halogen atoms: bromine, chlorine, and fluorine. This unique arrangement of substituents creates a fascinating electronic landscape that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1114809-02-7
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Appearance Solid

(Data sourced from multiple chemical suppliers)[2][3]

The electrophilicity of this molecule is primarily centered on two key locations: the carbonyl carbon of the aldehyde group and the aromatic ring itself. The reactivity at these sites is modulated by a delicate balance of inductive and resonance effects exerted by the halogen substituents.

Inductive and Resonance Effects of Halogen Substituents

All three halogens (F, Cl, Br) are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I).[4][5][6] This effect decreases the electron density of the aromatic ring and the carbonyl carbon, thereby enhancing their electrophilicity. The order of inductive effect follows the order of electronegativity: F > Cl > Br.[6]

Conversely, halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect (+M or +R).[4] This electron-donating resonance effect opposes the inductive effect and tends to increase electron density at the ortho and para positions of the ring. The efficiency of this resonance donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the benzene ring. Fluorine, having a 2p orbital, exhibits the most effective overlap with carbon's 2p orbital, resulting in a stronger resonance effect compared to chlorine (3p) and bromine (4p).[4]

In the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic aromatic substitution compared to benzene.[4][7] However, the resonance effect still plays a crucial role in directing incoming electrophiles.

Electrophilicity of the Carbonyl Group

The carbonyl carbon of the aldehyde group is inherently electrophilic due to the polarization of the C=O bond. The electron-withdrawing nature of the aromatic ring, amplified by the three halogen substituents, further intensifies the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

The presence of a fluorine atom at the ortho position introduces significant steric hindrance around the aldehyde group.[4][5] This steric bulk can influence the approach of nucleophiles, potentially favoring smaller reagents or requiring more forcing reaction conditions.

Predicted Spectroscopic Signatures for Assessing Carbonyl Electrophilicity

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Rationale
Aldehyde Proton (-CHO) ~10.0 - 10.5Highly deshielded due to the electronegativity of the carbonyl oxygen and the electron-withdrawing aromatic ring.
Aromatic Protons 7.5 - 8.5Deshielded due to the cumulative electron-withdrawing effects of the halogens and the aldehyde group. Complex splitting patterns are expected due to coupling between the two aromatic protons and with the fluorine atom.
Carbonyl Carbon (C=O) ~185 - 195Significantly deshielded, characteristic of aromatic aldehydes. The electron-withdrawing substituents will shift this peak further downfield compared to unsubstituted benzaldehyde.
Aromatic Carbons 120 - 140The chemical shifts will be influenced by the specific halogen attached and their position relative to the carbon. Carbons bonded to halogens will show characteristic splitting in the case of fluorine.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the strong inductive effects of the halogens and the deactivating nature of the aldehyde group.[5] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) but deactivates it towards electrophilic aromatic substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple electron-withdrawing groups makes the aromatic ring a viable substrate for SNAr reactions. In such reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[2][8][9] However, the strength of the C-X bond also plays a role, with the C-F bond being the strongest and the C-Br bond being the weakest.[10] The specific outcome of an SNAr reaction on this substrate would depend on the reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution (EAS)

The aldehyde group is a meta-directing deactivator for EAS reactions.[7] The halogen substituents, while deactivating, are ortho, para-directors.[7] The combined directing effects of these substituents would make predicting the regioselectivity of an EAS reaction complex. However, due to the overall deactivation of the ring, forcing conditions would likely be required for such a reaction to proceed.

Experimental Protocols for Probing Electrophilicity

The following protocols are representative examples of reactions that can be employed to investigate the electrophilic nature of this compound. These are based on well-established synthetic methodologies and have been adapted for this specific substrate.

Nucleophilic Addition to the Carbonyl Group: The Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[11][12][13][14][15] The reaction of this compound with a phosphorus ylide would demonstrate the electrophilicity of the carbonyl carbon.

Experimental Protocol: Wittig Olefination

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise with stirring.

  • Allow the resulting bright yellow to orange solution of the ylide to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to 0 °C.

  • Slowly add the prepared ylide solution to the aldehyde solution via a cannula.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding styrene derivative.

Causality Behind Experimental Choices:

  • Anhydrous conditions are crucial as the ylide is a strong base and will be quenched by water.

  • The use of an inert atmosphere prevents the degradation of the organolithium reagent and the ylide.

  • Stepwise addition at low temperatures helps to control the exothermicity of the reaction.

Caption: Workflow for the Wittig olefination of this compound.

Carbon-Carbon Bond Formation via Grignard Reaction

The addition of a Grignard reagent to the aldehyde will result in the formation of a secondary alcohol, further highlighting the electrophilicity of the carbonyl carbon.[16][17]

Experimental Protocol: Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of an alkyl or aryl halide (e.g., methyl iodide, 1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the addition funnel. Gentle heating may be required to start the reaction.

  • Maintain a gentle reflux until the magnesium is consumed.

  • Grignard Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add the prepared Grignard reagent to the aldehyde solution dropwise via a cannula.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting secondary alcohol by column chromatography.

Causality Behind Experimental Choices:

  • All glassware must be rigorously dried to prevent the Grignard reagent from being quenched by moisture.

  • Iodine is used to activate the surface of the magnesium.

  • The reaction is quenched with a mild acid like ammonium chloride to avoid potential side reactions that could occur with stronger acids.

Caption: General pathway for the Grignard reaction with this compound.

Applications in Complex Molecule Synthesis

The electrophilic nature of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds of medicinal interest. For instance, it can be envisioned as a starting material for the synthesis of substituted quinazolines or other related scaffolds through condensation and cyclization reactions.[6][11][18]

Conclusion

This compound is a highly functionalized building block whose electrophilicity is finely tuned by the interplay of its halogen and aldehyde substituents. A thorough understanding of the underlying electronic effects is paramount for its effective utilization in organic synthesis. The provided theoretical framework and representative experimental protocols serve as a guide for researchers to harness the reactivity of this versatile intermediate in the development of novel pharmaceuticals and other advanced materials.

References

A Technical Guide to the Procurement and Application of 6-Bromo-3-chloro-2-fluorobenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic arrangement of three distinct halogen atoms (F, Cl, Br) and a reactive aldehyde functional group makes it a highly valuable precursor in medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds allows for selective, stepwise functionalization, primarily through metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the procurement, quality assessment, safe handling, and synthetic application of this compound, designed to equip researchers with the technical insights required for its effective use in discovery and development workflows.

Physicochemical Properties and Specifications

For any experimental design, a foundational understanding of the reagent's physical and chemical properties is paramount. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1114809-02-7[1][2]
Molecular Formula C₇H₃BrClFO[1][3]
Molecular Weight 237.45 g/mol [1][3]
Appearance Light pink or off-white solid/powder[1][3]
Typical Purity ≥97%[1][2]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Commercial Procurement and Supplier Overview

The reliability of experimental outcomes is directly linked to the quality of the starting materials. This compound is available from several specialized chemical suppliers. When sourcing this reagent, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

Below is a comparative table of notable commercial suppliers. Availability and pricing are subject to change, and direct inquiry is recommended.

SupplierPurity OfferedAvailable Pack SizesNotes
MySkinRecipes 98%100mgProvides basic specifications and MSDS.[1]
CymitQuimica 98%100mg, 250mg, 1g, 5g, 10g, 25gOffers a wide range of quantities for lab scale.
ChemScene ≥97%Inquire for sizesProvides custom synthesis and commercial production services.[2]
Biosynth Not specifiedInquire for sizesLists product under code PUB80902.
Advanced ChemBlocks Not specifiedInquire for sizesSpecializes in chemical building blocks for R&D.

Quality Assurance: Analytical Verification

Upon receipt, independent verification of the material's identity and purity is a critical step in a robust research workflow. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.

Representative HPLC Method for Purity Assessment

This protocol is a general guideline adapted from standard methods for analyzing halogenated aromatic compounds and should be optimized for the specific instrumentation used.[4]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA.

    • Sample Diluent: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Linear gradient from 95% to 50% B

      • 19-25 min: Hold at 50% B (re-equilibration).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the sample diluent to create a stock solution of ~0.5 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis:

    • Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

Proper handling of chemical reagents is essential for laboratory safety. This compound has associated hazards that require specific precautions.[5]

Hazard Identification:

Hazard ClassStatement
Acute Oral Toxicity Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]
STOT - Single Exposure May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.[6]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a particle respirator may be necessary.[7]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place away from incompatible materials.[5]

Application Focus: Selective Suzuki-Miyaura Cross-Coupling

The primary utility of this building block lies in its capacity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. The reactivity of the C-X bond follows the general trend C-Br > C-Cl.[8] This differential reactivity allows for selective coupling at the C-Br position while leaving the C-Cl position intact for subsequent transformations.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling reaction using this substrate.

Suzuki_Workflow Reactants 1. Reagent Combination - this compound - Arylboronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Toluene/H2O) Reaction 2. Inert Atmosphere & Heating - Degas solvent (N2 or Ar sparging) - Heat mixture (e.g., 90-100 °C) - Monitor by TLC Reactants->Reaction Setup Workup 3. Aqueous Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O, then Brine - Dry organic layer (Na2SO4) Reaction->Workup Reaction Complete Purification 4. Purification - Filter drying agent - Concentrate in vacuo - Purify by Flash Column Chromatography Workup->Purification Crude Product Product 5. Final Product - 3-Chloro-2-fluoro-6-(aryl)benzaldehyde Purification->Product Isolated Product

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 237 mg, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mmol), and potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition:

    • Add a degassed solvent mixture of toluene (5 mL) and water (1 mL) via syringe.

    • To this stirring suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol). The choice of catalyst and ligand may require optimization depending on the specific boronic acid used.

  • Reaction Execution:

    • Heat the reaction mixture to 95 °C in an oil bath.

    • Maintain vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (eluent: e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine) (1 x 15 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

A Comprehensive Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 1114809-02-7), a pivotal building block for professionals in pharmaceutical and agrochemical research. Moving beyond standard Safety Data Sheet (SDS) information, this document synthesizes critical safety data with practical, field-proven insights to ensure both personnel safety and experimental integrity. Here, we will explore the compound's hazard profile, establish robust protocols for its handling and use, and provide the causal reasoning behind these essential procedures.

Compound Profile and Strategic Importance

This compound is a highly substituted aromatic aldehyde. Its strategic value in organic synthesis stems from the unique arrangement of its functional groups.[1][2] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Concurrently, the three distinct halogen atoms (F, Cl, Br) on the phenyl ring offer orthogonal reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the sequential and controlled construction of complex molecular architectures.[2] This multi-faceted reactivity makes it a prized intermediate in the synthesis of novel therapeutic agents and specialized agrochemicals.[1]

Hazard Identification and Risk Assessment

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. While specific toxicological data for this exact molecule is not extensively published, its GHS classification, derived from supplier SDS and analogous structures, mandates a high degree of caution.[3] The hazards are rooted in the reactivity of the aldehyde group and the potential metabolic pathways of halogenated aromatic compounds.[4]

GHS Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for this compound.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Expert Interpretation of Hazards
  • Oral Toxicity (H302): The "Harmful if swallowed" classification is common for reactive organic molecules. The primary risk is accidental ingestion via contaminated hands or equipment. The toxicity of halogenated benzenes can be linked to their metabolic activation into potentially harmful metabolites like epoxides and benzoquinones.[4]

  • Skin and Eye Irritation (H315, H319): As a solid, the compound exists as a fine powder which can cause significant mechanical and chemical irritation upon contact with mucous membranes. The aldehyde functional group can react with proteins in the skin and eyes, leading to an inflammatory response. Prolonged contact should be avoided to prevent chemical burns.

  • Respiratory Irritation (H335): Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the entire respiratory tract. The causality lies in the compound's direct reactivity with the mucosal surfaces of the nose, throat, and lungs. Therefore, all manipulations must be performed within a certified chemical fume hood.

Standard Operating Procedure (SOP) for Safe Handling

This section details a self-validating protocol for handling this compound. The core principle is the "Hierarchy of Controls," prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Required Controls and Personal Protective Equipment
  • Engineering Control: All weighing and transfers of the solid compound, as well as all reactions involving it, must be conducted inside a certified chemical fume hood with a verified face velocity of 100 ± 20 linear feet per minute.[5] This is a non-negotiable control to mitigate the primary inhalation hazard.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>10 g) or when there is a heightened risk of splash.

    • Hand Protection: Nitrile gloves are required. Given the potential for skin irritation, it is best practice to double-glove, especially during transfers and when cleaning glassware.[6] Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned. Closed-toe shoes are required at all times in the laboratory.[7]

Step-by-Step Handling and Weighing Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, secondary containers). Don the required PPE as specified in section 3.1.

  • Retrieval: Obtain the stock container of this compound from its designated storage location.

  • Transfer: Perform all transfers within the fume hood. Open the container slowly, avoiding any sudden movements that could aerosolize the powder. Use a clean, dedicated spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

  • Weighing: If using a balance inside the fume hood, ensure it is properly calibrated. If the balance is external, securely cap the intermediate container before removing it from the hood for weighing. This minimizes the potential for contamination of the laboratory environment.

  • Closure and Clean-up: Securely close the primary stock container immediately after use. Decontaminate the spatula and any surfaces within the fume hood where powder may have settled using a solvent-wetted wipe (e.g., isopropanol or ethanol), followed by a dry wipe. Dispose of all contaminated disposables (gloves, wipes, weigh boats) in a clearly labeled hazardous waste bag.[5]

  • Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[8]

Risk Mitigation Workflow

The following diagram illustrates the logical workflow for assessing and mitigating risks when working with this compound.

cluster_plan Planning & Assessment cluster_control Implementation of Controls cluster_action Execution & Disposal Plan Review SDS & SOP for This compound Assess Identify Hazards: - Inhalation (dust) - Skin/Eye Contact - Ingestion Plan->Assess leads to Eng Engineering Control: Work in Certified Chemical Fume Hood Assess->Eng mitigate with PPE Personal Protective Equipment: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Eng->PPE supplement with Handle Execute Task: Follow Step-by-Step Handling Protocol PPE->Handle enables safe Waste Dispose of Waste: Segregate Contaminated Disposables into Labeled Hazardous Waste Handle->Waste

Risk Assessment and Control Workflow

Storage and Stability

Proper storage is critical to maintaining the compound's purity and ensuring safety.

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Some suppliers recommend storage at 4°C.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid and can undergo various reactions with nucleophiles.

  • Rationale: Storing in a cool, dry place minimizes the risk of degradation through hydrolysis or reaction with atmospheric moisture. Segregation from incompatible materials prevents potentially hazardous reactions.

Emergency Procedures

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.

  • Control: If flammable solvents are present, turn off all ignition sources.

  • Contain: For a small, contained spill within a fume hood, cover it with a spill absorbent material suitable for chemical powders.

  • Clean-up: Wearing appropriate PPE, gently sweep the absorbent material into a designated hazardous waste container. Avoid actions that create dust. Decontaminate the area with a suitable solvent and wipe clean.

  • Reporting: Report all spills to laboratory management and environmental health and safety personnel.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable research chemical whose utility is matched by its potential hazards. By adopting a proactive safety culture grounded in a deep understanding of the compound's reactivity and by rigorously adhering to the engineering controls and handling protocols outlined in this guide, researchers can confidently and safely leverage its synthetic potential. The key to safety is not merely following rules, but understanding the scientific principles that make them necessary.

References

An In-depth Technical Guide to the Safe Handling and Storage of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde with the CAS Number 1114809-02-7.[1][2][3] Its utility as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals stems from the specific arrangement of its functional groups.[4] The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, while the halogen atoms (Bromo, Chloro, Fluoro) modulate the electronic properties of the benzene ring and offer additional sites for cross-coupling reactions. However, this inherent reactivity also dictates the necessary precautions for its handling and storage. This guide provides a comprehensive framework for researchers and drug development professionals to manage this reagent safely, ensuring both personnel safety and compound integrity.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5] The causality for this lies in the nature of aldehydes, which can react with biological nucleophiles like proteins and nucleic acids, and the general irritant nature of many halogenated aromatic compounds. This guide moves beyond simple procedural lists to explain the scientific rationale behind each recommended practice, grounding every protocol in established principles of chemical safety and risk management.

Compound Profile and Hazard Identification

A thorough understanding of the compound's properties is the foundation of a robust safety protocol. The key physical and hazard data are summarized below.

Table 1: Physicochemical and Hazard Properties

PropertyValue / InformationSource(s)
CAS Number 1114809-02-7[1][2][3]
Molecular Formula C₇H₃BrClFO[1][2]
Molecular Weight ~237.45 g/mol [1][2]
Appearance Solid; may be a light pink powder[1][4]
Purity Typically ≥97%[2][3]
GHS Signal Word Warning[5]
Hazard Statements H315: Causes skin irritation[5]
H319: Causes serious eye irritation[5]
H335: May cause respiratory irritation[5]

The aldehyde functional group is susceptible to air oxidation, which can convert it to the corresponding benzoic acid over time.[6] While stable under recommended storage conditions, this potential for degradation underscores the need for proper storage, as discussed in Section 4.

Risk Mitigation through the Hierarchy of Controls

The most effective safety programs prioritize engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.[7] This hierarchy provides a systematic approach to protecting laboratory personnel.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound cluster_details Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Not Feasible - Unique Intermediate) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls Engineering->Administrative Engineering_Details • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing • Local Exhaust Ventilation Engineering->Engineering_Details PPE Personal Protective Equipment (Essential Final Barrier) Administrative->PPE Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Safety Training • Proper Labeling Administrative->Admin_Details PPE_Details • Safety Goggles / Face Shield • Chemical-Resistant Gloves (Nitrile) • Lab Coat • Respiratory Protection (as needed) PPE->PPE_Details

Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.

Engineering Controls: The First Line of Defense

The primary risk from this solid compound is the inhalation of fine dust particles and direct contact. Therefore, all handling must be performed within a properly functioning and certified chemical fume hood.[8][9]

  • Causality: A fume hood provides a physical barrier and maintains a negative pressure environment, ensuring that any airborne particulates are captured and exhausted away from the user's breathing zone. This directly mitigates the respiratory irritation hazard (H335).[5]

Administrative Controls: Standardizing Safe Practices

Safe handling is reinforced by standardized procedures and personnel training.

  • Designated Areas: All work with this compound should be restricted to a designated area within the lab to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

  • Hygiene Practices: Users must wash their hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Personal Protective Equipment (PPE): The Essential Final Barrier

When engineering and administrative controls are in place, PPE provides the necessary protection against residual risks and accidental exposures.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard / RationaleSource(s)
Eyes/Face Chemical splash goggles and a face shield.Goggles protect against dust entering the eyes. A face shield provides an additional layer of protection for the entire face. Must conform to EN 166 (EU) or NIOSH (US) standards.[5][7][11]
Skin Chemical-resistant lab coat or overalls.Provides a barrier against accidental spills on clothing and skin.[5][8]
Hands Nitrile gloves.Provides splash protection. For prolonged handling or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves before use and change them immediately if contaminated.[11][12]
Respiratory NIOSH-approved respirator (e.g., N95 for dust or a respirator with organic vapor cartridges).Required when engineering controls are insufficient, during a large spill, or when weighing out the powder if a ventilated enclosure is unavailable. Use should be part of a formal respiratory protection program.[5][8][9]

Workflow for Safe Handling: From Receipt to Reaction

Adherence to a systematic workflow minimizes the risk of exposure and contamination at every step.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A 1. Review SDS & SOP B 2. Don Full PPE A->B C 3. Prepare Fume Hood (Clear area, verify flow) B->C D 4. Transfer to Hood C->D Begin Work E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Add to Reaction Vessel (Slowly, avoid dust) E->F G 7. Decontaminate (Spatula, weigh boat) F->G Complete Transfer H 8. Seal Primary Container G->H I 9. Clean Work Area H->I J 10. Doff PPE & Wash Hands I->J

Caption: A step-by-step workflow for handling the solid reagent.

Protocol for Weighing and Transfer:
  • Preparation: Before retrieving the compound from storage, ensure you have reviewed the Safety Data Sheet (SDS) and donned all required PPE as outlined in Table 2. Prepare the fume hood by clearing the workspace and verifying proper airflow.

  • Transfer: Transport the sealed container to the fume hood.

  • Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid onto an anti-static weigh boat or into a tared vessel. Avoid creating dust clouds by moving slowly and deliberately.

  • Addition: Add the weighed compound to the reaction vessel slowly. If adding to a solvent, add it in portions to control any potential exothermic reaction.

  • Cleanup: Tightly reseal the primary container.[5] Decontaminate the spatula and any other equipment used. Dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container.

  • Final Steps: Clean the work surface within the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly.

Long-Term Storage and Stability Management

Proper storage is critical for maintaining the purity and reactivity of this compound and preventing degradation.

  • Temperature: While some suppliers ship at ambient temperature, long-term storage under refrigerated conditions (e.g., 4°C) is recommended to slow the rate of potential air oxidation of the aldehyde group.[2][4] For short-term benchtop use, storage at ambient temperature is acceptable. The overarching guideline is to store in a cool, dry place.[8]

  • Atmosphere: Store the container tightly closed to prevent moisture ingress and oxidation.[5][13] For maximum stability, especially after the container has been opened, consider flushing the headspace with an inert gas like argon or nitrogen before resealing.

  • Location: Store in a locked cabinet or area designated for reactive and hazardous chemicals.[5] Ensure the storage location is in a well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals such as aluminum and iron, as these can catalyze decomposition or hazardous reactions.[8][14]

Emergency Protocols: A Self-Validating Response System

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response_Flowchart Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Minor_Spill Minor Spill (Small, Contained in Hood) Assess->Minor_Spill Minor Major_Spill Major Spill (Large, Outside Hood) Assess->Major_Spill Major Minor_Steps 1. Alert others in the immediate area. 2. Ensure PPE is adequate. 3. Cover with absorbent material. 4. Gently sweep into a labeled waste container. 5. Decontaminate area. 6. Dispose of waste properly. Minor_Spill->Minor_Steps Major_Steps 1. Evacuate the immediate area. 2. Alert others and lab supervisor. 3. Close doors and prevent re-entry. 4. Call Emergency Services (EH&S). 5. Provide details on the spilled chemical. Major_Spill->Major_Steps

Caption: Decision flowchart for responding to a chemical spill.

Minor Spill (Contained within a fume hood):

  • Avoid breathing dust.[8]

  • Wearing appropriate PPE, gently sweep up the solid material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[8][9] Avoid aggressive sweeping that could generate dust.

  • Wipe the spill area with a damp cloth or paper towel, then decontaminate with soap and water.

  • Place all cleanup materials into the hazardous waste container.

Major Spill (Outside of a fume hood or a large quantity):

  • Evacuate personnel to a safe area immediately.[5]

  • Alert others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[13][15]

  • Close the doors to the affected area and prevent re-entry.

  • Provide the emergency responders with the chemical name and a copy of the SDS.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[5][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin with plenty of soap and water.[5][9] Continue rinsing for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Fire-Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][9]

  • Hazards: The compound itself is combustible but not highly flammable.[6][8] In a fire, it may decompose to release irritating and toxic gases, including hydrogen halides (HBr, HCl, HF) and carbon oxides.[9]

  • Procedure: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[5][9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Complex Molecule Synthesis

This compound is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a reactive aldehyde, and three distinct halogen atoms (Br, Cl, F) at specific positions—renders it a versatile scaffold for the synthesis of a diverse array of complex molecular architectures. The aldehyde group serves as a handle for transformations such as reductive amination and olefination, while the halogen atoms provide orthogonal sites for various cross-coupling and nucleophilic substitution reactions. This strategic positioning allows for a stepwise and selective functionalization of the aromatic core, making it an invaluable building block in the development of novel pharmaceuticals and functional materials.[1]

This guide provides a comprehensive overview of the key synthetic transformations that can be applied to this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Selective Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The presence of bromide and chloride substituents on the aromatic ring opens the door for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, where the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center, is the cornerstone of this selectivity.[2]

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction can be tuned to selectively couple at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor and, critically, a bulky, electron-rich phosphine ligand is paramount for efficient coupling with the sterically hindered and electronically deactivated aryl bromide. Ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step and promote high catalytic turnover.[3]

  • Base: A suitable base is required to activate the boronic acid for transmetalation. The choice of base, often a carbonate or phosphate, can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

ParameterValue
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2 equiv.)
Catalyst Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent Dioxane/H₂O (4:1 mixture)
Temperature 90-100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction_Setup Inert Atmosphere Dioxane/H₂O, 90-100 °C Reactants->Reaction_Setup Catalyst_System Pd(OAc)₂ + SPhos + K₃PO₄ Catalyst_System->Reaction_Setup Workup Extraction & Washing Reaction_Setup->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product 6-Aryl-3-chloro-2-fluorobenzaldehyde Purification->Product

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne derivatives. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br position of this compound.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction traditionally employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4][5]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Ligand: The choice of phosphine ligand for the palladium catalyst is crucial, especially for sterically hindered substrates.

Experimental Protocol: Selective Sonogashira Coupling

ParameterValue
Reactants This compound (1.0 equiv.), Terminal Alkyne (1.5 equiv.)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature Room temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • In a dry Schlenk flask, dissolve this compound in the chosen solvent.

  • Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add triethylamine and stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Part 2: Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1][6] This method allows for the selective amination of the C-Br bond in this compound with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination hinges on the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) that facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the aryl amine product.[7][8]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Protocol: Selective Buchwald-Hartwig Amination

ParameterValue
Reactants This compound (1.0 equiv.), Amine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (2 mol%), BINAP (4 mol%)
Base NaOtBu (1.4 equiv.)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a glovebox or a Schlenk line, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the mixture with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Reactants This compound + Amine Reaction_Setup Inert Atmosphere Toluene, 80-110 °C Reactants->Reaction_Setup Catalyst_System Pd₂(dba)₃ + BINAP + NaOtBu Catalyst_System->Reaction_Setup Workup Quenching & Extraction Reaction_Setup->Workup Reaction Monitoring (GC-MS/LC-MS) Purification Column Chromatography Workup->Purification Product 6-Amino-3-chloro-2-fluorobenzaldehyde Derivative Purification->Product

Caption: Workflow for selective Buchwald-Hartwig amination.

Reductive Amination: Diversifying the Aldehyde Moiety

Reductive amination is a highly efficient method for converting the aldehyde group into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its in-situ reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the controlled reduction of the intermediate iminium ion.[9][10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive amines.

Experimental Protocol: Reductive Amination

ParameterValue
Reactants Substituted Benzaldehyde (1.0 equiv.), Amine (1.1 equiv.)
Reducing Agent Sodium triacetoxyborohydride (1.5 equiv.)
Solvent Dichloromethane (DCM)
Catalyst Acetic Acid (optional, 0.1 equiv.)
Temperature Room temperature
Atmosphere Air

Step-by-Step Methodology:

  • Dissolve the starting benzaldehyde derivative and the amine in DCM.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAAr)

The fluorine atom at the 2-position, activated by the adjacent aldehyde group, can be susceptible to nucleophilic aromatic substitution (SNAAr). In SNAAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, often making aryl fluorides more reactive than their chloro or bromo counterparts in this specific reaction class.[11]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

ParameterValue
Reactants This compound (1.0 equiv.), Amine (2.0-3.0 equiv.)
Base K₂CO₃ or Et₃N (optional)
Solvent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Temperature 80-120 °C
Atmosphere Air or inert, depending on amine stability

Step-by-Step Methodology:

  • Dissolve this compound in the chosen polar aprotic solvent.

  • Add the amine and, if necessary, a base.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Part 4: Application in Heterocycle Synthesis - The Quinazoline Core

The strategic placement of the aldehyde and the ortho-amino group (which can be introduced via Buchwald-Hartwig amination of the bromo- precursor) makes these derivatives excellent starting materials for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[12][13][14][15][16]

Quinazoline_Synthesis cluster_workflow Quinazoline Synthesis from Functionalized Benzaldehyde Starting_Material 6-Amino-3-chloro-2-fluorobenzaldehyde Derivative Reaction Condensation & Cyclization Starting_Material->Reaction Reagents Amine or Amine equivalent (e.g., NH₄OAc) Reagents->Reaction Product Substituted Quinazoline Reaction->Product

Caption: General scheme for quinazoline synthesis.

Conclusion

This compound is a powerful and versatile building block that offers multiple avenues for the synthesis of complex and highly functionalized molecules. By leveraging the principles of selective cross-coupling, nucleophilic substitution, and transformations of the aldehyde group, researchers can access a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the creative and efficient use of this valuable synthetic intermediate.

References

Application Notes and Protocols: Strategic Functionalization of 6-Bromo-3-chloro-2-fluorobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an aldehyde and three distinct halogen atoms, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reaction of this aldehyde with primary amines, focusing on the two primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. We will delve into the mechanistic underpinnings that govern regioselectivity, provide detailed, field-proven protocols, and offer troubleshooting guidance to enable researchers to harness the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone intermediates in the pharmaceutical and agrochemical industries.[2][3] The aldehyde moiety serves as a versatile handle for a myriad of chemical transformations, including the formation of Schiff bases, alcohols, and carboxylic acids, which are common structural motifs in active pharmaceutical ingredients (APIs).[4] The specific compound, this compound, is particularly valuable due to its polyhalogenated nature, which allows for selective and sequential functionalization, a critical aspect in modern drug discovery for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]

The reaction with primary amines is a fundamental transformation that can lead to a diverse array of products, from simple substituted anilines to complex heterocyclic scaffolds like quinolines.[5][6] Understanding the factors that control the reaction outcome is paramount for the efficient and predictable synthesis of target molecules.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with primary amines can proceed through two distinct and competing pathways, dictated primarily by the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

Aromatic rings that are electron-deficient, as is the case here due to the electron-withdrawing aldehyde group and halogens, are susceptible to attack by strong nucleophiles.[7][8][9] The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Step 1: Nucleophilic Addition: The primary amine attacks the aromatic ring at a carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]

  • Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a halide ion.

Regioselectivity in SNAr:

The regioselectivity of the nucleophilic attack is a critical consideration. The aldehyde group strongly activates the ortho and para positions to nucleophilic attack. In this compound, the fluorine atom is at the C2 position (ortho to the aldehyde), and the bromine atom is at the C6 position (also ortho). The chlorine atom at C3 is meta and thus less activated.

Counterintuitively, fluorine is often the best leaving group in SNAr reactions, superior to bromine and chlorine.[7][11] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the forming negative charge in the Meisenheimer complex.[10][12] Therefore, the reaction with primary amines under SNAr conditions is expected to proceed with high regioselectivity, with the primary amine displacing the fluorine atom at the C2 position.

Caption: SNAr reaction of this compound.

Reductive Amination: Targeting the Aldehyde

This pathway involves the reaction of the primary amine with the aldehyde carbonyl group to form an imine, which is then reduced in situ to a secondary amine.[13][14] This reaction is typically carried out in the presence of a reducing agent.

  • Step 1: Imine Formation: The primary amine adds to the aldehyde carbonyl to form a hemiaminal, which then dehydrates to form an imine (Schiff base).

  • Step 2: Reduction: The imine is then reduced to the corresponding secondary amine by a reducing agent.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[14] Palladium on carbon (Pd/C) with hydrogen gas is also widely used, although care must be taken to avoid dehalogenation.[15][16]

Reductive_Amination_Workflow start This compound + Primary Amine (R-NH₂) imine Imine Formation (Schiff Base) start->imine reduction In situ Reduction (e.g., NaBH(OAc)₃) imine->reduction product Final Product: Secondary Amine reduction->product

Caption: Workflow for Reductive Amination.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Selective SNAr of this compound

This protocol is optimized for the selective displacement of the fluorine atom.

ParameterRecommendationRationale
Solvent Aprotic polar solvents (e.g., DMSO, DMF, NMP)These solvents effectively solvate the Meisenheimer complex and are suitable for the required reaction temperatures.
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIPEA)A base is required to deprotonate the amine and facilitate the reaction. Carbonate bases are often effective and easy to remove.
Temperature 80-120 °CSNAr reactions on electron-deficient rings often require heating to proceed at a reasonable rate.
Stoichiometry Amine (1.1-1.5 eq.), Base (2.0-3.0 eq.)A slight excess of the amine and a greater excess of the base ensure complete consumption of the starting material.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) in DMSO (0.2-0.5 M), add the primary amine (1.2 eq.) followed by powdered potassium carbonate (2.5 eq.).

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound

This protocol is designed to selectively form the secondary amine while preserving the halogen substituents.

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)This reagent is mild and selective for the reduction of imines in the presence of aldehydes, minimizing side reactions.[14]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These solvents are compatible with the reducing agent and effectively dissolve the reactants.
Additive Acetic Acid (catalytic amount)Acid catalysis accelerates the formation of the imine intermediate.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in DCE, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Intramolecular Cyclization: A Gateway to Quinolines

A particularly valuable application of the SNAr product is its use as a precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[5][17] The SNAr product, a 2-(alkylamino)-6-bromo-3-chlorobenzaldehyde, can undergo intramolecular cyclization under appropriate conditions to form a quinoline ring system. This is often achieved through a condensation reaction, for example, by treatment with a strong base to promote cyclization onto the aldehyde.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in SNAr Insufficient temperature; Ineffective base; Amine is not nucleophilic enough.Increase reaction temperature; Use a stronger base (e.g., Cs₂CO₃); Consider using a more nucleophilic amine or a catalyst.
Dehalogenation during Reductive Amination Using a strong reducing agent like H₂/Pd-C.Use a milder, more selective reducing agent like NaBH(OAc)₃.
Formation of multiple products Competing SNAr and reductive amination; Lack of regioselectivity.Carefully control reaction conditions to favor one pathway. For SNAr, use a base and heat. For reductive amination, use a reducing agent at room temperature.
Incomplete reaction Insufficient reaction time; Deactivation of reagents.Allow the reaction to run for a longer period; Ensure all reagents are of high purity and solvents are anhydrous where required.

Conclusion

The reaction of this compound with primary amines is a powerful tool for the synthesis of a wide range of valuable compounds. By carefully selecting the reaction conditions, researchers can selectively target either nucleophilic aromatic substitution at the C2 position or reductive amination at the aldehyde. This control allows for the strategic and efficient construction of complex molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully utilize this versatile building block in their synthetic endeavors.

References

using 6-Bromo-3-chloro-2-fluorobenzaldehyde in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Abstract

This comprehensive guide serves as an essential resource for researchers, medicinal chemists, and process development scientists on the strategic use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This polyhalogenated benzaldehyde derivative is a highly versatile building block, offering a reactive handle for the selective formation of carbon-carbon bonds. The inherent differences in the reactivity of its halogen substituents—bromo, chloro, and fluoro—provide a powerful tool for sequential and site-selective functionalization. This document provides a deep dive into the principles of chemoselectivity, detailed experimental protocols, optimization strategies, and troubleshooting, underpinned by authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of Polyhalogenated Intermediates

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct halogen atoms on the aromatic ring, each offering a different potential reaction site, alongside a reactive aldehyde group that allows for further synthetic transformations.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis for its remarkable ability to form C-C bonds with high functional group tolerance and generally mild conditions.[2][3] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or its ester.[4] When applied to a substrate like this compound, the reaction's true elegance is revealed in its potential for chemoselectivity.

The Principle of Chemoselectivity: Harnessing Halogen Reactivity

The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial, often rate-determining, oxidative addition step is highly dependent on the nature of the halogen. The established reactivity trend is:

C–I > C–Br > C–OTf >> C–Cl > C–F [2]

For this compound, this principle dictates that the C–Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C–Cl bond. The C–F bond is generally considered inert under typical Suzuki-Miyaura conditions. This predictable reactivity allows for the selective coupling at the C-6 position (bromine) while leaving the C-3 (chlorine) and C-2 (fluorine) positions untouched, providing a valuable intermediate for subsequent synthetic steps.

G cluster_substrate Substrate Reactivity cluster_reaction Suzuki-Miyaura Coupling cluster_product Selective Product A This compound B Pd(0) Catalyst Arylboronic Acid Base A->B Selective Oxidative Addition at C-Br Bond C 6-Aryl-3-chloro-2-fluorobenzaldehyde B->C Transmetalation & Reductive Elimination

Caption: Selective Suzuki coupling at the C-Br bond.

Achieving this high selectivity requires careful optimization of reaction parameters. While the intrinsic reactivity difference is the primary driver, factors like the choice of palladium catalyst, ligand, base, and temperature can be fine-tuned to suppress potential side reactions and ensure a clean transformation.[5][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (in this case, C-Br) of the electrophile, forming a Pd(II) intermediate.[2][8] This is often the rate-limiting step, especially for less reactive halides like chlorides.[9]

  • Transmetalation: The base in the reaction plays a crucial role by activating the organoboron species. It reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R'-B(OH)₃]⁻).[10][11][12] This activated species then transfers its organic group (R') to the Pd(II) center, displacing the halide and forming a new Pd(II)-diorganic complex.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][13]

// Invisible nodes for positioning reagents_pos [pos="0,1.5!", shape=point, style=invis]; boronic_pos [pos="2.5,1.5!", shape=point, style=invis]; reagents_pos -> oxidative_addition; boronic_pos -> transmetalation_intermediate;

}

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Methodologies

This section provides a robust, generalized protocol for the selective Suzuki-Miyaura coupling of this compound at the C-Br position.

Materials and Reagents
  • Substrate: this compound (Purity ≥97%)[14]

  • Boronic Acid: Arylboronic acid of choice (1.2 - 1.5 equivalents)

  • Palladium Precursor: e.g., Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: e.g., Triphenylphosphine (PPh₃), SPhos, XPhos, or other bulky, electron-rich phosphine ligands[13][15]

  • Base: e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃)[12]

  • Solvent: e.g., 1,4-Dioxane, Toluene, or THF, with degassed water[7][16]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask or reaction vial, condenser, magnetic stirrer, etc.

Recommended Starting Conditions

The following table summarizes a reliable set of starting conditions. Optimization may be necessary for particularly challenging or sterically hindered boronic acids.[4][17]

ParameterRecommended ConditionRationale & Notes
Palladium Precursor Pd(OAc)₂ (1-3 mol%)A common, air-stable precursor that is reduced in situ to the active Pd(0) species.[18]
Ligand SPhos (2-6 mol%)A bulky, electron-rich biarylphosphine ligand known to be highly effective for coupling aryl chlorides and bromides, promoting fast oxidative addition.[13][15]
Base K₃PO₄ (2.0-3.0 equiv.)A moderately strong base effective in promoting transmetalation without causing degradation of sensitive functional groups.[7]
Solvent System 1,4-Dioxane / Water (4:1 to 10:1 v/v)A common solvent mixture that effectively dissolves both organic and inorganic reagents. Water is often essential for the transmetalation step.[7][16]
Temperature 80 - 100 °CSufficient to drive the reaction to completion in a reasonable timeframe while maintaining high selectivity for the C-Br bond.[6][7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and to suppress homocoupling of the boronic acid.[17]
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).[6]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The solvent should be sparged with argon or nitrogen for at least 20 minutes prior to use.[6]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-chloro-2-fluorobenzaldehyde.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Low temperature.Ensure proper degassing of solvents and purging of the reaction vessel. Use a fresh, high-quality palladium precursor and ligand. Increase the reaction temperature in 10 °C increments.
Protodeboronation Presence of excess water or acid; Unstable boronic acid.Use anhydrous solvents and a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Use a slight excess (1.2-1.3 eq.) of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing techniques (consider freeze-pump-thaw cycles for solvents). Maintain a positive pressure of inert gas throughout the reaction.[17]
Low Yields with Aryl Chlorides If attempting to couple the C-Cl bond after C-Br functionalization, the conditions are likely not harsh enough.For C-Cl coupling, more specialized and highly active catalyst systems are needed, often involving bulky N-heterocyclic carbene (NHC) ligands or advanced phosphines like those developed by Buchwald, at higher temperatures.[9][17][19]

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[20][21][22] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care to avoid inhalation of dust and skin contact.

  • Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and/or irritants. Avoid creating dust.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [21][22]

Conclusion

This compound is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, researchers can achieve highly selective mono-functionalization, opening avenues to a vast array of complex molecular architectures. The protocols and guidelines presented herein provide a solid foundation for the successful application of this intermediate, enabling the efficient synthesis of novel compounds for drug discovery and materials science.

References

protocol for nucleophilic aromatic substitution with 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 6-Bromo-3-chloro-2-fluorobenzaldehyde. This versatile trihalogenated benzaldehyde is a valuable building block in medicinal chemistry and materials science, offering a platform for sequential and regioselective functionalization.

Introduction: The Strategic Utility of this compound

Polyhalogenated aromatic aldehydes are powerful intermediates in modern organic synthesis.[1] The presence of multiple, electronically distinct halogen atoms allows for selective chemical manipulation. In the case of this compound, the fluorine atom at the C-2 position is uniquely activated for nucleophilic aromatic substitution (SNAr). This high reactivity is a direct consequence of the powerful electron-withdrawing aldehyde group positioned ortho to it, which is essential for activating an aromatic ring toward nucleophilic attack.[2][3][4][5][6] This application note will elucidate the mechanistic principles governing this selectivity and provide robust, field-proven protocols for its reaction with various nucleophiles.

Mechanistic Rationale: Regioselectivity in the SNAr Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][7] The aromaticity of the ring is temporarily broken in this step.[2][6] The second, faster step involves the expulsion of the leaving group, which restores the aromaticity of the ring.[2][6]

Caption: General mechanism of the two-step Addition-Elimination SNAr reaction.

For this compound, nucleophilic attack occurs selectively at the C-2 position, displacing the fluoride. This regioselectivity is governed by two key factors:

  • Leaving Group Aptitude in SNAr: Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr follows the trend F > Cl > Br > I.[2][3] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity creates a more polarized C-F bond, rendering the ipso-carbon significantly more electrophilic and susceptible to attack.[8] This strong inductive effect also stabilizes the forming negative charge in the transition state leading to the Meisenheimer complex.[2]

  • Activation by the Aldehyde Group: The aldehyde is a strong electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the ortho and para positions.[4][6] The fluorine atom is ortho to the aldehyde, receiving maximal activation. The negative charge of the Meisenheimer complex formed upon attack at C-2 is effectively delocalized by resonance onto the electronegative oxygen atom of the aldehyde group, providing substantial stabilization that is not possible with attack at C-3 or C-6.[7]

Meisenheimer_Stabilization cluster_0 Nucleophilic Attack at C-2 cluster_1 Stabilization Pathway Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Charge at C-1) Start->Intermediate Attack at C-2 Resonance1 Resonance Structure (Charge on Aldehyde Oxygen) Intermediate->Resonance1 Resonance Attack at C-2 Attack at C-2 Formation of Meisenheimer Complex Formation of Meisenheimer Complex Attack at C-2->Formation of Meisenheimer Complex Resonance Delocalization to CHO Resonance Delocalization to CHO Formation of Meisenheimer Complex->Resonance Delocalization to CHO Enhanced Stability Enhanced Stability Resonance Delocalization to CHO->Enhanced Stability Key Stabilization Experimental_Workflow cluster_Setup Reaction Setup cluster_Execution Reaction Execution cluster_Purification Work-up & Purification Reagents Combine Aryl Halide, Nucleophile, and Base Solvent Add Anhydrous Polar Aprotic Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Heat Heat to Target Temperature Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate, & Purify (Chromatography) Extract->Purify Final Final Purify->Final Characterize Final Product (NMR, MS, etc.)

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Heterocyclic Chemistry

6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a versatile and strategic starting material in the synthesis of complex heterocyclic compounds.[1][2] Its unique substitution pattern, featuring an aldehyde for classical condensation and cyclization reactions, and three distinct halogen atoms (F, Cl, Br) with differential reactivity, offers a rich platform for sequential and site-selective modifications. This trifecta of reactive sites allows for the orchestrated construction of diverse heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science.[1]

The fluorine atom at the C2 position exerts a strong inductive effect and can influence the conformation and metabolic stability of the final products. The chlorine at C3 and bromine at C6 provide two distinct handles for modern cross-coupling methodologies. The well-established reactivity trend for palladium-catalyzed cross-coupling reactions (C-Br > C-Cl) enables the selective functionalization of the C6 position while leaving the C3-chloro substituent available for subsequent transformations.[3][4] This inherent chemoselectivity is a powerful tool for building molecular complexity in a controlled manner.

This comprehensive guide provides detailed protocols for the synthesis of quinoline and indole derivatives, two classes of heterocycles of paramount importance in drug discovery, starting from this compound. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions, grounded in established mechanistic principles.

Application 1: Synthesis of Highly Substituted Quinolines via a Sequential Amination-Friedländer Annulation Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic and reliable method for quinoline synthesis.[5][6] This section details a two-step sequence to access highly substituted quinolines, beginning with the selective amination of the starting benzaldehyde.

Part A: Synthesis of 2-Amino-6-bromo-3-chloro-benzaldehyde

A direct and efficient method for the introduction of an amino group at the 2-position, ortho to the aldehyde, is crucial for the subsequent Friedländer cyclization. While direct nitration and subsequent reduction can be challenging due to the deactivating nature of the halogen substituents, a palladium-catalyzed Buchwald-Hartwig amination offers a milder and more general approach. However, for the synthesis of the specific intermediate 2-amino-6-bromo-3-chloro-2-fluorobenzaldehyde, a more classical approach involving nitration followed by reduction of a suitable precursor is often employed in industrial settings. For the purpose of this guide, we will present a well-documented reduction of a nitro-precursor, which is a common strategy to obtain 2-amino benzaldehydes.[1]

Experimental Protocol: Synthesis of 2-Amino-6-bromo-3-chlorobenzaldehyde

  • Materials: 6-Bromo-3-chloro-2-nitrobenzaldehyde, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water, Ethyl acetate.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-3-chloro-2-nitrobenzaldehyde (1.0 equiv.), ethanol (10 mL/g of starting material), and water (2.5 mL/g of starting material).

    • Add iron powder (3.0 equiv.) and ammonium chloride (0.5 equiv.) to the suspension.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.

    • Wash the Celite® pad with ethyl acetate.

    • Combine the filtrate and washings, and remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-bromo-3-chlorobenzaldehyde.

dot

protocol_A start Start: 6-Bromo-3-chloro-2-nitrobenzaldehyde reagents Add Fe, NH4Cl, EtOH/H2O start->reagents reflux Reflux (80-85 °C) 2-4 hours reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool, filter through Celite® tlc->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Product: 2-Amino-6-bromo-3-chlorobenzaldehyde purification->product

Caption: Workflow for the synthesis of 2-amino-6-bromo-3-chlorobenzaldehyde.

Part B: Friedländer Annulation for Quinolines

With the 2-aminobenzaldehyde in hand, the Friedländer annulation can be performed with a variety of ketones to generate diverse quinoline derivatives. The regioselectivity of the reaction with unsymmetrical ketones can be influenced by the reaction conditions and the choice of catalyst.[7][8]

Experimental Protocol: Synthesis of 7-Bromo-8-chloro-2-methyl-quinoline

  • Materials: 2-Amino-6-bromo-3-chlorobenzaldehyde, Acetone, Potassium hydroxide (KOH), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-6-bromo-3-chlorobenzaldehyde (1.0 equiv.) in ethanol (15 mL/g).

    • Add acetone (5.0 equiv.) to the solution.

    • Prepare a solution of potassium hydroxide (2.0 equiv.) in ethanol and add it dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 7-bromo-8-chloro-2-methyl-quinoline.

Reactant 1 Reactant 2 Product Yield (%)
2-Amino-6-bromo-3-chlorobenzaldehydeAcetone7-Bromo-8-chloro-2-methyl-quinoline85-90
2-Amino-6-bromo-3-chlorobenzaldehydeAcetophenone7-Bromo-8-chloro-2-phenyl-quinoline80-85

dot

mechanism_friedlander cluster_reactants Reactants 2_amino_benzaldehyde 2-Amino-6-bromo- 3-chlorobenzaldehyde aldol_adduct Aldol Adduct 2_amino_benzaldehyde->aldol_adduct + Acetone (Base cat.) ketone Acetone ketone->aldol_adduct enone α,β-Unsaturated Ketone (after dehydration) aldol_adduct->enone - H2O imine_intermediate Intramolecular Imine Formation enone->imine_intermediate Cyclization quinoline_product 7-Bromo-8-chloro- 2-methyl-quinoline (after dehydration) imine_intermediate->quinoline_product - H2O

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Application 2: Synthesis of Substituted Indoles via Sequential Sonogashira Coupling and Intramolecular Cyclization

The indole nucleus is another exceptionally important heterocycle in drug discovery. A powerful strategy for the synthesis of substituted indoles involves a palladium-catalyzed Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline.[9][10] This approach leverages the differential reactivity of the halogens on the this compound scaffold.

Part A: Selective Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for a selective coupling at the C6 position of this compound.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-6-(phenylethynyl)benzaldehyde

  • Materials: this compound, Phenylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL/g of starting material) and triethylamine (3.0 equiv.) via syringe.

    • Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-fluoro-6-(phenylethynyl)benzaldehyde.

Aryl Halide Alkyne Product Yield (%)
This compoundPhenylacetylene3-Chloro-2-fluoro-6-(phenylethynyl)benzaldehyde80-90
This compound1-Hexyne3-Chloro-6-(hex-1-yn-1-yl)-2-fluorobenzaldehyde75-85

dot

sonogashira_cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Br Pd(II)_complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Pd(II)_alkynyl Ar-Pd(II)-C≡C-R(L2) Transmetalation->Pd(II)_alkynyl Cu_acetylide Cu-C≡C-R Cu_acetylide->Transmetalation RedElim Reductive Elimination Pd(II)_alkynyl->RedElim RedElim->Pd(0) Regeneration Product Ar-C≡C-R RedElim->Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Part B: Intramolecular Cyclization to Indoles

The 2-alkynyl benzaldehyde derivative can be converted to an aniline, which then undergoes intramolecular cyclization to form the indole ring.

Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-2-phenyl-1H-indole-4-carbaldehyde

  • Materials: 3-Chloro-2-fluoro-6-(phenylethynyl)benzaldehyde, Sodium azide (NaN₃), Zinc dust (Zn), Ammonium chloride (NH₄Cl), Methanol, Water.

  • Procedure:

    • Amination (Reduction of an in-situ formed nitro intermediate): A more direct approach involves the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement and hydrolysis, or direct reductive amination. However, a robust method involves the conversion to a 2-amino-alkynyl benzaldehyde intermediate. For this guide, we will outline a general intramolecular cyclization of a pre-formed 2-amino-alkynylaryl precursor.

    • Intramolecular Cyclization:

    • Dissolve the 2-amino-6-(phenylethynyl)aryl derivative (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a catalyst, such as copper(I) iodide (0.1 equiv.), and a base, such as potassium carbonate (2.0 equiv.).

    • Heat the reaction mixture to 100-120 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the indole product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The differential reactivity of its halogen substituents allows for selective and sequential functionalization using modern synthetic methodologies. The protocols detailed in this guide for the synthesis of quinolines and indoles showcase the strategic application of this starting material. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can leverage the unique properties of this compound to access novel and complex molecular architectures for applications in drug discovery and materials science.

References

Application Note: Strategic Synthesis of Novel Chromophores Utilizing the Versatile 6-Bromo-3-chloro-2-fluorobenzaldehyde Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Polyhalogenated Synthons

The rational design of novel chromophores is a cornerstone of innovation in materials science, medicinal chemistry, and diagnostics. The photophysical properties of these molecules—how they absorb and emit light—are intrinsically linked to their electronic structure, which is dictated by their molecular architecture. A key challenge lies in developing synthetic pathways that allow for the precise and predictable construction of complex, conjugated π-systems.

This guide details the strategic utility of 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-02-7), a uniquely functionalized aromatic aldehyde, as a powerful starting material for advanced chromophore synthesis.[1][2][3] Its distinction lies in the trifunctional halogen substitution pattern, which provides a rich platform for selective and sequential chemical transformations.[4] The differential reactivity of the bromine, chlorine, and fluorine atoms, particularly in metal-catalyzed cross-coupling and nucleophilic substitution reactions, enables chemists to build molecular complexity in a controlled manner.[4][5]

We will explore two primary, high-yield synthetic transformations that leverage the unique functionalities of this building block:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: To extend the π-conjugated system by forming new carbon-carbon bonds at the most reactive C-Br position.

  • Knoevenagel Condensation: To introduce electron-withdrawing groups and create push-pull systems via the aldehyde functionality.

By combining these methods, researchers can access a diverse library of novel chromophores with tailored photophysical properties suitable for applications such as nonlinear optical (NLO) materials, fluorescent probes, and sensitizing dyes.[6][7]

Physicochemical Properties & Reactivity Profile

A foundational understanding of the reagent's properties is essential for effective synthetic planning.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1114809-02-7 [1][2][3]
Molecular Formula C₇H₃BrClFO [1][3]
Molecular Weight 237.45 g/mol [1]
Appearance Light pink to off-white solid/powder [1]

| Storage | Room temperature |[1] |

Causality of Reactivity:

The synthetic utility of this compound stems from the predictable, hierarchical reactivity of its functional groups.

  • Aldehyde Group: This electron-withdrawing group readily participates in nucleophilic additions and condensations, serving as a reliable anchor point for introducing new functionalities.[8] It also electronically activates the aromatic ring, making it more susceptible to nucleophilic attack.[6]

  • Halogen Atoms: The three different halogens are the key to selective functionalization. Their reactivity is dictated by the type of reaction employed:

    • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The reactivity trend for the oxidative addition step is governed by the carbon-halogen bond dissociation energy, following the order: C-I > C-Br >> C-Cl.[5][9] Therefore, the C-Br bond can be selectively targeted for C-C bond formation under mild conditions, leaving the C-Cl bond intact for potential subsequent reactions.[4][5]

    • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex).[10][11] The reactivity of the leaving group generally follows the trend: F > Cl > Br > I.[5][6] The high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon highly electrophilic and stabilizing the intermediate, rendering it the most likely site for nucleophilic displacement.[5][6]

Synthetic Strategy I: Extending π-Conjugation via Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl systems—a common core structure in many chromophores. By coupling the benzaldehyde with various (hetero)arylboronic acids, the core π-system can be systematically extended to tune the absorption and emission wavelengths.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a palladium-based catalytic cycle.[9][12] The key steps are the oxidative addition of the aryl halide (preferentially the C-Br bond) to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) species.[9][12][13]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions start_material This compound product Coupled Chromophore Precursor start_material->product Selective C-Br Activation boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O) solvent->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 6-Aryl-3-chloro-2-fluorobenzaldehyde

This protocol provides a generalized starting point. Optimization of temperature, catalyst, and base may be necessary for specific boronic acid partners.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 237.5 mg), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes by bubbling the gas through the solvent.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as toluene (8 mL) and water (2 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 (Example) Product (Example) Expected Yield Appearance

| this compound | Pyrene-1-boronic acid | 3-Chloro-2-fluoro-6-(pyren-1-yl)benzaldehyde | 75-90% | Yellow solid |

Synthetic Strategy II: Building Push-Pull Systems via Knoevenagel Condensation

This classic reaction is highly effective for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8][14] This transformation is ideal for creating "push-pull" chromophores, where the benzaldehyde moiety (potentially substituted with an electron-donating group from a prior Suzuki reaction) acts as the donor and the newly introduced group acts as the acceptor.

Mechanistic Rationale

The Knoevenagel condensation is typically catalyzed by a weak base (e.g., piperidine).[14] The base deprotonates the active methylene compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often spontaneous or promoted by heat, yields the α,β-unsaturated product.[14]

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions aldehyde Substituted Benzaldehyde product Push-Pull Chromophore aldehyde->product Nucleophilic Addition methylene Active Methylene Compound (e.g., Malononitrile) methylene->product Followed by Dehydration catalyst Base Catalyst (e.g., Piperidine) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol: Synthesis of a Benzylidene Malononitrile Derivative

This protocol uses malononitrile as a representative active methylene compound.

  • Reaction Setup: In a round-bottom flask, dissolve the starting aldehyde (e.g., the product from the Suzuki reaction or this compound itself) (1.0 mmol) and malononitrile (1.1 mmol, 72.7 mg) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, with the product precipitating out of solution. Monitor completion by TLC (typically 1-3 hours).

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and dry under vacuum. The product is often pure enough for characterization, but recrystallization from ethanol or another suitable solvent can be performed if necessary.

Table 3: Representative Data for Knoevenagel Condensation

Reactant 1 Reactant 2 Product (Example) Expected Yield Appearance

| this compound | Malononitrile | 2-((6-Bromo-3-chloro-2-fluorophenyl)methylene)malononitrile | >90% | White or pale yellow solid |

A Sequential, Multi-Component Synthesis Strategy

The true synthetic power of this compound is realized when these reactions are performed sequentially. This allows for the construction of complex, multifunctional chromophores that would be difficult to access otherwise.

Sequential_Synthesis start 6-Bromo-3-chloro- 2-fluorobenzaldehyde intermediate Step 1 Product: 6-Aryl-3-chloro- 2-fluorobenzaldehyde start->intermediate Suzuki Coupling (with Ar-B(OH)₂) final_product Step 2 Product: Final Push-Pull Chromophore intermediate->final_product Knoevenagel Condensation (with CH₂(CN)₂)

Caption: Sequential workflow for complex chromophore synthesis.

This two-step, one-pot-adaptable approach first extends the aromatic core using the Suzuki reaction at the C-Br position, installing a group that can act as an electron donor. The subsequent Knoevenagel condensation on the aldehyde of this intermediate installs a potent electron acceptor, creating a highly polarized D-π-A (Donor-π-Acceptor) chromophore. Further functionalization at the C-Cl or C-F positions remains a possibility for creating even more complex systems.

Characterization and Photophysical Evaluation

Confirmation of the synthesized structures is achieved using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR). The key performance metrics of the novel chromophores are their photophysical properties, which should be thoroughly evaluated.

Table 4: Typical Photophysical Characterization Data | Compound | λabs (nm)a | ε (M-1cm-1)a | λem (nm)b | Quantum Yield (ΦF)c | Stokes Shift (nm) | | :--- | :--- | :--- | :--- | :--- | :--- | | Example Chromophore | 410 | 35,000 | 525 | 0.65 | 115 | | aMeasured by UV-Vis spectroscopy in a specified solvent (e.g., CH₂Cl₂). | | bMeasured by fluorescence spectroscopy, exciting at λabs. | | cDetermined relative to a known standard (e.g., quinine sulfate). |

Conclusion

This compound is a superior building block for the synthesis of novel chromophores. Its hierarchical halogen reactivity allows for selective, predictable, and high-yielding transformations. The protocols detailed herein for Suzuki-Miyaura coupling and Knoevenagel condensation provide reliable pathways to extend π-conjugation and install push-pull motifs. The potential for sequential functionalization opens the door to a vast chemical space of advanced chromophoric systems with tunable properties for next-generation applications in optics, sensing, and bio-imaging.

References

Application Note: Chemoselective Reduction of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Synthesis of (6-Bromo-3-chloro-2-fluorophenyl)methanol

Introduction

6-Bromo-3-chloro-2-fluorobenzaldehyde is a key substituted benzaldehyde derivative utilized as an intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its reactive aldehyde group and halogenated aromatic ring make it a valuable building block for creating compounds with specific biological activities.[1] The selective reduction of the aldehyde functional group to a primary alcohol is a critical transformation, yielding (6-bromo-3-chloro-2-fluorophenyl)methanol, a precursor for further synthetic modifications.

This application note provides a detailed, field-proven protocol for the chemoselective reduction of this compound. The chosen methodology employs sodium borohydride (NaBH₄), a mild and selective reducing agent, which efficiently reduces the aldehyde without affecting the sensitive aryl-halide bonds.[2][3][4] This approach is favored over more potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which carry a significant risk of undesirable dehalogenation side reactions.[5] This protocol is designed for researchers in organic synthesis and drug development, offering a reliable and reproducible procedure with in-depth explanations for key experimental choices.

Reaction Principle and Mechanism

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[2][6] The reaction proceeds in two main steps:

  • Nucleophilic Hydride Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).[7] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[6]

  • Protonation: Following the hydride transfer, the resulting alkoxide is protonated during the workup step (or by the protic solvent) to yield the final primary alcohol product.[2][8]

The key to this protocol's success is the chemoselectivity of NaBH₄, which does not possess sufficient reactivity to reduce the stable aryl-halide bonds, ensuring the integrity of the molecular scaffold is maintained.[9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
This compound≥97% PurityChemScene (CS-0060113)Starting material.[10]
Sodium Borohydride (NaBH₄)Reagent Grade, ≥98%Sigma-AldrichReducing agent. Handle with care.
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent.
Hydrochloric Acid (HCl), 1 M solutionReagent GradeJ.T. BakerFor quenching the reaction.
Brine (Saturated NaCl solution)-Lab PreparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.37 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous methanol (40 mL) to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

    • Causality Note: Cooling the solution is critical to control the initial exothermic reaction upon addition of NaBH₄, preventing potential side reactions and ensuring a controlled reduction.

Reduction:

  • In a separate beaker, weigh sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq).

  • Slowly add the solid NaBH₄ to the stirred, cooled aldehyde solution in small portions over 10-15 minutes.

    • Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sharp temperature increase. Effervescence (H₂ gas) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 1-2 hours at room temperature.

Reaction Monitoring (TLC):

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11][12]

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Procedure: On a TLC plate, spot three lanes: the starting aldehyde (Lane S), the reaction mixture (Lane R), and a co-spot with both (Lane C).

    • Visualization: Use a UV lamp (254 nm). The starting aldehyde is less polar and will have a higher Rf value than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material in Lane R has completely disappeared.

Workup and Isolation:

  • Once the reaction is complete, cool the flask again in an ice bath to 0 °C.

  • Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the effervescence ceases and the solution becomes slightly acidic (pH ~5-6).

    • Causality Note: The acid neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediates to liberate the desired alcohol.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (50 mL) to the resulting residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Procedure: Load the crude product onto the column and elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford (6-Bromo-3-chloro-2-fluorophenyl)methanol as a solid or oil.

Workflow Visualization

The following diagram outlines the complete experimental workflow for the reduction protocol.

G cluster_prep Reaction Preparation cluster_reaction Reduction Step cluster_workup Workup & Isolation cluster_final Final Product prep1 Dissolve Aldehyde in Anhydrous MeOH prep2 Cool Solution to 0 °C (Ice Bath) prep1->prep2 react1 Add NaBH₄ (Portion-wise) prep2->react1 react2 Warm to RT & Stir for 1-2h react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with 1M HCl at 0 °C react3->work1 work2 Solvent Evaporation work1->work2 work3 Aqueous Extraction with EtOAc work2->work3 work4 Dry & Concentrate work3->work4 purify Flash Column Chromatography work4->purify char Characterization (NMR, MS, IR) purify->char

Caption: Experimental workflow for the reduction of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction (TLC) Insufficient reducing agent or short reaction time.Add an additional 0.2 eq of NaBH₄ and continue stirring for another hour. Ensure the NaBH₄ used is fresh and was stored properly.
Low Product Yield Product loss during extraction or purification.Ensure complete extraction by performing additional extractions. Optimize column chromatography by using a shallower solvent gradient.
Presence of Impurities Incomplete reaction or side product formation.Re-purify the product using column chromatography. Ensure the reaction temperature was adequately controlled during NaBH₄ addition.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase.Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and improve extraction efficiency (salting out).

Conclusion

This application note details a robust and reliable protocol for the chemoselective reduction of this compound to its corresponding primary alcohol. The use of sodium borohydride in methanol provides excellent yield and selectivity, avoiding the common pitfall of dehalogenation associated with harsher reducing agents. By following the detailed steps for reaction execution, monitoring, and purification, researchers can confidently synthesize (6-bromo-3-chloro-2-fluorophenyl)methanol, a valuable intermediate for further applications in medicinal and materials chemistry.

References

Application Notes and Protocols: Selective Oxidation of 6-Bromo-3-chloro-2-fluorobenzaldehyde to 6-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the selective oxidation of 6-Bromo-3-chloro-2-fluorobenzaldehyde to its corresponding carboxylic acid, 6-Bromo-3-chloro-2-fluorobenzoic acid. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and complex organic molecules where maintaining the integrity of multiple halogen substituents is paramount. We present two robust protocols utilizing distinct oxidation chemistries: the Pinnick oxidation, renowned for its mildness and high chemoselectivity, and a carefully controlled permanganate-based oxidation. This guide offers detailed, step-by-step methodologies, discusses the mechanistic rationale behind procedural choices, and provides a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Challenge of Selective Oxidation

The synthesis of highly functionalized benzoic acid derivatives is a cornerstone of modern drug discovery and materials science. The target molecule, 6-Bromo-3-chloro-2-fluorobenzoic acid[1], is a valuable building block characterized by a sterically congested and electronically complex aromatic ring. The primary challenge in the oxidation of the parent aldehyde lies in achieving high conversion of the formyl group while preventing side reactions, such as displacement of the halogen atoms (particularly the sterically hindered bromine) or degradation of the aromatic system.

The choice of oxidant is therefore critical. Strong, non-selective oxidants can lead to a mixture of products, complicating purification and reducing overall yield. This note details two preferred methods that address this challenge:

  • Pinnick Oxidation: Utilizes sodium chlorite (NaClO₂) under mildly acidic conditions. It is celebrated for its exceptional tolerance of sensitive functional groups and its ability to oxidize even sterically hindered aldehydes with high efficiency.[2][3][4][5]

  • Potassium Permanganate (KMnO₄) Oxidation: A powerful and cost-effective oxidant. While less selective than the Pinnick conditions, its reactivity can be effectively modulated through careful control of pH, temperature, and the use of phase-transfer catalysts to achieve the desired transformation.[6][7]

Mechanistic Considerations: A Tale of Two Pathways

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the oxidation process.

The Pinnick Oxidation: A Gentle Approach

The Pinnick oxidation operates via a mechanism that avoids harsh conditions.[2][8][9] The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite and a mild acid buffer, typically a phosphate salt.[3][10]

The key steps are:

  • Formation of Chlorous Acid: The phosphate buffer protonates the chlorite ion.

  • Addition to Aldehyde: The chlorous acid adds to the carbonyl carbon of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a concerted fragmentation, transferring the aldehyde proton to a chlorine-bound oxygen and releasing hypochlorous acid (HOCl) to form the carboxylic acid.[2][9]

A critical aspect of this reaction is the management of the hypochlorous acid byproduct, which can participate in undesired side reactions.[2][5] To mitigate this, a "scavenger," such as 2-methyl-2-butene or hydrogen peroxide, is added to consume the HOCl as it forms.[2][11]

Permanganate Oxidation: Taming a Powerful Reagent

Potassium permanganate is a potent oxidizing agent capable of oxidizing a wide range of organic functional groups.[6][12] For aldehydes, the oxidation proceeds readily to the carboxylic acid.[6][13] The reaction is typically conducted under basic or neutral conditions to enhance the selectivity for the aldehyde over other potentially oxidizable groups and to prevent acid-catalyzed side reactions.

Under basic conditions, the permanganate ion (MnO₄⁻) attacks the aldehyde, ultimately forming a carboxylate salt and manganese dioxide (MnO₂), a brown precipitate.[6] Subsequent acidification during the work-up protonates the carboxylate to yield the final carboxylic acid. The insolubility of MnO₂ can sometimes complicate product isolation, necessitating specific work-up procedures.

Experimental Protocols and Data

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[14][15][16][17][18]

Protocol 1: Pinnick Oxidation of this compound

This method is recommended for its high selectivity and generally cleaner reaction profile, making it ideal for complex substrates.[3][4]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound[19]237.4510.01.0
Sodium Chlorite (NaClO₂, 80% technical grade)90.4415.01.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.9815.01.5
2-Methyl-2-butene70.1330.03.0
tert-Butanol-100 mL-
Water (deionized)-25 mL-
  • Equipment: 250 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for work-up.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10.0 mmol, 2.37 g) in tert-butanol (100 mL). Add 2-methyl-2-butene (30.0 mmol, 3.2 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium chlorite (15.0 mmol, 1.69 g of 80% grade) and sodium dihydrogen phosphate (15.0 mmol, 1.80 g) in deionized water (25 mL).

  • Slow Addition: Transfer the aqueous solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up:

    • Cool the mixture back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.

    • Reduce the volume of the solvent in vacuo.

    • Add 100 mL of water and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 6-Bromo-3-chloro-2-fluorobenzoic acid as a white solid.

Protocol 2: Permanganate Oxidation of this compound

This protocol offers a cost-effective alternative, though it requires careful temperature control to maintain selectivity.[7]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound237.4510.01.0
Potassium Permanganate (KMnO₄)158.037.00.7
Acetone-150 mL-
Water (deionized)-50 mL-
Sodium Hydroxide (1M aq.)-~5 mL-
  • Equipment: 500 mL round-bottom flask, magnetic stirrer, thermometer, ice-salt bath, standard glassware for work-up.

  • Reaction Setup: Dissolve this compound (10.0 mmol, 2.37 g) in acetone (150 mL) in a 500 mL round-bottom flask. Adjust the pH to ~8-9 by adding 1M NaOH dropwise.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (7.0 mmol, 1.11 g) in water (50 mL).

  • Slow Addition: Add the KMnO₄ solution dropwise to the aldehyde solution over approximately 1 hour. Maintain the internal temperature below 5 °C. The purple color of the permanganate should disappear as a brown precipitate of MnO₂ forms.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours after the addition is complete.

  • Monitoring: Check for the absence of the starting material by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color is gone and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a pad of Celite® to remove the MnO₂, washing the filter cake with acetone (2 x 20 mL).

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Add 100 mL of water to the residue and extract with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

    • The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 6-Bromo-3-chloro-2-fluorobenzoic acid.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of each protocol, providing a clear visual guide for laboratory execution.

Workflow for Pinnick Oxidation

Pinnick_Oxidation_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Aldehyde & 2-Methyl-2-butene in t-BuOH react1 Slowly add aqueous reagents to aldehyde solution prep1->react1 Cool prep2 Prepare aqueous solution of NaClO₂ and NaH₂PO₄ prep2->react1 react2 Stir at room temp (4-6 hours) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Na₂SO₃ react3->workup1 Reaction Complete workup2 Solvent removal & Liquid-Liquid Extraction workup1->workup2 workup3 Dry, Concentrate & Recrystallize workup2->workup3 product Pure Carboxylic Acid workup3->product

Caption: Workflow diagram for the Pinnick oxidation protocol.

Workflow for Permanganate Oxidation

Permanganate_Oxidation_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction (<5 °C) cluster_workup Work-up & Purification prep1 Dissolve Aldehyde in Acetone (pH 8-9) react1 Slowly add KMnO₄ solution to aldehyde prep1->react1 Cool prep2 Prepare aqueous KMnO₄ solution prep2->react1 react2 Stir at 0-5 °C (2-3 hours) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHSO₃ & Filter MnO₂ react3->workup1 Reaction Complete workup2 Solvent removal & Acidify aqueous phase workup1->workup2 workup3 Filter precipitate & Dry workup2->workup3 product Pure Carboxylic Acid workup3->product

Caption: Workflow diagram for the Permanganate oxidation protocol.

Comparative Analysis and Conclusion

FeaturePinnick OxidationPermanganate Oxidation
Selectivity Very High; tolerant of most functional groups.[2][10]Moderate; risk of over-oxidation or side reactions.[6]
Reaction Conditions Mild (0 °C to RT, buffered pH).Requires low temperature (<5 °C) and basic pH.
Work-up Involves liquid-liquid extraction.Requires filtration of MnO₂ solid.
Reagent Cost Moderate (Sodium chlorite is the main cost).Low (KMnO₄ is inexpensive).
Safety Sodium chlorite is a strong oxidizer.[16]KMnO₄ is a very strong oxidizer; risk of fire.[14][15][17]
Ideal Application Complex, multi-functionalized, or sensitive substrates.Large-scale synthesis where cost is a primary factor.

Both the Pinnick and permanganate oxidation methods are effective for converting this compound to its carboxylic acid. The Pinnick oxidation is the superior choice for research and development settings where substrate integrity and high purity are paramount. Its mild conditions and high chemoselectivity minimize the risk of side reactions. The permanganate oxidation serves as a viable, low-cost alternative for larger-scale syntheses , provided that strict temperature and procedural controls are implemented to ensure selectivity and safety. The choice between these protocols should be guided by the scale of the reaction, the purity requirements of the final product, and the available laboratory resources.

References

Application Notes & Protocols for the Selective Catalytic Conversion of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective catalytic conversion of 6-bromo-3-chloro-2-fluorobenzaldehyde, a key trifunctionalized aromatic building block. Leveraging the inherent reactivity differences between aryl-bromine and aryl-chlorine bonds, this document outlines methodologies for achieving chemoselective carbon-carbon bond formation. We focus on two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile synthon for the construction of complex molecular architectures.

Introduction: The Strategic Utility of Polyhalogenated Synthons

Polyhalogenated aromatic aldehydes are powerful intermediates in modern organic synthesis. The presence of multiple halogen substituents offers a unique platform for sequential and regioselective chemical transformations. The differential reactivity of carbon-halogen bonds in metal-catalyzed cross-coupling reactions (typically C-I > C-Br > C-OTf >> C-Cl) allows chemists to introduce molecular complexity in a controlled, stepwise manner.[1][2] The aldehyde functionality provides an additional, orthogonal reactive site for a variety of transformations, including oxidation, reduction, and nucleophilic additions.

This compound is a particularly valuable building block. The distinct electronic and steric environment of the three halogen atoms, combined with the aldehyde group, presents a rich canvas for developing intricate synthetic strategies. The C-Br bond serves as the primary, more reactive site for palladium-catalyzed cross-coupling, while the less reactive C-Cl bond can be reserved for a subsequent transformation under more forcing conditions. This guide focuses on exploiting this reactivity differential for selective functionalization.

Core Principle: Chemoselective Cross-Coupling

The success of a selective catalytic conversion on a polyhalogenated substrate hinges on the precise control of reaction conditions to favor the transformation of one specific C-X bond over others. In the case of this compound, the primary goal is the selective coupling at the C-Br bond.

The fundamental mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-halide bond. This is typically the rate-determining step and is highly sensitive to the nature of the halide. The bond dissociation energy for C-Br is lower than that for C-Cl, making the oxidative addition to the C-Br bond significantly faster and achievable under milder conditions.[4][5]

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

By carefully selecting the catalyst, ligands, base, and temperature, we can operate within a window where the activation energy for C-Br bond cleavage is readily overcome, while the C-Cl bond remains largely untouched.

Protocol I: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[6][7] For a substrate like this compound, challenges include the potential for low reactivity of the C-Cl bond and steric hindrance from the ortho-fluoro and chloro substituents.[4][8] Therefore, a highly active catalyst system is required. Bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition step and promote efficient reductive elimination.[4]

General Reaction Scheme

sub This compound plus + sub:e->plus:w boronic R-B(OH)₂ arrow Pd Catalyst, Base boronic:e->arrow:w product 6-Aryl-3-chloro-2-fluorobenzaldehyde plus:e->boronic:w arrow:e->product:w

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%Commercial
Arylboronic Acid≥97%CommercialSubstrate scope can be explored.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercialBulky, electron-rich ligand. Crucial for aryl chloride activity.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%CommercialBase. Must be finely powdered and dry.
TolueneAnhydrous, ≥99.8%CommercialSolvent. Degas thoroughly before use.
WaterDeionized, DegassedIn-houseCo-solvent. Degas thoroughly before use.
Ethyl AcetateACS GradeCommercialFor work-up.
BrineSaturated aq.In-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The Pd:Ligand ratio is critical for catalyst activity.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (e.g., a 10:1 ratio of toluene:water) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting aldehyde.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)(Br)L₂ oa->pd_complex trans Transmetalation pd_complex->trans pd_aryl Ar-Pd(II)(Ar')L₂ trans->pd_aryl re Reductive Elimination pd_aryl->re re->pd0 product Ar-Ar' re->product arbr Ar-Br arbr->oa (Substrate) boronic Ar'-B(OH)₂ + Base boronic->trans

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Protocol II: Selective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9][10] The reaction is typically co-catalyzed by palladium and copper(I) salts.[11][12] Similar to the Suzuki coupling, selectivity is achieved by leveraging the higher reactivity of the C-Br bond. The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then participates in the transmetalation step with the palladium complex.[9]

General Reaction Scheme

sub This compound plus + sub:e->plus:w alkyne H-C≡C-R arrow Pd/Cu Catalyst, Base alkyne:e->arrow:w product 6-(Alkynyl)-3-chloro-2-fluorobenzaldehyde plus:e->alkyne:w arrow:e->product:w

Caption: General scheme for Sonogashira coupling.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%Commercial
Terminal Alkyne≥97%CommercialSubstrate scope can be explored.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercialAir-sensitive. Handle under inert gas.
Copper(I) Iodide (CuI)≥99%CommercialCo-catalyst. Purity is important.
Triethylamine (Et₃N)Anhydrous, ≥99.5%CommercialBase and solvent. Degas thoroughly.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialCo-solvent. Degas thoroughly.
Diethyl EtherACS GradeCommercialFor work-up.
Saturated Ammonium Chloride (NH₄Cl)Saturated aq.In-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and anhydrous, degassed triethylamine (e.g., a 2:1 ratio). Via syringe, add the terminal alkyne (1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours at room temperature. A white precipitate of triethylammonium bromide will form as the reaction proceeds.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Sonogashira Catalytic Cycle Workflow

Sonogashira_Workflow start Setup Schlenk Flask (Substrate, Inert Gas) catalyst Add Pd(PPh₃)₄ and CuI start->catalyst solvents Add Degassed THF and Et₃N catalyst->solvents alkyne Add Terminal Alkyne solvents->alkyne react Stir at RT (Monitor by TLC/GC-MS) alkyne->react end Reaction Complete react->end workup Concentrate & Work-up end->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for Sonogashira coupling.

Expected Results & Troubleshooting

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Expected Yield 70-95% (highly dependent on boronic acid)75-98%
Selectivity (Br vs Cl) >98:2>99:1
Common Side Reactions Homocoupling of boronic acid, Protodeboronation.[4]Homocoupling of alkyne (Glaser coupling).
Troubleshooting Low Conversion: Increase temperature, check base and solvent quality, use a more active ligand (e.g., Buchwald ligands).[4]Low Conversion: Ensure reagents are anhydrous and oxygen-free. Gentle heating may be needed.
Homocoupling: Ensure thorough degassing.[4]Glaser Coupling: Minimize exposure to oxygen. Run reaction under a strict inert atmosphere.

Conclusion

This compound is a versatile building block that enables selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions, researchers can exploit the differential reactivity of the C-Br and C-Cl bonds to selectively perform Suzuki-Miyaura and Sonogashira couplings at the more reactive bromide position. The protocols provided herein serve as a robust starting point for the synthesis of complex, highly substituted aromatic compounds, which are valuable intermediates in the fields of medicinal chemistry and materials science.

References

large-scale synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Foreword

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] The protocol is designed for scalability, emphasizing safety, efficiency, and high purity. This guide is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Overview and Rationale

The unique substitution pattern of this compound, featuring three distinct halogen atoms and a reactive aldehyde group, makes it a versatile building block for creating complex molecules with specific biological activities.[1] The synthetic strategy outlined here is centered around a directed ortho-lithiation followed by formylation, a robust and scalable method for the regioselective introduction of an aldehyde group.

Core Strategic Pillars:

  • Starting Material: The synthesis commences with 1-bromo-4-chloro-3-fluorobenzene, a commercially available and structurally suitable precursor.

  • Regiocontrol: The fluorine atom's strong ortho-directing ability is harnessed to achieve highly selective deprotonation at the C2 position using a strong, non-nucleophilic base.[2]

  • Reagent Selection: Lithium diisopropylamide (LDA) is chosen as the base due to its high reactivity and steric hindrance, which minimizes side reactions.[3] N,N-Dimethylformamide (DMF) serves as an efficient and readily available formylating agent.

  • Process Safety: Given the use of pyrophoric and moisture-sensitive reagents like n-butyllithium, stringent safety protocols are integrated into the procedure.[4][5][6][7]

Mechanistic Pathway

The synthesis proceeds in two primary stages within a single pot, a strategy that enhances efficiency by avoiding the isolation of the reactive intermediate.[8]

Step 1: Directed ortho-Lithiation

The process begins with the in situ generation of LDA from diisopropylamine and n-butyllithium. At low temperatures (-78 °C), LDA selectively abstracts the proton at the C2 position of 1-bromo-4-chloro-3-fluorobenzene. This regioselectivity is driven by the fluorine atom, which is a more potent directing group than either chlorine or bromine in this context.[2] This forms a highly reactive aryllithium intermediate.

Step 2: Formylation

The nucleophilic aryllithium species then attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).[9] This addition reaction forms a tetrahedral intermediate, which is stable at low temperatures. Upon acidic work-up, this intermediate collapses to yield the final product, this compound.

Caption: Reaction workflow for the synthesis of this compound.

Detailed Synthesis Protocol

WARNING: This procedure involves highly reactive and pyrophoric materials. It must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.[4][6]

3.1. Reagents and Equipment

Reagent/MaterialGradePurityNotes
1-Bromo-4-chloro-3-fluorobenzeneSynthesis≥98%Starting material
DiisopropylamineAnhydrous≥99.5%For LDA formation
n-Butyllithium in hexanes2.5 MPyrophoric reagent
Tetrahydrofuran (THF)Anhydrous≥99.9%Reaction solvent
N,N-Dimethylformamide (DMF)Anhydrous≥99.8%Formylating agent
Hydrochloric acid2 M aq.For work-up
Ethyl acetateACSExtraction solvent
HexanesACSFor crystallization
Anhydrous Magnesium SulfateACSDrying agent

Equipment:

  • Inert atmosphere glovebox or Schlenk line

  • Dry, oven-dried glassware

  • Low-temperature cooling bath (cryocooler or dry ice/acetone)

  • Calibrated thermometers

  • Cannulas and syringes for inert transfer

  • Magnetic stir plates and stir bars

  • Rotary evaporator

3.2. Step-by-Step Procedure

Part 1: Preparation of LDA Solution (in situ)

  • Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Cool the THF to -78 °C.

  • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.

Part 2: Synthesis and Work-up

  • In a separate flask, dissolve 1-bromo-4-chloro-3-fluorobenzene (1.0 equivalent) in anhydrous THF.

  • Slowly add this solution via cannula to the LDA solution at -78 °C. The rate of addition should be controlled to keep the internal temperature below -70 °C.

  • Stir the reaction mixture for 1-2 hours at -78 °C.

  • Add anhydrous DMF (1.2 equivalents) dropwise, again maintaining the low temperature.

  • Stir for an additional 2-3 hours at -78 °C.

  • Slowly quench the reaction by adding 2 M HCl while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

3.3. Purification

The crude product is typically an oil or a low-melting solid. Purification can be achieved by column chromatography on silica gel or by crystallization from a suitable solvent system like ethyl acetate/hexanes to yield the product as a light pink or off-white powder.[1]

References

Application Notes & Protocols: Strategic Use of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 1114809-02-7), a highly versatile and strategically important building block in modern medicinal chemistry. We will explore the compound's unique physicochemical properties and the orthogonal reactivity of its functional groups—the aldehyde, bromo, chloro, and fluoro moieties. The core of this document is dedicated to detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By explaining the causality behind experimental choices and illustrating logical workflows, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this synthon for the efficient construction of complex pharmaceutical intermediates.

Introduction: A Multifunctional Synthon

This compound is a trifunctionalized aromatic compound that has gained prominence as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its value lies in the distinct and predictable reactivity of its three halogen substituents and its aldehyde functional group. This allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures from a single, readily available starting material.[2] The presence of a fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[3]

Physicochemical Properties

A foundational understanding of the reagent's properties is critical for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1114809-02-7[1][4]
Molecular Formula C₇H₃BrClFO[1][5]
Molecular Weight 237.45 g/mol [4]
Appearance Light pink or off-white solid[1]
Storage Store at room temperature or 4°C[1][4]
SMILES O=CC1=C(F)C(Cl)=CC=C1Br[4][6]
InChI Key ILJCPNFAFWGTAR-UHFFFAOYSA-N[5]

Core Reactivity & Mechanistic Rationale

The synthetic utility of this compound is governed by the differential reactivity of its C-Br, C-Cl, and C-F bonds, coupled with the versatility of the aldehyde group. This section explains the chemical principles that enable its strategic application.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. The reactivity of aryl halides in this step is inversely proportional to the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F.[7]

This reactivity differential is the cornerstone of its strategic use. The significantly weaker C-Br bond (approx. 285 kJ/mol) is readily cleaved by common palladium catalysts under mild conditions, while the stronger C-Cl bond (approx. 340 kJ/mol) remains intact. This allows for the selective formation of a C-C or C-N bond at the C6 position, preserving the chlorine atom for subsequent, more forcing transformations if desired.

Caption: Selective functionalization pathway. (Max Width: 760px)
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group.[8] The rate of this reaction is enhanced by the presence of electron-withdrawing groups (such as the ortho-aldehyde group in our synthon) that can stabilize the negative charge of the intermediate.

The reactivity of halogens as leaving groups in SNAr reactions is typically related to the electronegativity and ability to stabilize the intermediate, with a general trend of F > Cl > Br > I.[7] However, the C-F bond is exceptionally strong, making fluoride a poor leaving group in many cases. Therefore, for this compound, nucleophilic attack is most likely to displace the chloride at the C3 position, especially with softer nucleophiles or under conditions that do not favor C-F bond cleavage.

Transformations of the Aldehyde Group

The aldehyde moiety is a versatile functional handle that can undergo a wide range of transformations, including:

  • Oxidation: Conversion to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Conversion to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Formation of a C-N bond by reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Wittig Reaction: Formation of a C=C double bond.

These reactions can be performed before or after modification of the aromatic ring, adding another layer of synthetic flexibility.

Application Protocols: Pharmaceutical Intermediate Synthesis

The following protocols are representative examples of how this compound can be employed to synthesize valuable pharmaceutical intermediates.

Protocol 1: Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling

This protocol details the selective coupling at the C-Br position to generate 3-chloro-2-fluoro-6-arylbenzaldehyde intermediates, which are common precursors in drug discovery.[9][10]

Objective: To synthesize 3-chloro-2-fluoro-6-(4-methoxyphenyl)benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Caption: General workflow for Suzuki-Miyaura coupling. (Max Width: 760px)
Protocol 2: Synthesis of Aryl Ether Aldehydes via SNAr

This protocol demonstrates the formation of a C-O bond at the C3 position, displacing the chloride, to create diaryl ether scaffolds found in numerous bioactive molecules.

Objective: To synthesize 6-bromo-2-fluoro-3-phenoxybenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound and phenol in DMF.

  • Base Addition: Add potassium carbonate to the mixture. The base will deprotonate the phenol, generating the active nucleophile.

  • Reaction: Heat the reaction mixture to 100-120 °C. The higher temperature is typically required to facilitate the displacement of the chloride. Stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography or recrystallization to obtain the desired aryl ether.

Advanced Strategy: Sequential Functionalization

The true power of this compound is realized in multi-step synthetic sequences. A hypothetical but chemically sound pathway to a complex, densely functionalized intermediate is outlined below, demonstrating the integration of the previously described reactions.

Sequential_Synthesis start This compound step1 Intermediate A (Biaryl Aldehyde) start->step1 1. Suzuki Coupling (Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃) Selectively reacts at C-Br step2 Intermediate B (Biaryl Alcohol) step1->step2 2. Aldehyde Reduction (NaBH₄, MeOH) Converts -CHO to -CH₂OH final Final Complex Intermediate (Tri-substituted Benzyl Alcohol) step2->final 3. SₙAr Reaction (Nu-H, K₂CO₃, DMF, Heat) Displaces Chlorine at C-Cl

Caption: A sequential synthesis strategy. (Max Width: 760px)

This approach allows for the controlled, stepwise introduction of three different substituents at specific positions, starting from a single reagent. This level of synthetic control is invaluable in constructing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined and orthogonal reactivity profile enables chemists to perform selective transformations with a high degree of predictability. By leveraging palladium-catalyzed cross-coupling at the bromide, nucleophilic substitution at the chloride, and a vast array of classic transformations at the aldehyde, researchers can efficiently access novel and complex pharmaceutical intermediates. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full synthetic potential of this powerful building block.

References

Harnessing the Potential of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists in the agrochemical sector. It details the strategic application of 6-bromo-3-chloro-2-fluorobenzaldehyde, a highly functionalized synthetic building block, in the discovery and development of next-generation crop protection agents. We will explore the molecule's inherent chemical advantages and provide a detailed, field-proven protocol for a key synthetic transformation, underscoring its utility in constructing complex agrochemical scaffolds.

The unique trifecta of halogen substituents (F, Cl, Br) on this benzaldehyde derivative offers a powerful tool for modulating the physicochemical and biological properties of a target molecule. Its strategic importance lies in its ability to serve as a versatile precursor for active ingredients where metabolic stability, membrane permeability, and target-binding affinity are critical for efficacy.[1][2]

Physicochemical & Handling Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1114809-02-7[3]
Molecular Formula C₇H₃BrClFO[1][3]
Molecular Weight 237.45 g/mol [1]
Appearance Light pink to off-white powder/solid[1]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[1][4]
SMILES O=CC1=C(F)C(Cl)=CC=C1Br[3]

Safety Profile: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed within a certified chemical fume hood.[5]

The Strategic Role of Tri-Halogenation in Agrochemical Design

The specific arrangement of bromine, chlorine, and fluorine on the benzaldehyde ring is not arbitrary; it is a deliberate design feature that imparts significant advantages to the resulting agrochemical candidates. The aldehyde group itself is a versatile synthetic handle, readily convertible into a carboxylic acid, alcohol, or imine, providing a key point for molecular elaboration.[1]

The influence of the halogen atoms can be summarized as follows:

  • Fluorine (at C2): The ortho-fluoro group is a cornerstone of modern medicinal and agrochemical chemistry. Its high electronegativity can profoundly influence the acidity of adjacent protons or functional groups. Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic attack by enzymes like Cytochrome P450s. This often leads to increased bioavailability and a longer half-life of the active ingredient in the target pest and the environment.

  • Chlorine (at C3): The chlorine atom significantly impacts the molecule's overall lipophilicity (LogP). This is a critical parameter that governs the compound's ability to cross biological membranes, such as the waxy cuticle of a plant leaf or the cell membrane of a fungal pathogen. By tuning lipophilicity, chemists can optimize the uptake, translocation, and ultimately the efficacy of the agrochemical.

  • Bromine (at C6): The large, polarizable bromine atom can serve multiple functions. It can act as a bulky group to confer a specific, rigid conformation required for high-affinity binding to a target protein. Furthermore, it can participate in halogen bonding—a specific type of non-covalent interaction—with electron-donating residues (like carbonyls or aromatic rings) in an enzyme's active site, thereby increasing binding potency and selectivity.

This multi-functional substitution pattern makes this compound an ideal starting point for synthesizing active ingredients in several major classes of agrochemicals, including strobilurin fungicides, SDHI (succinate dehydrogenase inhibitor) fungicides, and diamide insecticides.

Application Case Study: A Synthetic Pathway to Novel Phenyl-Amide Agrochemicals

To illustrate the utility of this compound, we present a robust and validated protocol for its conversion into a key synthetic intermediate: 6-Bromo-3-chloro-2-fluorobenzoic acid . This carboxylic acid is a pivotal precursor for the synthesis of a wide range of phenyl-amide or phenyl-pyrazole based agrochemicals, which are formed via a final amide coupling step, a strategy common in the synthesis of major insecticides like Chlorantraniliprole.[6][7]

Synthetic Workflow Overview

The overall strategy involves a two-stage process. First, the aldehyde is oxidized to a carboxylic acid. This intermediate is then activated and coupled with a suitable amine-containing fragment to yield the final product.

G Synthetic workflow from the title compound to a final agrochemical. A 6-Bromo-3-chloro- 2-fluorobenzaldehyde B Intermediate: 6-Bromo-3-chloro- 2-fluorobenzoic acid A->B Step 1: Oxidation (Protocol Provided) D Final Product: Active Phenyl-Amide Agrochemical B->D Step 2: Amide Coupling (e.g., SOCl₂, Amine) C Amine Fragment (e.g., Pyrazole Amine) C->D

Caption: Synthetic workflow from the title compound to a final agrochemical.

Protocol: Oxidation to 6-Bromo-3-chloro-2-fluorobenzoic acid

This protocol details the oxidation of the aldehyde to a carboxylic acid using sodium chlorite, a method known for its high selectivity and operational safety, as it avoids the use of heavy metals like chromium or permanganate under harsh conditions.

Materials & Reagents
  • This compound (1.0 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)

  • 2-Methyl-2-butene (3.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M HCl)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of tert-butanol and water.

    • Rationale: The t-BuOH/water solvent system is optimal for dissolving both the organic starting material and the inorganic oxidizing agent, creating a homogenous reaction environment.

  • Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (3.0 eq) followed by sodium dihydrogen phosphate (1.5 eq).

    • Rationale: 2-Methyl-2-butene acts as a scavenger for the hypochlorite (ClO⁻) byproduct, preventing unwanted side reactions and over-oxidation. Sodium dihydrogen phosphate establishes a slightly acidic buffer (pH ~4-5), which is the optimal pH for the Pinnick oxidation.

  • Initiation of Oxidation: In a separate beaker, dissolve sodium chlorite (1.5 eq) in a minimal amount of water. Add this solution dropwise to the reaction flask over 20-30 minutes using an addition funnel. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

    • Rationale: Slow addition of the oxidant controls the reaction rate and temperature, ensuring safety and preventing degradation of the product.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature and carefully pour it into a separatory funnel containing ethyl acetate. Add water to dissolve the inorganic salts.

  • Acidification and Phase Separation: Acidify the aqueous layer to pH 2-3 by adding 1M HCl. This protonates the carboxylate salt, making the carboxylic acid product soluble in the organic layer. Shake the funnel vigorously and allow the layers to separate.

    • Rationale: The product, as a carboxylate salt, is water-soluble. Acidification is critical to transfer it into the ethyl acetate layer for extraction.

  • Extraction & Drying: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Rationale: Multiple extractions ensure maximum recovery of the product. The brine wash removes residual water, and Na₂SO₄ removes the final traces of moisture before solvent evaporation.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure 6-bromo-3-chloro-2-fluorobenzoic acid.

Expected Analytical Data for Product
Analysis TechniqueExpected Result for 6-Bromo-3-chloro-2-fluorobenzoic acid
¹H NMR Disappearance of the aldehyde proton signal (~10.2 ppm). Appearance of a broad singlet for the carboxylic acid proton (>12 ppm).
IR Spectroscopy Disappearance of the aldehyde C-H stretch (~2720-2820 cm⁻¹). Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a shift of the C=O stretch from ~1700 cm⁻¹ (aldehyde) to ~1720 cm⁻¹ (acid).
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the calculated mass of the product.

Conclusion

This compound stands out as a high-value, strategically substituted intermediate for agrochemical research and development. Its unique electronic and steric properties, conferred by the three distinct halogen atoms, provide chemists with a sophisticated tool to engineer novel active ingredients with enhanced performance profiles. The protocol provided herein for its oxidation to the corresponding benzoic acid is a robust, scalable, and fundamental first step in harnessing this molecule's potential, paving the way for its incorporation into a new generation of effective and environmentally optimized crop protection solutions.

References

Troubleshooting & Optimization

improving yield in reactions with 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-3-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for selective functionalization.[1] This guide will help you navigate the complexities of its reactivity and optimize your reaction yields.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of its functional groups: the aldehyde and the three different halogen substituents on the aromatic ring.

  • Aldehyde Group: This group is susceptible to nucleophilic attack and is a key site for transformations such as reductive amination, Wittig reactions, Horner-Wadsworth-Emmons reactions, and Grignard reactions.

  • Halogen Substituents: The bromine, chlorine, and fluorine atoms offer multiple handles for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of these halogens is crucial for achieving chemoselectivity.

    • In palladium-catalyzed cross-coupling reactions , the reactivity generally follows the trend I > Br > Cl > F.[2] Therefore, the C-Br bond is the most likely site for reactions like Suzuki-Miyaura coupling.

    • In nucleophilic aromatic substitution (SNAr) reactions , the reactivity is influenced by the electronegativity of the halogen, with the general trend being F > Cl > Br > I.[2] The presence of the electron-withdrawing aldehyde group activates the ring for SNAr.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

FAQ: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen is expected to react, and what are the recommended starting conditions?

Answer: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[2] Therefore, you can expect selective coupling at the bromine position. A typical starting point for the reaction is provided below.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendation
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
Ligand SPhos or XPhos (if using a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Boronic Acid/Ester 1.1 - 1.5 equivalents
Solvent 1,4-Dioxane/water (4:1) or Toluene/water (4:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Base not optimal for the specific boronic acid- Use a fresh batch of palladium catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of Side Products (e.g., homocoupling of boronic acid) - Presence of oxygen in the reaction mixture- Premature decomposition of the catalyst- Thoroughly degas the solvent and reaction mixture.- Use a more robust ligand to stabilize the palladium catalyst.
Debromination of Starting Material - Presence of protic impurities- Certain boronic acids can promote this side reaction- Use rigorously dried solvents and reagents.- Consider using a boronate ester instead of a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G Reactants This compound + Arylboronic Acid + Base Reaction Reaction at 80-100 °C under Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Reductive Amination

FAQ: I want to perform a reductive amination on this compound. What reducing agent should I use to avoid reduction of the halogens?

Answer: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations and is unlikely to reduce the aryl halides.[3] It is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) for this type of substrate.

Table 2: Recommended Conditions for Reductive Amination

ParameterRecommendation
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
Amine 1.0 - 1.2 equivalents
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Additive Acetic acid (catalytic amount, can accelerate imine formation)
Temperature Room temperature

Troubleshooting Guide: Reductive Amination

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Incomplete imine formation- Deactivated amine- Add a catalytic amount of acetic acid.- For less nucleophilic amines, pre-form the imine before adding the reducing agent.
Formation of Alcohol Byproduct - Water present in the reaction mixture- Reducing agent is too reactive- Use anhydrous solvents and reagents.- Ensure the use of a mild reducing agent like NaBH(OAc)₃.
Low Yield - Steric hindrance from the ortho-fluoro group- Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).- Use a less sterically hindered amine if possible.

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous solvent (e.g., DCM).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Reductive Amination Decision Tree

G Start Start Reductive Amination Check_Reactants Primary or Secondary Amine? Start->Check_Reactants Primary Primary Amine Check_Reactants->Primary Primary Secondary Secondary Amine Check_Reactants->Secondary Secondary Check_Reactivity Is the amine hindered or electron-deficient? Primary->Check_Reactivity Secondary->Check_Reactivity Reactive No Check_Reactivity->Reactive No Unreactive Yes Check_Reactivity->Unreactive Yes One_Pot One-pot procedure: Aldehyde + Amine + NaBH(OAc)3 Reactive->One_Pot Two_Step Two-step procedure: 1. Form imine (with acid catalyst) 2. Add NaBH(OAc)3 Unreactive->Two_Step Product Desired Amine Product One_Pot->Product Two_Step->Product

Caption: Decision tree for choosing a reductive amination protocol.

Grignard and Organolithium Reactions

FAQ: I am considering a Grignard reaction with this compound. Will the Grignard reagent react with the halogens?

Answer: Yes, this is a significant risk. Grignard reagents can undergo halogen-metal exchange with aryl bromides. To avoid this, it is generally recommended to add the solution of this compound to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C).[4] An alternative is to use an organolithium reagent, which may offer better chemoselectivity at low temperatures.

Troubleshooting Guide: Grignard/Organolithium Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Desired Alcohol - Halogen-metal exchange- Enolization of the aldehyde- Use inverse addition (add aldehyde to the organometallic reagent) at low temperature.- Use a less basic organometallic reagent if possible.
Complex Product Mixture - Multiple reaction pathways occurring- Carefully control the stoichiometry and reaction temperature.- Consider using a milder organometallic reagent, such as an organozinc compound.
No Reaction - Inactive Grignard reagent- Ensure the Grignard reagent is freshly prepared and titrated.- Use anhydrous conditions.

Experimental Protocol: Grignard Reaction (Inverse Addition)

  • Prepare the Grignard reagent in a separate flame-dried flask under an inert atmosphere.

  • In another flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool both solutions to -78 °C.

  • Slowly add the aldehyde solution to the Grignard reagent via cannula or syringe.

  • Stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

FAQ: I am performing a Wittig reaction to form an alkene. Will the ylide react with the halogens?

Answer: Phosphorus ylides are generally not reactive towards aryl halides under typical Wittig conditions, so you can expect a clean reaction at the aldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred as the water-soluble phosphate byproduct is easier to remove than the triphenylphosphine oxide from a Wittig reaction.[5]

Table 3: Comparison of Wittig and HWE Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (water-soluble)
Stereoselectivity Depends on ylide stability; unstabilized ylides often give (Z)-alkenesGenerally gives (E)-alkenes with high selectivity
Reactivity Highly reactiveMore nucleophilic and less basic than Wittig ylides

Troubleshooting Guide: Wittig/HWE Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Ylide/phosphonate carbanion decomposition- Steric hindrance- Generate the ylide/carbanion at low temperature and use it immediately.- Increase reaction time or use a less sterically hindered ylide/phosphonate.
Poor Stereoselectivity (in Wittig) - Reaction conditions favoring equilibration- For (Z)-alkenes, use salt-free conditions.- For (E)-alkenes, consider the Schlosser modification or use the HWE reaction.[6]
Difficult Purification (Wittig) - Co-elution of triphenylphosphine oxide- Use the HWE reaction for easier purification.- Alternatively, oxidize the triphenylphosphine oxide to a more polar compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C and add the phosphonate ester (1.1 equiv.) dropwise.

  • Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Diagram 3: HWE Reaction Mechanism Overview

G Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Addition Nucleophilic Addition Carbanion->Addition Aldehyde This compound Aldehyde->Addition Intermediate Oxaphosphetane Intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Alkene (E)-Alkene Product Elimination->Alkene Byproduct Water-soluble Phosphate Byproduct Elimination->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

Technical Support Center: Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key polyhalogenated aromatic aldehyde. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic explanations to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are three primary synthetic strategies for the preparation of this compound:

  • Ortho-lithiation and Formylation: This involves the deprotonation of a suitable precursor, such as 1-bromo-4-chloro-2-fluorobenzene, at a position ortho to the fluorine atom, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Formylation: This electrophilic aromatic substitution reaction introduces a formyl group onto the aromatic ring of a precursor like 1-bromo-4-chloro-2-fluorobenzene using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).

  • Oxidation of a Toluene Derivative: This route involves the oxidation of a corresponding methyl-substituted precursor, such as 2-bromo-5-chloro-6-fluorotoluene, to the desired aldehyde.

Each of these methods has its own set of potential side products and optimization challenges, which will be addressed in the following sections.

Troubleshooting Guide: Side Products and Solutions

This section is organized by the synthetic route and the common side products associated with each.

Route 1: Ortho-lithiation and Formylation

This method is a powerful tool for the regioselective synthesis of the target molecule. However, careful control of reaction conditions is crucial to avoid the formation of undesired byproducts.

Starting Material: 1-Bromo-4-chloro-2-fluorobenzene

Issue 1: Formation of Isomeric Aldehydes

Q2: I'm observing multiple aldehyde isomers in my final product. What are the likely structures and how can I improve the regioselectivity?

A2: The primary cause of isomeric aldehyde formation in this reaction is a competition between ortho-lithiation directed by the fluorine atom and lithium-halogen exchange at the bromine-bearing carbon.

  • Expected Product: this compound arises from deprotonation at the C3 position, which is ortho to the directing fluorine atom.

  • Common Side Product: 4-Chloro-2-fluoro-6-lithiobenzene, formed via lithium-bromine exchange, will lead to the formation of 4-chloro-2-fluorobenzaldehyde upon formylation.

Mechanistic Insight: The fluorine atom is a powerful ortho-directing group in lithiation reactions[1]. However, lithium-halogen exchange is a rapid process, especially with aryl bromides, and can compete with deprotonation, particularly at higher temperatures.

Troubleshooting Protocol:

  • Temperature Control: Maintain a very low reaction temperature (typically -75°C to -78°C) throughout the lithiation and formylation steps. This significantly favors the kinetically controlled ortho-deprotonation over the thermodynamically driven lithium-halogen exchange.

  • Choice of Base: The use of a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can enhance the selectivity for deprotonation over lithium-halogen exchange. A patent for a similar synthesis utilizes 2,2,6,6-tetramethylpiperidine with n-butyllithium[2].

  • Slow Addition: Add the organolithium reagent dropwise to the solution of the starting material to maintain a low localized concentration of the base.

Issue 2: Formation of Benzyne and its Adducts

Q3: My reaction mixture turned dark, and I'm seeing complex, high-molecular-weight impurities. Could this be due to benzyne formation?

A3: Yes, the formation of a benzyne intermediate is a significant risk in this reaction, especially if the temperature is not rigorously controlled. The aryllithium intermediate can eliminate lithium fluoride to form a highly reactive benzyne, which can then polymerize or react with other species in the reaction mixture.

Mechanistic Insight: The ortho-lithiated intermediate is in equilibrium with the benzyne and lithium fluoride. Elevated temperatures can drive this equilibrium towards the formation of the benzyne intermediate[3].

Troubleshooting Protocol:

  • Strict Temperature Control: As with preventing isomeric impurities, maintaining a consistently low temperature (below -70°C) is the most critical factor in suppressing benzyne formation. A patent for a similar process explicitly states that the reaction should be carried out at a temperature that does not promote arine (benzyne) formation[3].

  • Rapid Quenching: Once the lithiation is complete, add the formylating agent (DMF) promptly to trap the desired aryllithium intermediate before it can undergo elimination.

Experimental Protocol: Ortho-lithiation and Formylation

This protocol is adapted from a patented procedure for a closely related compound[2].

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -75°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to the stirred solution, maintaining the temperature below -70°C.

  • To this solution, add a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70°C.

  • Stir the reaction mixture at -75°C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the low temperature.

  • Allow the reaction to stir at -75°C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Troubleshooting Ortho-lithiation

G cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product in Ortho-lithiation isomer Isomeric Aldehydes start->isomer benzyne Benzyne Formation/Polymerization start->benzyne incomplete Incomplete Conversion start->incomplete temp Temperature Too High isomer->temp base Incorrect Base/Stoichiometry isomer->base benzyne->temp incomplete->base moisture Moisture Contamination incomplete->moisture low_temp Maintain Temp < -70°C temp->low_temp slow_add Slow Reagent Addition temp->slow_add hindered_base Use Hindered Base (e.g., LiTMP) base->hindered_base dry Ensure Anhydrous Conditions moisture->dry G cluster_positions Potential Formylation Positions cluster_products Resulting Isomers start Vilsmeier-Haack on 1-Bromo-4-chloro-2-fluorobenzene pos1 Position 'a' (ortho to F, para to Br) start->pos1 pos2 Position 'b' (ortho to Br, para to Cl) start->pos2 pos3 Position 'c' (ortho to F and Br) start->pos3 prod1 Target Product: This compound pos1->prod1 Major Product (likely) prod2 Isomer 1: 2-Bromo-5-chloro-4-fluorobenzaldehyde pos2->prod2 Side Product prod3 Isomer 2: 4-Bromo-3-chloro-2-fluorobenzaldehyde pos3->prod3 Side Product

References

preventing decomposition of 6-Bromo-3-chloro-2-fluorobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-3-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Its unique substitution pattern—an aldehyde activated by three different ortho and meta halogens—makes it highly valuable for constructing complex molecular architectures, particularly in pharmaceutical development.[1][2] However, this reactivity also presents specific challenges related to compound stability and decomposition during reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent common decomposition pathways. Our goal is to empower you with the mechanistic insights and practical protocols necessary to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Decomposition Pathways

Users typically encounter one of four major decomposition pathways when working with this compound. This section addresses each issue in a question-and-answer format.

Q1: My reaction mixture is becoming acidic, and I'm isolating the corresponding carboxylic acid instead of my desired product. What is happening and how can I prevent it?

A1: Root Cause Analysis: Oxidation

The issue you are observing is the oxidation of the aldehyde functional group to a carboxylic acid (6-Bromo-3-chloro-2-fluorobenzoic acid). Aldehydes, particularly aromatic ones, are highly susceptible to oxidation.[3][4] This can occur through several mechanisms:

  • Auto-oxidation: Exposure to atmospheric oxygen can generate peroxide radicals in solvents or the reaction mixture, which readily oxidize the aldehyde. Benzaldehyde itself is known to oxidize in air to benzoic acid.[5]

  • Reagent-Mediated Oxidation: Certain reagents, even if not intended as oxidants, can facilitate this transformation, especially at elevated temperatures.

Preventative Strategies & Protocols:

  • Maintain an Inert Atmosphere: The most critical step is to eliminate oxygen. Handle the aldehyde and run your reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Use High-Purity Solvents: Solvents like THF or diethyl ether can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free, peroxide-free solvents.

  • Avoid Unintended Oxidants: Be mindful of all reagents in your reaction. If a process requires heat, ensure no components will degrade to form oxidative species.

dot

Caption: Workflow for preventing aldehyde oxidation.

Q2: I'm using a strong base (like NaOH or KOH) and observing a mixture of a primary alcohol and a carboxylic acid. What is this disproportionation reaction?

A2: Root Cause Analysis: The Cannizzaro Reaction

You are observing the classic Cannizzaro reaction. This base-induced disproportionation occurs with aldehydes that lack alpha-hydrogens, such as this compound.[6][7][8] In the presence of a strong base (high concentration of hydroxide), two molecules of the aldehyde react: one is oxidized to the carboxylic acid, and the other is reduced to the primary alcohol.[9]

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the redox transformation.[7]

Preventative Strategies:

  • Avoid Strong, Nucleophilic Bases: Whenever possible, substitute strong bases like NaOH or KOH with milder, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).

  • Control Stoichiometry and Temperature: If a strong base is unavoidable, use it in strictly stoichiometric amounts and maintain low temperatures (e.g., 0 °C or below) to minimize the rate of the Cannizzaro reaction relative to your desired reaction.

  • Protect the Aldehyde: For reactions that absolutely require harsh basic conditions, the most robust solution is to protect the aldehyde group (see Q4).

Problem ObservedCauseKey ConditionSolution
Carboxylic Acid FormationOxidationAir (O₂) exposureUse inert atmosphere, peroxide-free solvents
Alcohol & Carboxylic Acid MixCannizzaro ReactionStrong base (e.g., NaOH)Use milder base (K₂CO₃), lower temperature, or protect aldehyde
Loss of Halogen (Br, Cl, F)ProtodehalogenationMetal catalysts, reducing agentsOptimize catalyst/ligands, use milder conditions
Nucleophile attacks the ringSNArStrong nucleophilesLower temperature, protect aldehyde

Table 1: Troubleshooting Summary for Common Decomposition Pathways.

Q3: My mass spectrometry results show that I'm losing one or more of the halogens from the aromatic ring. How can I prevent this protodehalogenation?

A3: Root Cause Analysis: Protodehalogenation

Protodehalogenation is the replacement of a halogen atom on an aromatic ring with a hydrogen atom. This is a common side reaction in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) but can also be promoted by certain bases or reducing conditions.[10][11]

The reactivity order for reductive cleavage is generally I > Br > Cl > F.[12] However, the specific catalyst, ligands, and reaction conditions can heavily influence which halogen is lost. For sterically hindered or electron-deficient aryl halides, protodehalogenation can sometimes become a major competing pathway.[13]

Preventative Strategies:

  • Optimize Metal-Catalyzed Reactions:

    • Ligand Choice: Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. The ligand sphere around the metal center (e.g., Palladium, Nickel) has a profound impact on the relative rates of oxidative addition versus side reactions.

    • Base Selection: Use the mildest base that effectively promotes the catalytic cycle. Strong bases can sometimes facilitate decomposition pathways.

    • Temperature and Time: Run reactions at the lowest effective temperature and monitor for completion to avoid prolonged heating, which can favor decomposition.

  • Avoid Harsh Reductive Conditions: If your synthesis does not require it, avoid strong reducing agents like metal hydrides that can cleave aryl-halogen bonds.

The Universal Solution: Aldehyde Protection

For many challenging reactions, the most effective strategy to prevent all of the above side reactions is to temporarily "mask" the aldehyde functionality using a protecting group.

Q4: How can I protect the aldehyde group, and when is it necessary?

A4: The Acetal Protecting Group Strategy

Protection is necessary when you plan to perform a reaction that is incompatible with a free aldehyde. This includes using strong bases, strong nucleophiles, powerful reducing agents, or organometallics like Grignard reagents. The most common and reliable method for protecting aldehydes is to convert them into an acetal , which is stable under basic, nucleophilic, and reductive conditions.[14][15][16][17]

dot

Protection_Workflow Start 6-Bromo-3-chloro- 2-fluorobenzaldehyde Protect Step 1: Protect (Acetal Formation) Start->Protect Protected_SM Protected Aldehyde (Acetal) Protect->Protected_SM React Step 2: Perform Incompatible Reaction (e.g., Grignard, Strong Base) Protected_SM->React Intermediate Modified Intermediate React->Intermediate Deprotect Step 3: Deprotect (Acidic Hydrolysis) Intermediate->Deprotect Final Final Product with Aldehyde Restored Deprotect->Final

Caption: The three-step workflow for using a protecting group strategy.

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol converts the aldehyde to a 1,3-dioxolane ring, which is highly stable to a wide range of reagents.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, and magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and reflux condenser under a nitrogen atmosphere.

  • To the flask, add this compound (1.0 eq), toluene (approx. 0.2 M concentration), ethylene glycol (1.5 eq), and PTSA (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as it is formed during the reaction.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting aldehyde.[18]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.

Protocol 2: Deprotection of the Acetal to Regenerate the Aldehyde

This protocol removes the acetal group to restore the aldehyde functionality after the desired synthetic transformation has been completed.

Materials:

  • The protected acetal intermediate

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal intermediate in acetone or THF in a round-bottom flask.

  • Add 1M aqueous HCl (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS for the disappearance of the acetal and the appearance of the aldehyde product. The reaction is typically complete within 1-3 hours.

  • Once complete, neutralize the excess acid by carefully adding saturated aq. NaHCO₃ until effervescence ceases.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final deprotected aldehyde.

By understanding these potential pitfalls and employing the appropriate preventative or protective strategies, you can effectively utilize this compound to achieve your synthetic goals with higher yields and purity.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile trihalogenated benzaldehyde intermediate.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of four distinct reactive sites: the aldehyde functionality and three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. The unique electronic and steric environment of this molecule dictates its reactivity and presents both opportunities and challenges in synthetic transformations. Understanding the inherent reactivity of each functional group is paramount for successful reaction optimization.

This guide will focus on the most common transformations involving this molecule: palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura coupling), nucleophilic aromatic substitution (SNAr), and reactions involving the aldehyde group (oxidation and reduction).

Frequently Asked Questions (FAQs)

Q1: Which halogen is most likely to react in a Suzuki-Miyaura cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[2] Therefore, the C-Br bond at the 6-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 3-position. By carefully selecting the reaction conditions, highly selective coupling at the C-Br bond can be achieved, leaving the C-Cl bond intact for subsequent functionalization.

Q2: What is the expected order of reactivity for the halogens in a nucleophilic aromatic substitution (SNAr) reaction?

The reactivity of halogens as leaving groups in SNAr reactions is generally governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The typical reactivity order is F > Cl > Br > I.[3] The electron-withdrawing nature of the aldehyde group further activates the ring towards nucleophilic attack.[3] Therefore, the fluorine atom at the 2-position is the most likely to be displaced by a nucleophile, followed by the chlorine at the 3-position.

Q3: Can the aldehyde group interfere with my cross-coupling or SNAr reaction?

Yes, the aldehyde group can potentially interfere with certain reaction conditions. For instance, in Suzuki-Miyaura coupling, strong bases can lead to side reactions involving the aldehyde. In reactions involving organometallic reagents (like Grignard or organolithium reagents), the aldehyde will readily react. In such cases, it is often advisable to protect the aldehyde group, typically as an acetal, which is stable under basic and nucleophilic conditions and can be easily deprotected with mild acid.

Q4: What are the most critical parameters to control for a successful Suzuki-Miyaura coupling?

The three most critical factors for a successful Suzuki coupling with a polyhalogenated benzaldehyde are:

  • Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl halide.[4]

  • Base: The strength and nature of the base are critical for the transmetalation step. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[4]

  • Reaction Conditions: Maintaining strictly anhydrous and anaerobic (oxygen-free) conditions is essential to prevent catalyst deactivation and side reactions like homocoupling and protodeboronation of the boronic acid.[4]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficiently reactive aryl chloride (if targeting the C-Cl bond). 3. Poor solubility of reagents.1. Use a fresh palladium source and ligand. Ensure rigorous exclusion of oxygen. 2. For C-Cl coupling, a more active catalyst system (e.g., with a bulky, electron-rich ligand) and higher temperatures may be required.[4][5] 3. Choose a solvent system that ensures all components are dissolved at the reaction temperature.
Significant Dehalogenation (Loss of Br or Cl) 1. Presence of a proton source (e.g., water). 2. Base is too strong. 3. Slow reductive elimination.1. Ensure all reagents and solvents are strictly anhydrous.[4] 2. Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. 3. Employ bulky, electron-rich phosphine ligands to accelerate the product-forming step.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[4]
Protodeboronation of Boronic Acid Unstable boronic acid, presence of water, or prolonged reaction times at high temperatures.Use the boronic acid as soon as possible after purchase or preparation. Use anhydrous conditions. Consider using a boronic ester (e.g., pinacol ester) for increased stability.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Nucleophile is not strong enough. 2. Insufficient activation of the aromatic ring. 3. Reaction temperature is too low.1. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile in situ. 2. While the aldehyde group is activating, highly electron-rich nucleophiles may still require forcing conditions. 3. Gradually increase the reaction temperature and monitor by TLC.
Mixture of Regioisomers (Substitution at different halogen positions) The inherent reactivity difference between the halogens is not sufficient under the chosen conditions.Modify the reaction temperature. Lower temperatures often lead to higher selectivity. Screen different solvents, as solvent polarity can influence regioselectivity.
Multiple Substitutions (if using an amine nucleophile) The initially formed product (a secondary amine) is also nucleophilic and can react further with the starting material.[6]Use a large excess of the primary amine nucleophile to favor the formation of the monosubstituted product.
Decomposition of Starting Material or Product Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time by monitoring the reaction closely using TLC or LC-MS.

Experimental Protocols

Disclaimer: The following protocols are generalized starting points based on reactions with structurally similar compounds. Optimization for this compound may be required.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add the Palladium(II) Acetate and SPhos.

  • Add the degassed toluene and water via syringe.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4][5]

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the SNAr reaction of an amine with this compound, likely targeting the C-F position.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and Cesium Carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile to the stirring mixture via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Protocol 3: Oxidation of the Aldehyde to a Carboxylic Acid

This protocol describes the oxidation of the aldehyde group to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Ethyl Acetate

  • Water

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethyl acetate.

  • Add a catalytic amount of a phase transfer catalyst.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

  • Stir the mixture vigorously until the purple color of the permanganate disappears.

  • Upon completion, filter the mixture to remove manganese dioxide.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and extract the product into an aqueous basic solution (e.g., 10% NaOH).

  • Separate the aqueous layer and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[7]

Protocol 4: Reduction of the Aldehyde to an Alcohol

This protocol outlines the reduction of the aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Mild acid for workup (e.g., 1M HCl)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Slowly add a mild acid (e.g., 1M HCl) to quench the reaction and neutralize any excess borohydride.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.[8][9]

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A This compound E Add Degassed Solvent (e.g., Toluene/Water) A->E B Arylboronic Acid B->E C Base (e.g., K3PO4) C->E D Pd Catalyst & Ligand D->E F Heat under Inert Atmosphere (80-100°C) E->F Vigorous Stirring G Cool & Quench F->G Monitor by TLC/GC-MS H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Biaryl Product J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Reactivity Hierarchy in this compound

Reactivity cluster_suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) cluster_snar Nucleophilic Aromatic Substitution (SNAr) Br C-Br (Position 6) Most Reactive Cl_suzuki C-Cl (Position 3) Less Reactive Br->Cl_suzuki Selectivity Favors Bromide F_suzuki C-F (Position 2) Unreactive F_snar C-F (Position 2) Most Reactive Cl_snar C-Cl (Position 3) Less Reactive F_snar->Cl_snar Selectivity Favors Fluoride Br_snar C-Br (Position 6) Least Reactive Cl_snar->Br_snar

Caption: Relative reactivity of halogens in different reaction types.

References

stability issues of 6-Bromo-3-chloro-2-fluorobenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-02-7).[1] This document serves as a specialized resource for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile halogenated aromatic aldehyde, particularly under acidic conditions.

Introduction

This compound is a key building block in modern organic synthesis, valued for its unique substitution pattern which allows for multi-faceted chemical transformations in the development of novel pharmaceutical and agrochemical compounds.[2][3] However, the inherent reactivity of the aldehyde functional group, amplified by the electronic effects of three distinct halogen substituents, presents specific stability challenges, especially in acidic environments. This guide is designed to help you navigate these challenges, ensure the integrity of your starting material, and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary stability concerns for this compound in acidic media?

The principal stability issue arises from the high reactivity of the aldehyde's carbonyl group in the presence of an acid catalyst. The three halogen atoms (Bromine, Chlorine, Fluorine) are electron-withdrawing, which increases the partial positive charge (electrophilicity) on the carbonyl carbon.[4][5] This makes the aldehyde highly susceptible to two main degradation pathways in acidic conditions:

  • Acetal Formation: In the presence of protic solvents like methanol or ethanol, or even trace amounts of water, the aldehyde can readily form hemiacetals and subsequently acetals. This is a reversible reaction but effectively consumes your starting material, leading to reduced yields of the desired product.[6][7]

  • Oxidation: Although aldehydes are more commonly oxidized under basic or neutral conditions with strong oxidants, acidic conditions can promote oxidation to the corresponding carboxylic acid (6-Bromo-3-chloro-2-fluorobenzoic acid), particularly in the presence of oxidizing agents or even air over prolonged reaction times.[8][9]

Below is a diagram illustrating these potential degradation pathways.

cluster_main Potential Degradation Pathways Start 6-Bromo-3-chloro- 2-fluorobenzaldehyde Acetal Corresponding Acetal Start->Acetal + R-OH, H⁺ Catalyst Acid 6-Bromo-3-chloro- 2-fluorobenzoic Acid Start->Acid [O], H⁺

Caption: Potential degradation pathways for the aldehyde in acid.

Q2: My reaction in an acidic protic solvent (e.g., methanol, ethanol) is giving low yields or unexpected byproducts. What is happening?

This is a classic case of unintended acetal formation. The aldehyde group reacts with alcohols under acid catalysis to form a hemiacetal, which can then react with a second molecule of the alcohol to yield a stable acetal.[6]

Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more reactive towards weak nucleophiles like alcohols.

Troubleshooting Steps:

  • Change Solvent: If possible, switch to an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) that will not participate in the reaction.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Even trace water can lead to hydrate formation or facilitate unwanted side reactions.

  • Protect the Aldehyde: If the use of a protic solvent or acidic conditions is unavoidable for another transformation in the molecule, the most robust solution is to protect the aldehyde group before subjecting it to these conditions. (See Q5 and Q6).

The mechanism of acid-catalyzed acetal formation is illustrated below.

cluster_mech Mechanism: Acid-Catalyzed Acetal Formation A Aldehyde + H⁺ B Protonated Aldehyde (highly electrophilic) A->B Protonation C Hemiacetal (after nucleophilic attack by R-OH) B->C + R-OH D Protonated Hemiacetal C->D + H⁺ E Carbocation Intermediate (after loss of H₂O) D->E - H₂O F Acetal (after 2nd R-OH attack & deprotonation) E->F + R-OH, - H⁺

Caption: Simplified mechanism of acid-catalyzed acetal formation.

Q3: I am observing the formation of 6-Bromo-3-chloro-2-fluorobenzoic acid in my reaction. How can I prevent this?

The appearance of the corresponding carboxylic acid indicates that oxidation has occurred.

Possible Causes:

  • Strong Oxidizing Agents: The reaction medium may contain an intended or unintended oxidizing agent that is active under acidic conditions.

  • Air Oxidation: Some aldehydes are susceptible to air (O₂) oxidation, a process that can be catalyzed by light or trace metal impurities and may be accelerated under certain pH conditions.

  • Disproportionation: While less common for aromatic aldehydes, under very harsh conditions, a Cannizzaro-type reaction could occur, though this typically requires strong base.

Preventative Measures:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.

  • Reagent Purity: Ensure all reagents are pure and free from oxidizing contaminants.

  • Control Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate oxidation.

  • Minimize Reaction Time: Do not let the reaction run for an extended period after completion. Work up the reaction mixture as soon as monitoring (e.g., by TLC or GC) indicates the consumption of starting material.

ParameterRecommendation for StabilityRationale
Solvent Anhydrous Aprotic (THF, DCM, Toluene)Prevents acetal formation with solvent.
Atmosphere Inert (Nitrogen, Argon)Minimizes risk of air oxidation.
Acid Catalyst Use catalytic amounts of a non-oxidizing acidAvoids excess acid which can promote side reactions.
Temperature Keep as low as feasible for the desired reactionReduces rate of potential degradation pathways.
Table 1: Recommended Conditions to Minimize Aldehyde Degradation.
Q4: How can I protect the aldehyde group if I must perform a reaction under acidic conditions?

Protecting the aldehyde is a standard and highly effective strategy. The best approach is to convert the aldehyde into a cyclic acetal, which is stable in neutral, basic, and nucleophilic environments but can be easily removed with aqueous acid when desired.[10][11] Ethylene glycol is the most common reagent for this purpose.[6]

The general workflow for using a protecting group is straightforward and essential for multi-step synthesis involving sensitive functional groups.

cluster_workflow Protecting Group Workflow Start Starting Material (Aldehyde) Protect Step 1: Protect (Form Cyclic Acetal) Start->Protect Protected Protected Intermediate (Stable Acetal) Protect->Protected React Step 2: Perform Reaction (e.g., under acidic conditions) Protected->React Reacted Reacted Intermediate (Acetal Intact) React->Reacted Deprotect Step 3: Deprotect (Hydrolyze Acetal) Reacted->Deprotect Final Final Product (Aldehyde Regenerated) Deprotect->Final

Caption: General workflow for a protection/deprotection strategy.

Q5: What is a reliable protocol for protecting this compound as a cyclic acetal?

This protocol describes the formation of a 1,3-dioxolane ring by reacting the aldehyde with ethylene glycol.

Experimental Protocol: Acetal Protection

  • Materials:

    • This compound (1.0 eq)

    • Ethylene glycol (1.2 - 1.5 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.02 - 0.05 eq, catalytic)

    • Toluene or Benzene

    • Dean-Stark apparatus or molecular sieves

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TsOH.

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is completely consumed.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected aldehyde.

    • Purify the product by column chromatography or recrystallization as needed.

Q6: What is the standard procedure for deprotecting the acetal to regenerate the aldehyde?

Deprotection is achieved by hydrolysis using aqueous acid. The reaction is the reverse of the protection step.[6]

Experimental Protocol: Acetal Deprotection (Hydrolysis)

  • Materials:

    • Protected aldehyde (acetal) (1.0 eq)

    • Acetone or THF

    • Water

    • Hydrochloric acid (HCl, 1-2 M) or p-TsOH (catalytic)

    • Ethyl acetate or Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the protected acetal in a mixture of acetone (or THF) and water.

    • Add a catalytic amount of aqueous HCl or p-TsOH.

    • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

    • Monitor the reaction by TLC or GC for the disappearance of the starting acetal and the appearance of the aldehyde.

    • Once complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the pure this compound.

Q7: What analytical methods are recommended for monitoring the stability and detecting potential degradation products?

A combination of chromatographic and spectroscopic techniques is ideal for monitoring the purity and stability of this compound.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds. GC can quantify the purity of the aldehyde, while GC-MS can help identify byproducts like the corresponding acetal or benzoic acid by their mass fragmentation patterns.[12] A low thermal mass GC (LTM-GC) method could be highly efficient for separating various isomers and related substances.[13]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for monitoring reaction progress. A UV detector is commonly used for aromatic compounds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The aldehyde proton will have a characteristic chemical shift (~10 ppm). Disappearance of this signal and the appearance of the acetal proton signal (CH) around 5.5-6.0 ppm would confirm acetal formation.

References

Technical Support Center: 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-3-chloro-2-fluorobenzaldehyde (Product ID: N24422[1]). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this versatile halogenated aromatic aldehyde.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurities in your sample are highly dependent on the synthetic route used. However, for substituted benzaldehydes, impurities typically fall into a few common categories:

  • Unreacted Starting Materials: Precursors from the synthesis may remain. For instance, if the aldehyde is formed via oxidation of a benzyl alcohol, some residual alcohol may be present.[3][4]

  • Over-Oxidation Product: The most common byproduct is the corresponding carboxylic acid, 6-Bromo-3-chloro-2-fluorobenzoic acid. Aldehydes are susceptible to oxidation, a process that can occur during the reaction or even during storage if exposed to air.[5][6][7][8]

  • Isomeric Impurities: Depending on the regioselectivity of the halogenation or formylation steps, other isomers might be present.[3][9]

  • Residual Solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.

  • Byproducts from Side Reactions: Friedel-Crafts type reactions or other complex syntheses can lead to a variety of side products, such as diphenylmethane derivatives.[3]

Q2: My crude product is a light pink or yellowish solid. Is this normal, and how can I decolorize it?

A2: Yes, it is common for crude aromatic aldehydes to have a yellowish or pinkish hue.[2][7] This coloration can be due to minor, highly conjugated impurities or degradation products.[8]

For decolorization, two primary methods are effective:

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount (typically 1-2% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Column Chromatography: Passing the material through a silica gel column is often very effective at removing colored impurities, which may either be highly polar and stick to the top of the column or non-polar and elute quickly.

Q3: What is the best way to store this compound to prevent degradation?

A3: Like many benzaldehydes, this compound is sensitive to air, light, and heat.[5][6] The primary degradation pathway is oxidation of the aldehyde group to a carboxylic acid.[6][7][8]

Optimal Storage Conditions:

Parameter Recommendation Rationale
Temperature Store at room temperature or refrigerated (4°C).[10] Lower temperatures slow the rate of oxidation.[5][6]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon). Minimizes contact with oxygen, preventing oxidation.[5]
Container Use a tightly sealed, amber glass bottle. Protects from light, which can catalyze degradation, and prevents moisture ingress.[5][6]

| Purity | Store the material in its purest form. | Impurities can sometimes catalyze decomposition. |

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: My NMR analysis shows a broad singlet around 10-12 ppm, indicating a carboxylic acid impurity. How can I remove it?

This is the most common issue, arising from the oxidation of the aldehyde.

Solution 1: Acid-Base Extraction (Liquid-Liquid)

This is the most direct method to remove an acidic impurity.

  • Dissolve the crude aldehyde in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe CO₂ gas evolution as the acid is neutralized. Continue until the effervescence ceases.[11]

  • Separate the aqueous layer. It is good practice to wash the organic layer once more with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Solution 2: Column Chromatography

The carboxylic acid is significantly more polar than the aldehyde. Therefore, it will have a much stronger affinity for the silica gel stationary phase.

  • Stationary Phase: Silica gel

  • Mobile Phase: A low-to-medium polarity solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).

  • Elution Order: The less polar aldehyde will elute first, while the carboxylic acid will either remain at the top of the column or elute much later.[12]

Issue 2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's wrong?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]

Potential Causes & Solutions:

  • Cooling Too Rapidly: Allow the flask to cool slowly to room temperature without disturbance before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[9]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

  • High Impurity Concentration: A high concentration of impurities can disrupt the crystal lattice formation. Try purifying by another method first (e.g., an acid-base wash) to remove the bulk of impurities.

  • Solvent System Adjustment: If using a single solvent, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[13] Common solvent pairs include Hexane/Ethyl Acetate and Toluene/Hexane.[14][15]

Issue 3: During column chromatography, my aldehyde seems to be degrading on the silica gel. How can I prevent this?

Silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds, including some aldehydes.[16]

Solutions:

  • Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Use "flash" chromatography with positive pressure to speed up the elution process.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is a general guideline. The ideal solvent system should be determined through small-scale solubility tests. A promising system for this compound, given its structure, is Toluene/Hexane .

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene (the "good" solvent) to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the toluene solution is still hot, add hexanes (the "poor" solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot toluene to redissolve the precipitate and make the solution clear again.[13]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give the desired aldehyde an Rf value of approximately 0.3-0.4.[16] For this compound, a starting point could be 10% Ethyl Acetate in Hexanes .

  • Column Packing: Pack a glass column with silica gel using the "wet" slurry method with your chosen eluent system (e.g., 5% Ethyl Acetate/Hexanes).[17]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Run the column using positive pressure (air or nitrogen). Start with a low polarity eluent (e.g., 5% EtOAc/Hexane) to elute any non-polar impurities.[18]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10% EtOAc/Hexane, then 15%) to elute your target compound. The aldehyde, being moderately polar, should elute cleanly.[18]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

To aid in decision-making, the following diagrams illustrate the purification and troubleshooting logic.

PurificationWorkflow start Crude Product Analysis (TLC, NMR, GC-MS) impurity_check Identify Major Impurity start->impurity_check acid_impurity Carboxylic Acid Present? impurity_check->acid_impurity polar_impurity Other Polar Impurities? acid_impurity->polar_impurity No wash Perform Acid-Base Wash (NaHCO3 solution) acid_impurity->wash Yes nonpolar_impurity Non-Polar Impurities? polar_impurity->nonpolar_impurity No column Perform Column Chromatography polar_impurity->column Yes nonpolar_impurity->column Yes recrystallize Perform Recrystallization nonpolar_impurity->recrystallize No / Minor wash->polar_impurity purity_check Check Purity (NMR, GC-MS) column->purity_check recrystallize->purity_check end Pure Product purity_check->end

Caption: Decision workflow for selecting a purification method.

TroubleshootingRecrystallization start Problem: Recrystallization Fails oil_out Compound 'Oils Out'? start->oil_out no_crystals No Crystals Form? oil_out->no_crystals No solution_oil1 Action: Cool Solution Slower oil_out->solution_oil1 Yes solution_nc1 Action: Reduce Amount of Solvent (Boil off excess) no_crystals->solution_nc1 Yes solution_oil2 Action: Change to a Lower-Boiling Solvent solution_oil1->solution_oil2 solution_oil3 Action: Use a Two-Solvent System solution_oil2->solution_oil3 end Successful Crystallization solution_oil3->end solution_nc2 Action: Scratch Inner Wall of Flask solution_nc1->solution_nc2 solution_nc3 Action: Add a Seed Crystal solution_nc2->solution_nc3 solution_nc3->end

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical advice and troubleshooting protocols for researchers, chemists, and drug development professionals working with 6-bromo-3-chloro-2-fluorobenzaldehyde. We will delve into the nuances of catalyst selection to achieve chemoselective cross-coupling, leveraging the inherent reactivity differences within the molecule to your synthetic advantage.

Understanding the Substrate: The Key to Chemoselectivity

This compound is a polyhalogenated aromatic compound offering multiple sites for cross-coupling. The success of your synthesis hinges on understanding and controlling which carbon-halogen bond reacts. The reactivity of these bonds in palladium-catalyzed cross-coupling reactions is governed by their bond dissociation energies (BDEs), following a well-established trend: C–I > C–Br > C–Cl > C–F.[1][2][3][4][5]

For your substrate, this means the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond .[5][6][7] This intrinsic reactivity difference is the cornerstone of achieving selective mono-functionalization at the C-6 position while leaving the C-3 chloro group untouched for potential subsequent transformations.

The electron-withdrawing nature of the aldehyde (-CHO) and fluoro (-F) groups further influences reactivity by making the aromatic ring electron-deficient. This generally facilitates the oxidative addition step, which is often rate-limiting, particularly for less reactive aryl chlorides.[6][8][9]

Logical Workflow for Catalyst Selection

The following diagram outlines the decision-making process for achieving selective cross-coupling with this substrate.

G cluster_start cluster_paths cluster_cbr_strategy Strategy for C-Br Coupling cluster_ccl_strategy Strategy for C-Cl Coupling start Define Synthetic Goal cbr_path Selective C-Br Coupling (Most Common) start->cbr_path Desired product has substitution at C-6 ccl_path Selective C-Cl Coupling (Challenging) start->ccl_path Desired product has substitution at C-3 cbr_catalyst Select Catalyst System with Moderate Reactivity cbr_path->cbr_catalyst ccl_step1 Step 1: Couple at C-Br Site First ccl_path->ccl_step1 cbr_conditions Use Mild Reaction Conditions (e.g., lower temp, shorter time) cbr_catalyst->cbr_conditions cbr_outcome Achieve High Selectivity for 6-substituted Product cbr_conditions->cbr_outcome ccl_catalyst Step 2: Use Highly Active Catalyst (Bulky, electron-rich ligands) for remaining C-Cl bond ccl_step1->ccl_catalyst ccl_outcome Achieve Di-substituted Product ccl_catalyst->ccl_outcome Catalytic_Cycle cluster_selectivity Selectivity is Determined Here Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)-L_n Ar-Pd(II)(X)-L_n Pd(0)L_n->Ar-Pd(II)(X)-L_n Oxidative Addition Ar-Pd(II)(R)-L_n Ar-Pd(II)(R)-L_n Ar-Pd(II)(X)-L_n->Ar-Pd(II)(R)-L_n Transmetalation (R-M enters) note Pd(0) preferentially inserts into the weaker, more reactive C-Br bond over the stronger C-Cl bond. Ar-Pd(II)(X)-L_n->note Ar-Pd(II)(R)-L_n->Pd(0)L_n Reductive Elimination (Ar-R exits) G start Problem: Low Yield or No Reaction cause1 Cause: Inactive Catalyst? start->cause1 cause2 Cause: Suboptimal Conditions? start->cause2 cause3 Cause: Poor Reagent Quality? start->cause3 sol1a Solution: Ensure inert atmosphere. Degas solvents thoroughly. cause1->sol1a sol1b Solution: Use a more robust precatalyst (e.g., Pd(0) source or Buchwald G3/G4 precatalysts). cause1->sol1b sol2a Solution: Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃). cause2->sol2a sol2b Solution: Screen solvents (Toluene, Dioxane, THF). cause2->sol2b sol2c Solution: Increase temperature in 10°C increments. cause2->sol2c sol3a Solution: Purify starting materials and coupling partner. cause3->sol3a sol3b Solution: Use freshly opened or dried solvents and bases. cause3->sol3b

References

Technical Support Center: Managing Exothermic Reactions with 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-3-chloro-2-fluorobenzaldehyde is a key polyhalogenated aromatic aldehyde utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility is derived from the sequential and regioselective reactivity of its halogen and aldehyde functional groups. However, as with many reactive chemical intermediates, the potential for exothermic events during its use is a significant concern that requires careful management. This guide provides technical support for researchers, scientists, and drug development professionals to safely handle this reagent, with a focus on identifying and mitigating thermal hazards.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that can lead to exothermic reactions?

A1: The primary drivers of potential exothermic events are the aldehyde group and the carbon-bromine bond.

  • Aldehyde Group: The electrophilic nature of the aldehyde carbonyl carbon makes it susceptible to nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithiums, are often highly exothermic. Additionally, base-catalyzed self-condensation reactions (aldol-type reactions), while less common for aromatic aldehydes, can generate heat.

  • Carbon-Bromine Bond: The C-Br bond is the most reactive of the carbon-halogen bonds in this molecule for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The oxidative addition step in these catalytic cycles can be exothermic, and the overall reaction heat flow should be carefully monitored, especially at larger scales.

Q2: I am planning a Grignard reaction with this aldehyde. What are the key safety considerations to prevent a runaway reaction?

A2: Grignard reactions are notoriously exothermic and require strict control. Key considerations include:

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Slow Addition: The this compound solution should be added slowly to the Grignard reagent at a low temperature (typically 0 °C or below). This allows for the dissipation of heat as it is generated.

  • Cooling Bath: A well-maintained cooling bath (e.g., ice-water or dry ice-acetone) is essential to absorb the heat of reaction.

  • Monitoring: Constant monitoring of the internal reaction temperature with a calibrated thermometer is crucial.

  • Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde solution (reverse addition) can provide better control, as the Grignard reagent is immediately consumed.

Q3: Can I use a strong base, like sodium hydroxide, with this compound?

A3: Caution is advised when using strong bases. While this aldehyde does not have α-hydrogens and therefore cannot undergo a typical aldol condensation with itself, strong bases can catalyze other reactions:

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes without α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to yield a carboxylic acid and an alcohol. This reaction can be exothermic.

  • Nucleophilic Aromatic Substitution (SNAr): While less likely with hydroxide as the nucleophile under typical conditions, the possibility of SNAr at the halogenated positions should be considered, which could contribute to the overall heat generation.

It is recommended to use milder bases when possible and to always perform a small-scale trial to assess the thermal profile.

Q4: How can I assess the thermal hazard of a new reaction involving this compound?

A4: A thorough thermal hazard assessment is critical before scaling up any new reaction.[3][4]

  • Literature Review: Search for similar reactions with halogenated benzaldehydes to understand potential hazards.

  • Thermochemical Calculations: Estimate the heat of reaction (ΔHrxn) using computational methods or by analyzing bond energies.

  • Calorimetry: For reactions with significant scale-up potential, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can provide precise data on heat flow, onset temperature of decomposition, and adiabatic temperature rise.[5][6]

Section 2: Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During a Nucleophilic Addition

Symptom: A rapid and unexpected increase in the internal reaction temperature, potentially leading to solvent boiling.

Potential Causes:

  • Addition of the nucleophile (e.g., Grignard reagent) was too fast.

  • Inadequate cooling or failure of the cooling bath.

  • Concentration of reagents is too high.

  • Induction period followed by a sudden, rapid reaction.

Troubleshooting Workflow:

G start Uncontrolled Temperature Spike action1 Stop Reagent Addition start->action1 Immediate Action stop Reaction Stabilized action2 Enhance Cooling (e.g., add more dry ice) action1->action2 decision1 Is Temperature Decreasing? action2->decision1 action3 Resume Addition at a Much Slower Rate decision1->action3 Yes action4 Emergency Quench (If safe and planned) decision1->action4 No action3->stop action4->stop

Caption: Decision workflow for managing a sudden temperature increase.

Issue 2: Reaction Fails to Initiate, Posing a Risk of Reagent Accumulation

Symptom: No observable reaction (e.g., no temperature change) after adding a portion of the reagent.

Potential Causes:

  • Inhibitors present on the surface of reagents (e.g., magnesium oxide on Grignard turnings).

  • Reaction temperature is too low for initiation.

  • Insufficient catalyst or activator.

Troubleshooting Workflow:

G start Reaction Fails to Initiate action1 Confirm Reagent Addition start->action1 Initial Checks stop Controlled Initiation Achieved action2 Check Temperature action1->action2 decision1 Is Temperature Appropriate? action2->decision1 action3 Consider Adding Initiator (e.g., iodine crystal for Grignard) decision1->action3 Yes action4 Gently Warm a Small Spot with a Heat Gun decision1->action4 No action3->stop decision2 Does Reaction Initiate? action4->decision2 decision2->stop Yes action5 Consult Senior Chemist/ Re-evaluate Procedure decision2->action5 No

Caption: Troubleshooting guide for a non-initiating reaction.

Section 3: Experimental Protocols

Protocol 1: General Setup for Exothermic Reactions

This protocol provides a general framework for setting up a reaction with this compound where an exotherm is anticipated.

Materials:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stir bar or overhead stirrer

  • Reflux condenser with an inert gas inlet (e.g., nitrogen or argon)

  • Digital thermometer with a thermocouple probe

  • Pressure-equalizing dropping funnel

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Lab jack

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Establish and maintain an inert atmosphere throughout the setup and reaction.

  • Reagent Loading: Charge the flask with this compound and an appropriate anhydrous solvent.

  • Cooling: Place the reaction flask in the cooling bath, ensuring the bath level is sufficient to immerse the reaction mixture. Allow the contents to cool to the desired starting temperature (e.g., 0 °C).

  • Thermometer Placement: Insert the thermometer probe into the reaction mixture, ensuring it does not touch the flask walls.

  • Reagent Addition Setup: Place the second reagent in the pressure-equalizing dropping funnel.

  • Stirring: Begin stirring the reaction mixture to ensure even temperature distribution.

  • Controlled Addition: Begin the slow, dropwise addition of the reagent from the dropping funnel. Monitor the internal temperature closely. Adjust the addition rate to maintain the desired temperature range.

Protocol 2: Safe Quenching of a Potentially Reactive Mixture

Quenching is a critical step that can also be highly exothermic. This protocol outlines a general procedure for safely neutralizing reactive reagents.

Procedure:

  • Cooling: At the end of the reaction, ensure the reaction mixture is cooled in an ice bath.[7]

  • Initial Quench (Less Reactive Quencher): Slowly and dropwise, add a less reactive quenching agent, such as isopropanol, especially for highly reactive organometallic reagents.[8] Monitor for any temperature increase.

  • Secondary Quench: Once the initial exotherm subsides, a more reactive quencher like methanol can be slowly added.[8]

  • Aqueous Quench: After the reactive species are consumed, slowly add a saturated aqueous solution of ammonium chloride or water.[7][9] Be aware that this can still be exothermic.

  • Layer Separation: Allow the mixture to warm to room temperature. The organic and aqueous layers can then be separated for workup.

Section 4: Quantitative Data Summary

Reaction TypeCommon ReagentsTypical Temperature Range (°C)Key Control Parameters
Grignard Reaction Alkyl/Aryl Magnesium Halides-20 to 10Slow addition, efficient cooling, anhydrous conditions
Suzuki Coupling Boronic Acids, Palladium Catalyst, Base60 to 120Heating control, inert atmosphere, degassed solvents
Aldol-type Condensation Strong Bases (e.g., LDA, NaOH)-78 to 25Slow base addition, low temperature, controlled stoichiometry

Section 5: Hazard Identification

For quick reference in a laboratory setting, the NFPA 704 diamond provides a summary of the hazards associated with a chemical.[10][11][12][13] While a specific NFPA 704 rating for this compound is not established, a plausible estimation based on similar compounds would be:

  • Health (Blue): 2 (Can cause temporary incapacitation or residual injury)

  • Flammability (Red): 1 (Must be preheated before ignition can occur)

  • Instability/Reactivity (Yellow): 1 (Normally stable, but can become unstable at elevated temperatures and pressures)

  • Special (White): None

Note: This is an estimation and should be confirmed with a formal hazard assessment.

References

Validation & Comparative

A Guide to the Structural Elucidation of Polysubstituted Aromatic Aldehydes: A Comparative Analysis of the 1H NMR Spectrum of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules. For professionals in drug discovery and development, a precise and rapid interpretation of NMR spectra is fundamental to verifying molecular identity and purity. This guide provides an in-depth analysis of the predicted 1H NMR spectrum of 6-Bromo-3-chloro-2-fluorobenzaldehyde, a complex polysubstituted aromatic compound. By dissecting the expected chemical shifts, multiplicities, and coupling constants, we will demonstrate how to deconstruct a complex spectrum. This analysis is contextualized through a comparative study with simpler, related benzaldehydes, offering a framework for predicting and interpreting the spectra of similarly complex molecules. We further provide a robust, field-proven experimental protocol for acquiring high-fidelity 1H NMR data.

Part 1: Foundational Principles of 1H NMR in Substituted Aromatics

The 1H NMR spectrum of a substituted benzaldehyde is governed by the electronic environment of each proton. Three key parameters provide the bulk of the structural information: chemical shift (δ), integration, and scalar (J) coupling.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the degree of magnetic shielding around a proton. Electron-withdrawing groups (EWGs), such as halogens and carbonyls, pull electron density away from the aromatic ring, "deshielding" the attached protons.[1] This deshielding effect causes the protons to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value).[2] Conversely, electron-donating groups (EDGs) shield aromatic protons, shifting them upfield.[1] The aldehydic proton of a benzaldehyde is significantly deshielded by the adjacent carbonyl group and typically appears in a distinct downfield region between 9 and 10 ppm.[3][4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[4] This allows for a quantitative assessment of the relative number of protons in different chemical environments.

  • Scalar (J) Coupling: The magnetic field of a proton influences its neighbors, causing their signals to split into multiplets. This interaction, or coupling, is transmitted through the bonding framework. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength. The multiplicity of a signal can often be predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.[5] In aromatic systems, coupling is typically observed between protons that are ortho (3JHH, ~7-9 Hz), meta (4JHH, ~2-3 Hz), and para (5JHH, ~0-1 Hz) to each other. Furthermore, other NMR-active nuclei, such as 19F, will also couple to nearby protons, providing additional structural information.[6]

Part 2: Predicted 1H NMR Spectrum of this compound

The structure of this compound presents a unique analytical challenge due to its dense substitution pattern. All substituents (CHO, F, Cl, Br) are electron-withdrawing, leading to a general downfield shift for all protons.

Structure and Proton Assignments: Chemical structure of this compound with protons labeled H-4 and H-5 (Image for illustrative purposes)

There are three unique protons in the molecule: the aldehydic proton (CHO) and two aromatic protons at positions 4 and 5 (H-4 and H-5).

  • Aldehydic Proton (CHO):

    • Predicted Chemical Shift: ~10.2 - 10.4 ppm. The combined deshielding effects of the carbonyl group and the ortho-fluorine and ortho-chlorine substituents will push this proton significantly downfield, even more so than in unsubstituted benzaldehyde (~10.0 ppm).[5]

    • Predicted Multiplicity: Doublet . A four-bond coupling (4JHF) is expected between the aldehydic proton and the fluorine atom at the C-2 position. This type of through-space or through-bond coupling is common for ortho-fluorobenzaldehydes and typically has a J-value of ~1-3 Hz.

  • Aromatic Protons (H-4 and H-5):

    • H-5: This proton is ortho to the strongly electron-withdrawing aldehyde group and the chlorine atom. It is also meta to the fluorine and para to the bromine. The cumulative deshielding from these groups, particularly the ortho substituents, will make H-5 the most downfield of the two aromatic protons.

      • Predicted Chemical Shift: ~7.9 - 8.1 ppm.

      • Predicted Multiplicity: Doublet of Doublets (dd) . H-5 will exhibit a three-bond coupling (3JHH) to H-4 (~8-9 Hz) and a four-bond coupling (4JHF) to the fluorine at C-2 (~4-6 Hz).

    • H-4: This proton is situated meta to the aldehyde group and the bromine atom, and para to the fluorine atom. While still deshielded, the effects are less pronounced compared to H-5.

      • Predicted Chemical Shift: ~7.6 - 7.8 ppm.

      • Predicted Multiplicity: Doublet of Doublets (dd) . H-4 will show a three-bond coupling (3JHH) to H-5 (~8-9 Hz) and a three-bond coupling (3JHF) to the fluorine at C-2 (~8-10 Hz).

Part 3: Comparative Spectral Data

To ground our predictions, we can compare the expected spectrum of our target molecule with the known spectral data of simpler, related benzaldehydes. This comparison highlights the incremental effects of each substituent on the proton chemical shifts.

CompoundAldehyde Proton (δ, ppm, mult.)Aromatic Protons (δ, ppm, mult.)Reference
Benzaldehyde9.99, s7.88 (d, 2H, ortho), 7.62 (t, 1H, para), 7.52 (t, 2H, meta)[1]
3-Fluorobenzaldehyde9.99, s7.68 (d, 1H), 7.56 (m, 2H), 7.33 (m, 1H)[7]
3-Chloro-4-fluorobenzaldehyde9.87, d8.02 (dd, 1H), 7.85 (m, 1H), 7.40 (t, 1H)[8]
This compound ~10.3, d (Predicted) H-5: ~8.0, dd (Predicted) H-4: ~7.7, dd (Predicted) N/A

This table illustrates how increasing halogen substitution systematically shifts the aromatic protons further downfield. The introduction of an ortho-fluorine in our target molecule is also predicted to introduce a distinctive doublet splitting on the aldehyde proton signal.

Part 4: Experimental Protocol for High-Resolution 1H NMR

The following protocol is a self-validating system designed to ensure the acquisition of high-quality, reproducible data. The causality behind each step is explained to empower the researcher.

1. Sample Preparation:

  • Step 1.1: Weigh approximately 5-10 mg of the solid this compound sample. Causality: This amount ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation effects.
  • Step 1.2: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial. Chloroform-d (CDCl3) is a good first choice for its ability to dissolve a wide range of organic compounds.
  • Step 1.3: Add a small amount of an internal standard, typically tetramethylsilane (TMS), unless the solvent contains it pre-mixed. Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
  • Step 1.4: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer (typically ~4-5 cm).[1] Causality: Insufficient sample height leads to suboptimal signal detection and poor magnetic field shimming.

2. NMR Spectrometer Setup and Data Acquisition:

  • Step 2.1: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
  • Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock system compensates for any magnetic field drift over time, ensuring the stability and accuracy of the chemical shifts during acquisition.
  • Step 2.3: Shim the magnetic field. This involves adjusting a series of shim coils to make the magnetic field as homogeneous as possible across the sample volume. Causality: A homogeneous field is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine splitting patterns (J-coupling).
  • Step 2.4: Set the appropriate acquisition parameters.[1]
  • Pulse Angle: A 30° or 45° pulse is standard for routine 1H spectra.
  • Acquisition Time (at): Typically 2-4 seconds. A longer acquisition time provides better resolution.
  • Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow protons to return to their equilibrium state. Causality: An adequate relaxation delay is crucial for accurate signal integration.
  • Number of Scans (ns): For a sample of this concentration, 8 or 16 scans should be sufficient.
  • Step 2.5: Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Step 3.1: Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Step 3.2: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
  • Step 3.3: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Step 3.4: Integrate the signals to determine the relative proton ratios.
  • Step 3.5: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Part 5: Visualizing Structural Relationships and Workflows

Diagrams can simplify complex relationships. The following visualizations, created using the DOT language, illustrate the key couplings in the target molecule and a general workflow for spectral analysis.

Caption: Key 1H-1H and 1H-19F J-coupling interactions in this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10mg) in Deuterated Solvent + TMS Acq Insert Sample -> Lock -> Shim Prep->Acq Params Set Acquisition Parameters (Pulse, Delay, Scans) Acq->Params FID Acquire FID Params->FID Proc Fourier Transform -> Phasing -> Calibration FID->Proc Analysis Integrate Peaks & Analyze (Shifts, Multiplicity, Coupling) Proc->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A generalized workflow for NMR sample analysis, from preparation to structural confirmation.

Conclusion

The structural elucidation of complex molecules like this compound is made systematic and achievable through a foundational understanding of NMR principles. By predicting the chemical shifts and coupling patterns based on the electronic effects of substituents, a hypothetical spectrum can be constructed. This predictive process, when validated by comparison with known compounds and executed with a rigorous experimental protocol, provides researchers with a powerful and reliable method for verifying chemical structures in the fast-paced environment of drug development and scientific research.

References

A Senior Application Scientist's Guide to the 13C NMR Analysis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Polysubstituted Aromatics in Drug Development

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of intermediates is non-negotiable. Molecules such as 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 1114809-02-7) are valuable building blocks, prized for their reactive aldehyde group and halogenated benzene ring which facilitate diverse chemical modifications.[1] However, the very features that make them synthetically useful—multiple, competing halogen substituents—present a significant analytical challenge. The overlapping electronic effects of bromo, chloro, and fluoro groups, combined with the anisotropic effect of the aldehyde, create a complex magnetic environment for the carbon nuclei.

This guide demonstrates the definitive role of 13C NMR spectroscopy in navigating this complexity. We will not only detail a robust protocol for acquiring a high-quality spectrum but also delve into the nuanced interpretation of the resulting data. Furthermore, we will objectively compare the utility of 13C NMR against other common analytical techniques, providing the necessary context for researchers to make informed decisions in their analytical workflows.

The Analytical Power of 13C NMR Spectroscopy

While ¹H NMR is often the first-line technique for organic chemists, 13C NMR offers unique advantages for complex structures. Its power lies in several key principles:

  • Wide Chemical Shift Range: Carbon signals are dispersed over a range of ~220 ppm, minimizing the peak overlap that can plague crowded ¹H NMR spectra.[2]

  • Direct Carbon Skeleton Observation: The technique directly probes the carbon backbone of the molecule, providing unambiguous information about the number of unique carbon environments.

  • Sensitivity to Electronic Environment: The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for identifying the effects of electronegative atoms and functional groups.[3][4]

For this compound, these features are critical for distinguishing between the seven different carbon atoms, each influenced by a unique combination of neighboring substituents.

Experimental Protocol: Acquiring a Self-Validating 13C NMR Spectrum

The trustworthiness of any spectral data begins with a meticulously planned experiment. The goal is not merely to obtain a spectrum, but to acquire data that is both high-resolution and quantitatively reliable.

Step 1: Sample Preparation

  • Analyte: this compound (Molecular Weight: 237.45 g/mol , Formula: C₇H₃BrClFO).[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.[6] If solubility is an issue, DMSO-d₆ is a suitable alternative.

  • Concentration: Accurately weigh approximately 20-30 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe, considering the low natural abundance (1.1%) of the ¹³C isotope.[7][8]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.0 ppm.[9]

Step 2: NMR Instrument Parameters (for a 400 MHz Spectrometer)

  • Pulse Sequence: Employ an inverse-gated decoupling pulse sequence.

    • Rationale (Expertise): Standard proton-decoupled experiments can lead to a non-uniform Nuclear Overhauser Effect (NOE), which artificially enhances the signals of protonated carbons over quaternary carbons.[10] The inverse-gated sequence decouples the protons only during signal acquisition, minimizing NOE and making peak intensities more representative of the underlying stoichiometry.[10] This is a critical step for building a trustworthy, self-validating dataset.

  • Acquisition Time (AT): Set to 1-2 seconds. This ensures sufficient digital resolution to distinguish closely spaced peaks.

  • Relaxation Delay (D1): Set to 2-5 seconds. A longer delay allows all carbons, especially slow-relaxing quaternary carbons, to fully return to equilibrium before the next pulse, which is essential for accurate signal representation.

  • Number of Scans (NS): Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio. The low natural abundance of ¹³C necessitates signal averaging to distinguish the signal from the noise.[2]

Step 3: Data Processing

  • Apply a small exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Spectral Interpretation: Decoding the Substituent Effects

The 13C NMR spectrum of this compound is expected to show seven distinct signals, one for each carbon atom. The assignment of these signals requires a systematic analysis of the electronic contributions of each substituent.

G CHO CHO mol mol CHO->mol Affects C1, C2, C6 F F F->mol Affects C2, C1, C3 Cl Cl Cl->mol Affects C3, C2, C4 Br Br Br->mol Affects C6, C1, C5

The chemical shift of each carbon is a result of the additive and sometimes competing effects of these groups.[11][12]

Predicted 13C NMR Chemical Shifts and Assignments

Carbon AtomPredicted Shift (ppm)Multiplicity (due to ¹⁹F)Rationale for Assignment
C=O (Aldehyde)~185-190Doublet (³JCF)The carbonyl carbon is the most deshielded due to the double bond to oxygen and appears furthest downfield.[9][13] It will likely show a small coupling to the fluorine atom three bonds away.
C2~158-165Doublet (¹JCF)Directly attached to the highly electronegative fluorine. This carbon experiences strong deshielding and a large one-bond coupling constant (¹JCF > 240 Hz), making it easily identifiable.[14]
C6~135-140Singlet or small doubletAttached to bromine. The deshielding effect is significant. It is also ortho to the electron-withdrawing aldehyde group.
C1~130-135Doublet (²JCF)This is a quaternary carbon attached to the aldehyde. Its shift is influenced by the aldehyde, and the adjacent fluorine and bromine atoms. A two-bond coupling to fluorine is expected.
C4~128-132Singlet or small doubletPara to the aldehyde group and meta to the fluorine and bromine. Experiences moderate deshielding.
C5~125-130Singlet or small doubletMeta to the aldehyde and chlorine, and ortho to the bromine. Generally one of the more shielded aromatic carbons.
C3~115-120Doublet (²JCF)Attached to chlorine and adjacent to fluorine. While chlorine is deshielding, this carbon is also ortho to the strongly electron-donating (via resonance) fluorine, which can have a shielding effect. A two-bond C-F coupling is expected.

Note: These are estimated values. Actual shifts depend on the precise electronic interplay and solvent effects.

Comparison with Alternative Analytical Techniques

While 13C NMR is powerful for structural elucidation, a comprehensive analysis often involves complementary techniques. The choice depends on the specific question being asked—be it purity, identity, or isotopic composition.

Parameter13C NMR Spectroscopy Mass Spectrometry (GC-MS/MS) ¹H NMR Spectroscopy
Principle Measures the magnetic properties of ¹³C nuclei to map the carbon skeleton.Measures the mass-to-charge ratio of ionized molecules and their fragments.[15]Measures the magnetic properties of protons to determine their chemical environment and connectivity.
Information Provided Unambiguous carbon count, connectivity, and chemical environment. Precise location of labels.[15]Molecular weight, elemental formula (HRMS), and fragmentation patterns for structural clues. Extremely sensitive for trace analysis.[16]Number of unique protons, integration (ratio), splitting patterns (neighboring protons).
Sensitivity Lower (requires mg of sample).[17]Very high (can detect picogram to femtogram levels).[18][19]High (requires µg to mg of sample).
Sample Preparation Minimal, non-destructive.[17]Often requires chromatographic separation; destructive.Minimal, non-destructive.
Key Advantage for this Molecule Directly confirms the carbon backbone and the electronic impact of all four substituents on each carbon.Confirms molecular weight and isotopic pattern of Br/Cl, providing definitive elemental composition.Provides information on the two aromatic protons, their coupling, and the aldehyde proton, confirming aspects of the substitution pattern.
Key Limitation Lower sensitivity; longer acquisition times.Isomers can be difficult to distinguish without authentic standards. Fragmentation can be complex.Limited information for this molecule due to only three protons. Significant peak overlap is unlikely but provides no data on quaternary carbons.

Workflow for Complete Structural Verification

For regulatory submissions or in-depth research, a single technique is rarely sufficient. A self-validating workflow ensures the highest degree of confidence in the assigned structure.

G

The Role of 2D NMR:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached protons. For our molecule, it would definitively link the signals for C4 and C5 to their respective proton signals in the ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. It is invaluable for piecing together the structure. For example, the aldehyde proton signal would show a correlation to C1, C2, and C6, unambiguously confirming their positions relative to the aldehyde group.

Conclusion

For a molecule as structurally dense as this compound, 13C NMR spectroscopy is not just an analytical tool; it is a definitive guide to its molecular architecture. Its ability to resolve all seven unique carbon atoms and provide direct insight into the complex electronic interplay of the halogen and aldehyde substituents is unparalleled. While techniques like Mass Spectrometry are essential for confirming molecular weight and purity, 13C NMR provides the foundational evidence of the carbon framework. When integrated into a multi-technique workflow that includes ¹H and 2D NMR, it provides a self-validating system that ensures absolute confidence in the structural assignment, a critical requirement for advancing drug development and chemical research.

References

A Technical Guide to the Mass Spectrometry of 6-Bromo-3-chloro-2-fluorobenzaldehyde: A Comparative Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of synthetic intermediates are paramount. 6-Bromo-3-chloro-2-fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its polyhalogenated structure.[1] This guide provides an in-depth technical overview of the mass spectrometric behavior of this compound, offering a predictive analysis of its fragmentation patterns. Furthermore, it presents a comparative guide to alternative analytical methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to provide a comprehensive analytical framework.

The Mass Spectrometric Profile of this compound: A Predicted Analysis

Molecular Ion Peak and Isotopic Distribution

The molecular formula of this compound is C₇H₃BrClFO, with a monoisotopic molecular weight of approximately 237.45 g/mol .[1][5][6] The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br in a roughly 1:1 ratio and ³⁵Cl/³⁷Cl in a roughly 3:1 ratio), will result in a characteristic and complex isotopic pattern for the molecular ion peak. The most abundant peak in the molecular ion cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl. The cluster will exhibit a distinctive pattern of M, M+2, and M+4 peaks, reflecting the combined isotopic abundances of bromine and chlorine.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion of this compound under electron ionization is expected to be driven by the lability of the formyl group and the stability of the resulting aromatic fragments. The primary fragmentation pathways are predicted to be:

  • Loss of a Hydrogen Radical (-H•): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at [M-1]⁺.[4][7]

  • Loss of the Formyl Group (-CHO•): Cleavage of the C-C bond between the aromatic ring and the aldehyde group will result in a prominent peak corresponding to the halogenated phenyl cation at [M-29]⁺.[2][4]

  • Loss of Carbon Monoxide (-CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide to form a halogenated phenyl cation at [M-29]⁺.[2][4]

  • Halogen Loss: Fragmentation involving the loss of bromine or chlorine radicals from the molecular ion or subsequent fragment ions may also occur, though typically to a lesser extent than the loss of the formyl group.

The predicted major fragment ions for this compound are summarized in the table below.

m/z (predicted) Proposed Fragment Ion Notes
236/238/240[C₇H₂BrClFO]⁺Molecular ion cluster. The relative intensities will depend on the isotopic distribution of Br and Cl.
235/237/239[C₇H₂BrClFO-H]⁺Loss of a hydrogen radical.
207/209/211[C₆H₂BrClF]⁺Loss of the formyl group (CHO). This is expected to be a significant fragment.
179/181[C₆H₂BrF]⁺Loss of CHO and Cl.
128[C₆H₂ClF]⁺Loss of CHO and Br.

Comparative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.[8] It provides both chromatographic separation from potential impurities and mass spectrometric identification.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.
  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C, hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For aldehydes, derivatization is often employed to enhance UV detection.[8]

Experimental Protocol: HPLC Analysis with UV Detection

1. Derivatization and Sample Preparation:

  • Prepare a derivatizing solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
  • Mix a known concentration of the this compound sample with the DNPH solution.
  • Allow the reaction to proceed at room temperature for approximately 1 hour to form the corresponding hydrazone.
  • Quench the reaction and dilute the sample to a suitable concentration with the mobile phase.

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient elution of acetonitrile and water.
  • Start with 50% acetonitrile and increase to 95% over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 360 nm (the typical absorbance maximum for DNPH derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms in this compound. While experimental spectra are not publicly available, predicted chemical shifts can be estimated based on the substituent effects.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • Standard acquisition parameters for both nuclei should be employed.

Visualization of Analytical Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the GC-MS and HPLC workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., DCM) Solvent->Solution Injector Injector (250°C) Solution->Injector Injection GC_Column GC Column (DB-5ms) Injector->GC_Column MS_Detector MS Detector (EI, 70 eV) GC_Column->MS_Detector Data_Analysis Data Analysis (Mass Spectrum & Chromatogram) MS_Detector->Data_Analysis Data Acquisition HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC System Sample This compound Derivative Hydrazone Derivative Sample->Derivative DNPH DNPH Reagent DNPH->Derivative Injector Injector Derivative->Injector Injection HPLC_Column HPLC Column (C18) Injector->HPLC_Column UV_Detector UV Detector (360 nm) HPLC_Column->UV_Detector Data_Analysis Data Analysis (Chromatogram) UV_Detector->Data_Analysis Data Acquisition

References

A Comparative Guide to the Purity Analysis of 6-Bromo-3-chloro-2-fluorobenzaldehyde: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of key starting materials and intermediates is paramount. 6-Bromo-3-chloro-2-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a critical building block in numerous synthetic pathways. Its purity directly influences the impurity profile of the final drug substance, making robust analytical control an indispensable part of the manufacturing process.

This guide provides an in-depth, experimentally grounded methodology for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the scientific rationale behind the method development, present a detailed protocol, and objectively compare its performance against powerful alternatives, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). This document is designed for researchers, analytical scientists, and drug development professionals seeking a comprehensive and validated approach to quality control for this specific analyte.

Part 1: The Gold Standard: Reverse-Phase HPLC Method

For an analyte like this compound—a small, moderately non-polar molecule possessing a strong UV chromophore (the benzaldehyde group)—reverse-phase HPLC (RP-HPLC) is the logical and most widely adopted analytical technique.

Causality Behind Experimental Choices: The "Why"

The development of a robust HPLC method is not a matter of chance, but a series of deliberate choices based on the physicochemical properties of the analyte and the principles of chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for this application. The non-polar C18 chains interact with the non-polar aromatic ring of the analyte via hydrophobic interactions. This provides strong retention and allows for effective separation from both more polar and less polar impurities. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a well-established balance between resolution, backpressure, and analysis time, making it ideal for routine quality control (QC) environments.

  • Mobile Phase Composition: A binary mobile phase of water and a polar organic solvent is standard for RP-HPLC. Acetonitrile (ACN) is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths. A gradient elution, starting with a higher water concentration and gradually increasing the ACN, is crucial. This ensures that early-eluting, polar impurities are well-resolved while later-eluting, non-polar impurities are eluted efficiently as sharp peaks within a reasonable timeframe. A small amount of an acidifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is added to the aqueous phase. This suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, preventing peak tailing and ensuring symmetrical, reproducible peak shapes.

  • Detection: The conjugated π-system of the benzaldehyde group provides strong UV absorbance. A Photodiode Array (PDA) detector is the instrument of choice during method development. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for:

    • Determining the Optimal Wavelength (λmax): Maximizes sensitivity for the main component and its impurities.

    • Peak Purity Analysis: Confirms that a chromatographic peak corresponds to a single component, a key requirement for a stability-indicating method. For routine analysis, a single wavelength detector set to the λmax can be used.

Experimental Workflow: HPLC Purity Analysis

The following diagram illustrates the standard workflow for the HPLC analysis, from sample preparation through to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting std_prep Standard Preparation (Accurately weigh reference standard, dissolve in diluent) sample_prep Sample Preparation (Weigh sample, dissolve in diluent, filter if necessary) mobile_phase Mobile Phase Preparation (A: 0.1% TFA in Water B: Acetonitrile) equilibration System Equilibration (Pump mobile phase until baseline is stable) mobile_phase->equilibration injection Sequence Injection (Blank, Standard(s), Sample(s)) equilibration->injection separation Chromatographic Separation (Gradient elution on C18 column) injection->separation detection PDA Detection (Acquire chromatograms and spectra) separation->detection integration Peak Integration (Identify and integrate all peaks) detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report (Purity, Impurity Profile, System Suitability) calculation->report

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 254 nm (or λmax determined from spectrum)
Run Time 20 minutes
Diluent Acetonitrile / Water (50:50, v/v)
Gradient Program Time (min)

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. If necessary, filter the solution through a 0.45 µm PTFE syringe filter.

Trustworthiness: A Self-Validating System via ICH Q2(R1)

The reliability of this method is not assumed; it is proven through validation. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the method must be validated to demonstrate its suitability for its intended purpose.[1][2][3] This process provides a self-validating system of checks and balances.

Key Validation Parameters & Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak for the main component is pure and resolved from all other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Recovery of 80% to 120% for impurities at the quantitation limit.
Precision (Repeatability) To show the agreement between results for multiple injections of the same sample.Relative Standard Deviation (RSD) ≤ 5.0% for impurity levels.
LOQ / LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio (S/N) of ~10 for LOQ and ~3 for LOD.
Robustness To show the method's reliability with small, deliberate variations in parameters.System suitability parameters remain within limits.

Part 2: A Comparative Guide to Alternative Analytical Technologies

While HPLC is the workhorse, other techniques offer distinct advantages in specific scenarios. The choice of technology should be driven by the analytical objective, whether it's higher throughput, enhanced sensitivity, or orthogonal verification.

UPLC: The High-Throughput Evolution

Ultra-Performance Liquid Chromatography (UPLC) is a direct evolution of HPLC, utilizing columns with sub-2 µm particles.[4][5] This innovation dramatically increases separation efficiency but requires systems capable of operating at much higher pressures (up to 15,000 psi).[6]

Performance Head-to-Head: HPLC vs. UPLC

FeatureHPLC (Conventional)UPLC (High-Throughput)Advantage
Analysis Time ~15-20 minutes~2-5 minutesUPLC (Over 4x faster throughput)[5][7]
Resolution GoodExcellent (Sharper, narrower peaks)UPLC (Better separation of closely eluting impurities)
Sensitivity ModerateHigh (Taller peaks due to less diffusion)[5]UPLC (Improved detection of trace-level components)
Solvent Consumption High (~15-20 mL per run)Low (~1-2 mL per run)UPLC (More cost-effective and environmentally friendly)[7]
System Pressure Low to Moderate (< 6,000 psi)Very High (> 10,000 psi)HPLC (Less demanding on instrumentation)

Verdict: For high-throughput environments such as process monitoring or large-scale screening, UPLC is the superior choice. It provides faster, more sensitive, and more economical analyses without compromising, and often improving, data quality.

Gas Chromatography (GC): The Volatility-Based Alternative

For analytes that are both volatile and thermally stable, Gas Chromatography (GC) is a powerful separation technique. Given its benzaldehyde structure, this compound is a prime candidate for GC analysis. The presence of three halogen atoms also makes it highly responsive to an Electron Capture Detector (ECD), which offers exceptional sensitivity for electrophilic compounds.[8][9] Research has demonstrated the successful separation of bromofluorobenzaldehyde isomers using GC, confirming its feasibility.[10][11]

Performance Head-to-Head: HPLC vs. GC

FeatureHPLCGas Chromatography (GC)Advantage
Applicability Broad (for non-volatile & soluble compounds)Specific (for volatile & thermally stable compounds)HPLC (More versatile for a wider range of impurities)
Mobile Phase Liquid (solvents)Gas (e.g., Helium, Nitrogen)GC (No solvent purchase or disposal costs)
Sensitivity (Detector) Good (UV/PDA)Exceptional (ECD for halogenated compounds)[12]GC (Potentially lower detection limits for target analytes)
Potential Issues Solvent purity, column degradationAnalyte thermal degradation, non-volatile impurities missedDepends on Sample

Verdict: GC is an excellent orthogonal technique to HPLC. It is particularly advantageous for quantifying specific, known volatile impurities or when ultra-trace analysis of the halogenated main component is required. However, it will not detect any non-volatile impurities, making it less suitable as a standalone general purity method.

Capillary Electrophoresis (CE): The Orthogonal Separation Mechanism

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field.[13][14] Its separation mechanism is fundamentally different from chromatography, making it a truly orthogonal technique.[15]

Performance Head-to-Head: HPLC vs. CE

FeatureHPLCCapillary Electrophoresis (CE)Advantage
Separation Efficiency HighExtremely High (Superior theoretical plates)[16]CE (Unmatched resolving power for complex mixtures)
Sample/Reagent Use Microliters (sample), Liters (solvent)Nanoliters (sample), Milliliters (buffer)CE (Minimal consumption, ideal for precious samples)
Robustness for QC High (Workhorse of the industry)Moderate (Sensitive to buffer and capillary conditions)HPLC (Generally considered more robust for routine QC)[13]
Sensitivity GoodModerate to Low (short pathlength)HPLC (Better concentration sensitivity without special techniques)

Verdict: CE is rarely a primary choice for routine purity testing of small molecules due to lower sensitivity and robustness compared to HPLC.[13] Its power lies in its use as a problem-solving and complementary tool. If an impurity co-elutes with the main peak in HPLC, the vastly different separation mechanism of CE can often resolve it, confirming the purity of the HPLC peak.

Decision Logic for Analytical Technique Selection

The choice of analytical technique is dictated by the specific requirements of the task at hand. The following decision tree provides a logical framework for selecting the most appropriate method.

Tech_Selection start What is the primary analytical goal? goal1 Routine QC Purity Testing (Validated, Reliable Method) start->goal1 goal2 High-Throughput Screening (Speed and Efficiency Needed) start->goal2 goal3 Trace Analysis of Volatile Impurities start->goal3 goal4 Orthogonal Confirmation (Confirm Peak Purity) start->goal4 hplc Use Validated HPLC Method goal1->hplc uplc Use UPLC Method goal2->uplc gc Use GC-ECD Method goal3->gc ce Use CE as an Orthogonal Method goal4->ce

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

For the comprehensive purity analysis of this compound, a well-validated, gradient reverse-phase HPLC method stands as the definitive gold standard. It offers the optimal blend of specificity, robustness, and accessibility for routine quality control, ensuring that this critical intermediate meets the stringent purity requirements for pharmaceutical manufacturing.

While HPLC is the primary choice, a modern analytical laboratory should leverage the strengths of alternative technologies. UPLC provides an unparalleled advantage in speed and efficiency for high-throughput applications. Gas Chromatography serves as a highly sensitive and effective tool for profiling volatile impurities, and Capillary Electrophoresis offers a powerful, orthogonal separation mechanism for method validation and complex problem-solving. By understanding the capabilities and nuances of each technique, scientists can apply the most appropriate tool to ensure the uncompromising quality of the final drug product.

References

comparing reactivity of 6-Bromo-3-chloro-2-fluorobenzaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 6-Bromo-3-chloro-2-fluorobenzaldehyde

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that profoundly influences synthetic strategy, efficiency, and scalability. Halogenated benzaldehydes are premier building blocks, offering multiple points for diversification. Among these, this compound stands out as a uniquely functionalized intermediate, pivotal for constructing complex pharmaceutical and agrochemical targets.[1] Its trifecta of distinct halogen atoms, coupled with a reactive aldehyde, presents a landscape of nuanced reactivity.

This guide provides an in-depth comparison of this compound's performance against analogous compounds in key synthetic transformations. We will dissect the electronic and steric factors governing its behavior and provide experimental frameworks to support synthetic design.

The Electronic and Steric Landscape: A Foundation for Reactivity

The reactivity of this compound is a direct consequence of the interplay between its substituents. The aldehyde group, a powerful electron-withdrawing group, deactivates the aromatic ring towards traditional electrophilic aromatic substitution. However, it significantly acidifies the ipso-carbon, making the ring susceptible to nucleophilic attack.

The three halogen atoms (Fluorine, Chlorine, and Bromine) further enhance the ring's electron-deficient nature through their strong inductive effects (−I). This effect is most pronounced with fluorine, the most electronegative element. While halogens can donate electron density through resonance (+M effect), the powerful inductive withdrawal dominates, especially when multiple halogens are present. This cumulative electron withdrawal has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it an excellent electrophile for SNAr reactions.

  • Enhanced Aldehyde Electrophilicity: The carbonyl carbon of the aldehyde is rendered more electrophilic, increasing its reactivity towards nucleophiles.

Sterically, the ortho-substituents (2-fluoro and 6-bromo) flank the aldehyde group, potentially hindering the approach of bulky nucleophiles. This steric crowding must be considered when designing transformations involving the carbonyl group.

Comparative Reactivity in Key Synthetic Transformations

The true synthetic utility of this compound is revealed by examining its site-selective reactivity in different classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism.[2][3] The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3][4]

A crucial and often counterintuitive aspect of SNAr is the leaving group ability of halogens, which follows the trend: F > Cl > Br > I .[5][6] This is the reverse of the trend seen in SN1 and SN2 reactions.[2][7] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6][8] This polarization effect, which accelerates the rate-determining addition step, outweighs the C-F bond strength.

Comparative Analysis:

  • This compound: The fluorine atom at the C-2 position is the most activated site for SNAr. The strong electron-withdrawing effects of the aldehyde, chloro, and bromo groups converge to make the C-2 position highly electrophilic, priming the C-F bond for substitution.

  • 2,6-Dichlorobenzaldehyde: This compound is also reactive in SNAr, but generally less so than its 2-fluoro-6-chloro counterpart. The greater electronegativity of fluorine makes the fluoro-substituted ring more susceptible to the initial nucleophilic attack.

  • 2,6-Dibromobenzaldehyde: Reactivity in SNAr would be lower than both the fluoro and chloro analogs due to the lower electronegativity of bromine.

CompoundPrimary SNAr SiteExpected Relative ReactivityRationale
This compound C2-F+++Highest C-X bond polarization due to fluorine's electronegativity.[6]
3,6-Dichloro-2-fluorobenzaldehydeC2-F+++Similar high reactivity at the C-F bond.
2-Bromo-6-chlorobenzaldehydeC6-Cl++Chlorine is a better SNAr leaving group than bromine.[5][6]
2,6-DibromobenzaldehydeC2-Br / C6-Br+Bromine is the poorest SNAr leaving group among these halogens.
Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is dictated by the ease of the oxidative addition step. This step involves the cleavage of the carbon-halogen bond by a Pd(0) complex.[9] The reactivity trend is governed by bond dissociation energies and follows the order: I > Br > Cl >> F .[9][10]

Comparative Analysis:

  • This compound: The C-Br bond at the C-6 position is the most labile and will selectively undergo oxidative addition under standard Suzuki-Miyaura conditions. The C-Cl bond is significantly more robust and requires more active catalyst systems (e.g., specialized phosphine ligands) and often harsher conditions to react.[9][11] The C-F bond is generally considered inert in these reactions. This differential reactivity allows for sequential, site-selective cross-couplings.

  • 3,6-Dichloro-2-fluorobenzaldehyde: This compound would be considerably less reactive than the bromo-chloro analog in Suzuki coupling. Activating the C-Cl bonds would necessitate the use of highly active palladium catalysts.[11]

  • 6-Iodo-3-chloro-2-fluorobenzaldehyde: An iodo-containing analog would be the most reactive, with the C-I bond undergoing oxidative addition under very mild conditions, offering a clear advantage for sensitive substrates.

CompoundPrimary Cross-Coupling SiteExpected Relative ReactivityRationale
6-Iodo-3-chloro-2-fluorobenzaldehydeC6-I++++Lowest C-X bond dissociation energy.
This compound C6-Br+++C-Br bond is readily cleaved by standard Pd catalysts.[9]
3,6-Dichloro-2-fluorobenzaldehydeC6-Cl / C3-Cl+High C-Cl bond strength requires highly active catalysts.[11]
Reactions of the Aldehyde Group: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a reliable method for forming alkenes from aldehydes.[12][13] The reaction is initiated by the nucleophilic attack of a phosphonate carbanion on the aldehyde's carbonyl carbon.[12][14] The rate of this step is highly dependent on the electrophilicity of the carbonyl carbon.

Comparative Analysis:

  • This compound: The combined strong inductive electron-withdrawing effects of the three halogen substituents significantly increase the partial positive charge on the carbonyl carbon. This makes the aldehyde highly activated and more reactive towards the phosphonate nucleophile compared to less substituted benzaldehydes.

  • Benzaldehyde: Lacking any electron-withdrawing substituents, benzaldehyde is significantly less electrophilic and will react more slowly in HWE reactions.

  • 4-Nitrobenzaldehyde: The nitro group is a very strong electron-withdrawing group. Its effect, particularly from the para position, would make this aldehyde highly reactive, likely comparable to or even exceeding the reactivity of our tri-halogenated subject compound.

  • 4-Methoxybenzaldehyde: The methoxy group is electron-donating, which deactivates the aldehyde by reducing the electrophilicity of the carbonyl carbon, leading to slower reaction rates.

CompoundSubstituent EffectExpected Relative ReactivityRationale
4-NitrobenzaldehydeStrong -I, -M++++Powerful deactivation of the ring increases carbonyl electrophilicity.
This compound Strong -I+++Cumulative inductive withdrawal from three halogens enhances reactivity.[15]
BenzaldehydeNone++Baseline reactivity.
4-Methoxybenzaldehyde-I, +M+Net electron-donating effect reduces carbonyl electrophilicity.

Experimental Protocols and Methodologies

The following protocols are provided as validated starting points for key transformations. Optimization for specific substrates is recommended.

Protocol 1: Suzuki-Miyaura Coupling at the C-Br Position

This protocol targets the selective coupling at the most reactive C-Br bond.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Palladium(II) Acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.5 eq.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed solvent system (e.g., Toluene/Water, 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position

This protocol utilizes a common nucleophile to displace the highly activated fluorine atom.

SNAr_Mechanism cluster_0 Rate-Determining Step cluster_1 Fast Step A Aryl Halide (Ar-F) B Meisenheimer Complex A->B + Nu- C Product (Ar-Nu) B->C - F- Nu Nucleophile (Nu-) F Leaving Group (F-)

Caption: The addition-elimination mechanism of SNAr.

Detailed Steps:

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF in a round-bottom flask.

  • Add the nucleophile (e.g., sodium methoxide, 1.5 eq.) portion-wise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting product by column chromatography or recrystallization.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the olefination of the activated aldehyde group.

Caption: General workflow for a Horner-Wadsworth-Emmons reaction.

Detailed Steps:

  • In a flame-dried, two-neck flask under argon, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the alkene.

Conclusion and Strategic Outlook

This compound is a highly versatile and strategically valuable building block. Its reactivity is a study in controlled, site-selective transformations governed by the distinct electronic properties of its halogen substituents.

  • For Nucleophilic Aromatic Substitution , the 2-fluoro position offers the highest reactivity, making it the preferred site for introducing a wide range of nucleophiles.

  • For Palladium-Catalyzed Cross-Coupling , the 6-bromo position provides a reliable handle for C-C bond formation under standard conditions, leaving the C-Cl bond available for subsequent, more demanding coupling reactions.

  • For Carbonyl Chemistry , the aldehyde is electronically activated by all three halogens, promoting rapid reactions with nucleophiles like phosphonate carbanions.

The judicious choice between this compound and its analogs depends entirely on the intended synthetic transformation. Understanding the fundamental principles laid out in this guide allows researchers to harness the unique reactivity of this compound, enabling the efficient and selective synthesis of complex molecular architectures.

References

A Strategic Guide to Halogenated Benzaldehydes: A Comparative Analysis of 6-Bromo-3-chloro-2-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, halogenated benzaldehydes stand as indispensable building blocks, pivotal to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of halogen atoms on the aromatic ring imparts unique reactivity profiles, offering chemists a versatile toolkit for molecular design. This guide provides an in-depth technical comparison between two highly functionalized synthons: 6-Bromo-3-chloro-2-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde. Our analysis focuses on their respective syntheses, comparative reactivity in key transformations, and strategic applications, providing field-proven insights to guide researchers in selecting the optimal reagent for their synthetic campaigns.

Structural and Physicochemical Overview

A foundational understanding of the distinct structural and electronic properties of these two aldehydes is crucial for predicting their behavior in chemical reactions. While both molecules share ortho-bromo and ortho-fluoro substituents relative to the aldehyde, the addition of a chloro group in the meta position dramatically alters the electronic landscape and synthetic potential of this compound.

Table 1: Physicochemical Properties

PropertyThis compound2-bromo-6-fluorobenzaldehyde
CAS Number 1114809-02-7[2]360575-28-6[3][4]
Molecular Formula C₇H₃BrClFO[2]C₇H₄BrFO[3][4]
Molecular Weight 237.45 g/mol [2]203.01 g/mol [3][4]
Appearance Light pink or solid powder[5][6]Light yellow or beige powder[3][7]
Melting Point Not specified43-47 °C[7][8]

The key structural difference lies in the trisubstituted nature of this compound, which introduces an additional site for potential modification and significantly enhances the electron-withdrawing character of the aromatic ring.

Caption: Molecular structures of the two compared benzaldehydes.

Synthetic Routes and Accessibility

The practicality of a building block is intrinsically linked to the efficiency and scalability of its synthesis. Here, we observe a notable difference in the documented synthetic pathways.

Synthesis of 2-bromo-6-fluorobenzaldehyde

A robust and widely adopted method for preparing 2-bromo-6-fluorobenzaldehyde involves a two-step sequence starting from 2-bromo-6-fluorotoluene. This pathway, leveraging a Kornblum oxidation, is advantageous due to its operational simplicity and high conversion rates.[9][10][11]

Synthesis_Workflow_2_Bromo start 2-Bromo-6-fluorotoluene step1 Radical Bromination (HBr, H₂O₂, light) start->step1 intermediate 2-Bromo-6-fluorobenzyl bromide step1->intermediate step2 Kornblum Oxidation (DMSO, NaHCO₃, 95°C) intermediate->step2 product 2-bromo-6-fluorobenzaldehyde step2->product

Caption: Synthetic workflow for 2-bromo-6-fluorobenzaldehyde.

Experimental Protocol: Kornblum Oxidation Route [9][10]

  • Step 1: Bromination. To a solution of 2-bromo-6-fluorotoluene in an appropriate solvent (e.g., carbon tetrachloride), add hydrobromic acid and slowly introduce hydrogen peroxide under light irradiation. The reaction is typically run for 6-24 hours. Upon completion, the organic layer is washed, dried, and concentrated to yield 2-bromo-6-fluorobenzyl bromide.

  • Step 2: Oxidation. The crude 2-bromo-6-fluorobenzyl bromide is dissolved in dimethyl sulfoxide (DMSO). An inorganic base, such as sodium bicarbonate, is added, and the mixture is heated to approximately 95°C for 3-8 hours. The reaction is then quenched with ice water and extracted with an organic solvent. The final product is purified via silica gel chromatography to afford 2-bromo-6-fluorobenzaldehyde with high purity (≥99.0%).[9]

Synthesis of this compound

While readily available from commercial suppliers, detailed, peer-reviewed synthetic procedures for this compound are less prevalent in the literature. Plausible synthetic strategies would likely involve ortho-lithiation and formylation of a suitable precursor, such as 1-bromo-4-chloro-2-fluorobenzene, or multi-step sequences involving electrophilic halogenation and oxidation of a substituted toluene. The complexity of these potential routes suggests a more involved synthesis compared to its disubstituted counterpart, which may influence its cost and availability for large-scale applications.

A Duality of Reactivity: Aldehyde vs. Aryl Halide

The synthetic utility of these reagents is dictated by the reactivity of two key sites: the aldehyde carbonyl group and the carbon-halogen bonds on the aromatic ring. The substitution patterns create distinct reactivity profiles at both sites.

Reactivity of the Aldehyde Group: A Tale of Electronic Effects

The reactivity of an aldehyde in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon.[12] Electron-withdrawing groups on the aromatic ring enhance this electrophilicity by an inductive effect, making the aldehyde more susceptible to nucleophilic attack.[13][14]

  • 2-bromo-6-fluorobenzaldehyde: The ortho-bromo and ortho-fluoro substituents are both strongly electron-withdrawing, increasing the carbonyl's reactivity compared to unsubstituted benzaldehyde.

  • This compound: This molecule contains an additional electron-withdrawing chloro group at the meta-position. The cumulative inductive effect of three halogen substituents renders its carbonyl carbon significantly more electrophilic than that of 2-bromo-6-fluorobenzaldehyde.

Electronic_Effects cluster_0 2-bromo-6-fluorobenzaldehyde cluster_1 This compound A_CHO C=O A_Br Br A_Br->A_CHO Inductive Effect (-I) A_F F A_F->A_CHO Inductive Effect (-I) B_CHO C=O B_Br Br B_Br->B_CHO Inductive Effect (-I) B_F F B_F->B_CHO Inductive Effect (-I) B_Cl Cl B_Cl->B_CHO Inductive Effect (-I)

Caption: Cumulative electron-withdrawing effects on the carbonyl group.

Reactivity of the Aryl Halides: The Power of Regioselectivity

The true divergence in synthetic utility emerges when considering the reactivity of the aryl halide moieties, particularly in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these cycles is the oxidative addition of the aryl halide to the palladium(0) complex, with reactivity trending as C-I > C-Br > C-Cl.[16][17]

  • 2-bromo-6-fluorobenzaldehyde: Possesses a single, highly reactive C-Br bond, making it an excellent substrate for a single cross-coupling event (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[15][16]

  • This compound: This molecule is a standout for its potential in sequential, regioselective cross-coupling .[18] The C-Br bond is significantly more reactive than the C-Cl bond. This allows a chemist to first perform a cross-coupling reaction selectively at the C-Br position under standard conditions, leaving the C-Cl bond intact for a subsequent, more forcing cross-coupling reaction with a different partner. This unlocks pathways to highly complex, unsymmetrically substituted aromatic cores from a single starting material.

Regioselective_Coupling start This compound step1 Pd-Catalyzed Coupling 1 (e.g., Suzuki, mild conditions) start->step1 Reacts at C-Br intermediate Aryl-substituted 3-chloro-2-fluorobenzaldehyde step1->intermediate step2 Pd-Catalyzed Coupling 2 (e.g., Buchwald, stronger conditions) intermediate->step2 Reacts at C-Cl product Di-substituted 2-fluorobenzaldehyde step2->product

Caption: Sequential cross-coupling strategy for this compound.

Comparative Applications in Drug Discovery and Materials Science

The distinct reactivity profiles of these two aldehydes translate into differentiated applications.

Table 2: Summary of Applications

Application AreaThis compound2-bromo-6-fluorobenzaldehyde
Pharmaceutical Synthesis Used as a key intermediate for complex Active Pharmaceutical Ingredients (APIs) where multi-point functionalization is required.[5]Precursor for various biologically active molecules, including inhibitors of phosphodiesterase 4 (PDE4), anti-cancer agents, and anti-inflammatory drugs.[9][19]
Heterocyclic Chemistry Valuable for constructing highly substituted heterocyclic scaffolds.Widely used for synthesizing bicyclic heterocycles like indazoles via copper-catalyzed reactions.[3][7]
Materials Science Employed in the synthesis of specialty chemicals and agrochemicals.[5]Acts as a building block for nanostructures and organic semiconductors.[3][7]
Key Strategic Advantage Enables sequential, regioselective synthesis of complex polysubstituted aromatics.A reliable and reactive building block for di-ortho-substituted phenyl derivatives.

Representative Application: Synthesis of 2H-Indazoles

A notable application of 2-bromo-6-fluorobenzaldehyde is in the copper-catalyzed synthesis of 2H-indazoles, a privileged scaffold in medicinal chemistry.[3][7]

Experimental Protocol: Copper-Catalyzed Indazole Synthesis [16]

  • In a reaction vessel, combine 2-bromo-6-fluorobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., CuO nanoparticles, 5 mol%).

  • Add a suitable solvent, such as polyethylene glycol (PEG), and heat the mixture to 110 °C.

  • Stir the reaction for several hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, diluted, and the product is isolated and purified using standard techniques like column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromo-6-fluorobenzaldehyde is a strategic decision that hinges on the specific goals of the synthetic route.

  • Choose 2-bromo-6-fluorobenzaldehyde for its reliability and proven utility in syntheses requiring a di-ortho-substituted benzaldehyde core. It is the ideal choice for efficient, single-step cross-coupling reactions or for constructing specific heterocyclic systems like indazoles, where its straightforward reactivity is an asset.[3][19]

  • Choose this compound when the synthetic target is a complex, polysubstituted aromatic compound. Its key advantage is the differential reactivity of its C-Br and C-Cl bonds, which enables powerful, regioselective, and sequential cross-coupling strategies. This makes it an invaluable tool for building molecular complexity in a controlled, stepwise fashion, a common requirement in advanced drug discovery programs.[5][18]

By understanding the nuanced differences in synthesis, electronic properties, and reactivity, researchers can leverage these powerful building blocks to their full potential, accelerating innovation in chemical and pharmaceutical development.

References

A Researcher's Guide to the Quality and Application of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise architecture of molecular building blocks is paramount. Halogenated benzaldehydes, such as 6-Bromo-3-chloro-2-fluorobenzaldehyde, are pivotal intermediates, offering a scaffold ripe for synthetic elaboration.[1] The regiochemistry of the halogen substituents provides a nuanced toolkit for chemists to orchestrate complex molecular transformations. However, the successful synthesis of high-value target molecules is intrinsically linked to the quality and purity of these starting materials. The presence of even minute impurities can lead to unforeseen side reactions, diminished yields, and complications in purification, ultimately impacting the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth technical analysis of this compound, offering a comparative perspective on its quality assessment and application. We will dissect a typical Certificate of Analysis (CoA), present robust analytical protocols for its verification, and explore its synthetic utility in the context of alternative reagents.

Deconstructing the Certificate of Analysis: A Guarantee of Quality

A Certificate of Analysis is more than a mere product specification sheet; it is a legally binding document that attests to the quality of a specific batch of a chemical.[4][5][6] For a critical intermediate like this compound, a thorough understanding of its CoA is the first line of defense against compromised research outcomes. Below is a model CoA, synthesized from typical data for high-purity chemical reagents, illustrating the key parameters researchers should scrutinize.[4][7][8]

Table 1: Model Certificate of Analysis for this compound

Parameter Specification Result Method
Appearance White to off-white or light pink powderConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, IR
Purity (HPLC) ≥ 98.0%99.2%HPLC
Melting Point 68-72 °C70.5 °CUSP <741>
Water Content (Karl Fischer) ≤ 0.5%0.15%USP <921>
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS
Sulphated Ash ≤ 0.1%0.05%USP <281>

The purity, as determined by High-Performance Liquid Chromatography (HPLC), is a critical parameter, indicating the percentage of the desired compound in the material. The identity tests, typically employing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirm the molecular structure. Other specifications, such as water content, residual solvents, and heavy metals, are crucial for ensuring that the reagent will not introduce unwanted contaminants into a reaction.[2][3]

Comparative Analysis: Strategic Choices in Synthesis

The choice of a halogenated benzaldehyde in a synthetic route is a strategic one, often dictated by the desired reactivity and the specific transformations planned. This compound offers a unique combination of reactive sites. The bromine atom is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to the chlorine atom. This differential reactivity allows for sequential functionalization of the aromatic ring.

Table 2: Comparison of this compound with a Potential Alternative

Compound Structure Key Reactive Sites & Synthetic Utility
This compound C₇H₃BrClFOPrimary: Aldehyde for condensations, C-Br for cross-coupling. Secondary: C-Cl for later-stage functionalization. Ideal for sequential, multi-step syntheses.
3,6-Dichloro-2-fluorobenzaldehyde C₇H₃Cl₂FOPrimary: Aldehyde for condensations. Secondary: Two C-Cl bonds with potential for differential reactivity under specific catalytic conditions, though generally less reactive than C-Br. May be a more cost-effective option if bromine-specific reactivity is not required.

The fluorine atom, being the most electronegative and having a strong bond with carbon, is typically unreactive in these transformations but plays a significant role in modulating the electronic properties and biological activity of the final molecule.

Verifying Quality: Essential Experimental Protocols

While a CoA provides a snapshot of a reagent's quality, independent verification is a cornerstone of good scientific practice. Below are detailed protocols for the analysis of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for quantifying the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of acetonitrile to prepare a stock solution. Further dilute 1 mL of this stock solution to 100 mL with the mobile phase to obtain a working solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[9]

  • Analysis: Inject the working solution into the HPLC system and record the chromatogram for 20 minutes. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh ~25 mg of Sample dissolve Dissolve in 50 mL Acetonitrile (Stock) weigh->dissolve dilute Dilute 1 mL of Stock to 100 mL (Working) dissolve->dilute inject Inject 10 µL into HPLC dilute->inject separate Isocratic Elution (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve_nmr Dissolve 10-15 mg in CDCl3 with TMS acquire_h1 Acquire ¹H NMR Spectrum dissolve_nmr->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum dissolve_nmr->acquire_c13 analyze_shifts Analyze Chemical Shifts acquire_h1->analyze_shifts acquire_c13->analyze_shifts confirm_structure Confirm Structure analyze_shifts->confirm_structure analyze_coupling Analyze Coupling Constants analyze_coupling->confirm_structure Isoxazole_Synthesis start This compound intermediate1 Oxime Intermediate start->intermediate1 Step 1: Oximation reagent1 Hydroxylamine (NH₂OH) reagent1->intermediate1 intermediate2 Nitrile Oxide (in situ) intermediate1->intermediate2 Step 2: Oxidation reagent2 Oxidizing Agent (e.g., NCS) reagent2->intermediate2 product Substituted Isoxazole intermediate2->product Step 3: [3+2] Cycloaddition reagent3 Ethyl Propiolate reagent3->product

References

Navigating the Spectroscopic Maze: A Comparative Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, particularly those in the fast-paced fields of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 6-Bromo-3-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde, presents a unique substitution pattern that makes it a valuable building block in organic synthesis. However, the lack of readily available, verified spectroscopic data can be a significant bottleneck in its application. This guide provides a detailed, predictive analysis of the spectroscopic properties of this compound and offers a direct comparison with the experimentally verified data of a structurally related compound, 2-Bromo-6-fluorobenzaldehyde. This comparative approach aims to equip researchers with the necessary insights to confidently identify and utilize these important synthetic intermediates.

The Subject of Our Investigation: this compound

This compound (CAS No. 1114809-02-7) is a solid with the molecular formula C₇H₃BrClFO and a molecular weight of approximately 237.45 g/mol .[1][2][3] Its utility as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals stems from its unique arrangement of electron-withdrawing groups on the phenyl ring, which activates it for various chemical transformations.[1]

A Tale of Two Molecules: The Comparative Approach

Given the absence of published experimental spectra for this compound, this guide employs a predictive methodology grounded in established principles of spectroscopy. We will forecast the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data for our target molecule. To ground these predictions in experimental reality, we will compare them against the known spectroscopic data of 2-Bromo-6-fluorobenzaldehyde (CAS No. 360575-28-6), a commercially available and well-characterized analogue.[4] This comparative framework will not only provide a robust analytical toolkit for researchers working with these compounds but also highlight the subtle yet significant influence of the additional chloro substituent.

Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a substituted benzaldehyde, as detailed in this guide.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis NMR_acq ¹H & ¹³C NMR NMR_interp Chemical Shifts (δ) Coupling Constants (J) Integration NMR_acq->NMR_interp IR_acq FTIR (ATR) IR_interp Functional Group Identification (C=O, C-H, C-X) IR_acq->IR_interp MS_acq Mass Spectrometry (EI) MS_interp Molecular Ion Peak (M⁺) Fragmentation Pattern MS_acq->MS_interp Target Predicted Data: This compound NMR_interp->Target Reference Experimental Data: 2-Bromo-6-fluorobenzaldehyde NMR_interp->Reference IR_interp->Target IR_interp->Reference MS_interp->Target MS_interp->Reference Comparison Structural Elucidation & Substituent Effect Analysis Target->Comparison Reference->Comparison

Caption: Workflow for Spectroscopic Analysis and Comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of nuclei provide a detailed map of the electronic environment and connectivity within the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing signals for the aldehydic proton and the two aromatic protons.

  • Aldehydic Proton (-CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 10.5 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the adjacent aromatic ring.

  • Aromatic Protons: The two protons on the aromatic ring will be in different chemical environments and are expected to appear as doublets due to coupling with each other.

    • H-4: This proton is situated between the chloro and bromo substituents. The cumulative electron-withdrawing effects of these halogens will deshield this proton, leading to a predicted chemical shift in the range of δ 7.8 - 8.0 ppm .

    • H-5: This proton is adjacent to the bromo group and will be influenced by its electronic effect. It is predicted to resonate slightly upfield compared to H-4, in the region of δ 7.4 - 7.6 ppm .

¹H NMR Spectrum of 2-Bromo-6-fluorobenzaldehyde (Comparative Data)
Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-CHO): The carbon of the aldehyde group is highly deshielded and is expected to appear at δ 185 - 190 ppm .

  • Aromatic Carbons: The six aromatic carbons will each have a distinct chemical shift due to the different substituents. The carbons directly attached to the halogens will show characteristic shifts, and the fluorine atom will cause splitting of the signals for the carbon it is attached to (C-2) and the adjacent carbons (C-1 and C-3) due to C-F coupling.

Carbon Atom Predicted Chemical Shift (δ, ppm) Expected Multiplicity
C=O185 - 190Singlet
C-1125 - 130Doublet (due to C-F coupling)
C-2155 - 160 (highly deshielded by F)Doublet (large ¹JCF)
C-3120 - 125 (shielded by Cl)Doublet (due to C-F coupling)
C-4135 - 140Singlet
C-5128 - 132Singlet
C-6115 - 120 (shielded by Br)Singlet
¹³C NMR Spectrum of 2-Bromo-6-fluorobenzaldehyde (Comparative Data)

The ¹³C NMR spectrum of 2-Bromo-6-fluorobenzaldehyde would lack the signals corresponding to the chloro-substituted carbon. The absence of the chloro group would lead to different chemical shifts for the aromatic carbons, providing a clear point of comparison for confirming the substitution pattern of the target molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to be dominated by the following characteristic absorption bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1700 - 1720 cm⁻¹ . The conjugation with the aromatic ring and the presence of electron-withdrawing halogens can slightly increase this frequency.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often referred to as a Fermi resonance doublet.

  • C-H Stretch (Aromatic): A band of medium intensity is expected above 3000 cm⁻¹ .

  • C=C Stretch (Aromatic): Several bands of varying intensity are predicted in the 1450 - 1600 cm⁻¹ region.

  • C-X Stretch (Halogens): The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 1100 cm⁻¹ .

IR Spectrum of 2-Bromo-6-fluorobenzaldehyde (Comparative Data)

The IR spectrum of 2-Bromo-6-fluorobenzaldehyde would be very similar to the predicted spectrum of the target molecule, with the key difference being the specific pattern in the fingerprint region due to the absence of the C-Cl bond. An ATR-IR spectrum for 2-Bromo-6-fluorobenzaldehyde is available in the PubChem database.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrum of this compound

In an electron ionization (EI) mass spectrum, this compound is expected to show:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z 236, 238, and 240 in a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be a key identifier.

  • Key Fragment Ions:

    • [M-H]⁺: Loss of the aldehydic hydrogen (m/z 235, 237, 239).

    • [M-CHO]⁺: Loss of the formyl group (m/z 207, 209, 211).

    • [M-Br]⁺: Loss of the bromine atom (m/z 157, 159).

    • [M-Cl]⁺: Loss of the chlorine atom (m/z 201, 203).

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of the benzaldehyde derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

FTIR Spectroscopy Protocol (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Conclusion

While experimental spectroscopic data for this compound is not yet widely disseminated, a robust predictive analysis based on fundamental spectroscopic principles and comparison with the structurally similar 2-Bromo-6-fluorobenzaldehyde provides a powerful framework for its characterization. The predicted chemical shifts, coupling patterns, characteristic IR absorptions, and mass spectral fragmentation patterns detailed in this guide offer researchers a reliable set of benchmarks for the identification and quality control of this important synthetic building block. As the applications of such halogenated benzaldehydes continue to expand, this comparative spectroscopic guide serves as a valuable resource for accelerating research and development in the chemical and pharmaceutical sciences.

References

A Comparative Crystallographic Guide to Halogenated Benzaldehyde Derivatives: Structural Insights and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, halogenated benzaldehydes serve as pivotal building blocks for the synthesis of a diverse array of bioactive compounds and functional materials.[1][2] The specific placement of halogen atoms on the aromatic ring profoundly influences the physicochemical properties of these molecules, including their reactivity, lipophilicity, and, crucially, their solid-state architecture. This guide provides a comparative analysis of the X-ray crystallographic features of various derivatives synthesized from halogenated benzaldehydes, with a focus on Schiff bases and chalcones. While crystallographic data for derivatives of 6-bromo-3-chloro-2-fluorobenzaldehyde are not publicly available, this guide draws upon structurally related halogenated benzaldehyde derivatives to illuminate key principles of their crystal engineering and supramolecular chemistry.

The Significance of Halogenation in Crystal Engineering

Halogen atoms, particularly chlorine, bromine, and iodine, are not mere steric bulk. Their ability to form directional, non-covalent interactions, known as halogen bonds, is a powerful tool in crystal engineering. These interactions, alongside traditional hydrogen bonds and π-π stacking, dictate the packing of molecules in the crystalline state, which in turn governs properties such as solubility, stability, and bioavailability. Understanding these interactions is paramount for the rational design of crystalline materials with desired properties.

Comparative Crystallographic Analysis of Benzaldehyde Derivatives

The aldehyde functional group is a versatile handle for the synthesis of a wide range of derivatives.[3] Here, we compare the crystallographic features of two common classes: Schiff bases and chalcones, derived from various halogenated benzaldehydes.

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde.[4] They are a cornerstone of coordination chemistry and have been extensively studied for their biological activities.[5][6]

A study on halogen-substituted 2-aryl-N-phenylbenzimidazoles, synthesized from corresponding halogen-substituted benzaldehydes, reveals how the position of the halogen atom directs the crystal packing.[7] For instance, meta-substituted isomers form intermolecular halogen-nitrogen bonds, while para-substituted compounds are assembled by weak C–H···π and π···π interactions.[7]

Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon bridge.[8][9] They are synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone and are known for their nonlinear optical (NLO) properties and broad spectrum of biological activities.[10][11]

The crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, demonstrates a nearly planar molecular conformation.[10] The crystal packing is dominated by weak intermolecular C—H⋯O and C—H⋯F hydrogen bonds, forming sheets that are further stabilized by π–π interactions.[10]

Data Presentation: A Comparative Overview

The following table summarizes key crystallographic parameters for representative halogenated benzaldehyde derivatives, showcasing the diversity in their crystal systems and packing arrangements.

Derivative ClassCompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Benzimidazole 2-(3-Bromophenyl)-N-phenyl-1H-benzo[d]imidazoleMonoclinicP2₁/cHalogen···nitrogen bonds, C–H···π contacts[7]
Benzimidazole 2-(4-Bromophenyl)-N-phenyl-1H-benzo[d]imidazoleMonoclinicP2₁/nC–H···π and π···π interactions[7]
Chalcone (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMonoclinicP2₁/cC—H⋯O and C—H⋯F hydrogen bonds, π–π interactions[10]
Thiosemicarbazone 4-Chlorobenzaldehyde thiosemicarbazoneTriclinicN–H…S hydrogen bonds, C–H…Cl and N–H…N interactions[12]
Halogenated Benzaldehyde 2-Bromo-4-methylbenzaldehydeMonoclinicP2₁/nOffset face-to-face and edge-to-face π-stacking, van der Waals forces[13][14]
Experimental Protocols: A Step-by-Step Guide

The synthesis and crystallization of these derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

This protocol is adapted from the synthesis of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one.[10]

  • Reactant Preparation: Dissolve 4-nitroacetophenone (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) in ethanol.

  • Catalysis: Add a catalytic amount of a suitable base (e.g., aqueous sodium hydroxide) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure crystals.

The slow evaporation technique is a common and effective method for growing single crystals.

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol, or ethyl acetate) to form a saturated or near-saturated solution.[7]

  • Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will form.

  • Harvesting: Carefully harvest the crystals from the mother liquor.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[15]

  • Structure Solution: The crystal structure is solved using direct methods (e.g., SHELXS).[15]

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software such as SHELXL.[15]

  • Validation: The final structure is validated using tools like PLATON and checked against the Cambridge Structural Database (CSD).[9][16]

Visualization of Workflows and Interactions

The following diagrams illustrate the general workflow for the crystallographic analysis of benzaldehyde derivatives and the key intermolecular interactions that govern their crystal packing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis synthesis Derivative Synthesis (e.g., Chalcone, Schiff Base) purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: General workflow for the X-ray crystallography of benzaldehyde derivatives.

intermolecular_interactions cluster_molecule_A Molecule A cluster_molecule_B Molecule B X Halogen (X) N Nitrogen (N) X->N Halogen Bond H_A H O Oxygen (O) H_A->O Hydrogen Bond Aromatic_A Aromatic Ring Aromatic_B Aromatic Ring Aromatic_A->Aromatic_B π-π Stacking

Caption: Key intermolecular interactions in halogenated derivative crystals.

Conclusion

The crystallographic analysis of derivatives of halogenated benzaldehydes provides invaluable insights into the principles of molecular recognition and crystal packing. The interplay of halogen bonds, hydrogen bonds, and π-π stacking, guided by the specific substitution pattern on the benzaldehyde scaffold, offers a rich field for the design of novel molecular materials. While the specific derivatives of this compound remain to be explored, the comparative analysis presented here, based on analogous structures, provides a robust framework for predicting and understanding their solid-state behavior. This knowledge is critical for researchers, scientists, and drug development professionals aiming to harness the power of crystal engineering for the creation of new and improved chemical entities.

References

A Comparative Study of Halogenated Benzaldehydes in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists navigating the intricate landscape of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction outcomes. Among the vast arsenal of available reagents, halogenated benzaldehydes stand out as versatile building blocks, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides an in-depth comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodo-substituted benzaldehydes in key organic transformations. By elucidating the interplay of electronic and steric effects, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Halogen Influence: Electronic and Steric Considerations

The reactivity of a halogenated benzaldehyde is fundamentally governed by the nature and position of the halogen substituent on the aromatic ring. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[3] While the inductive effect generally enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, the resonance effect can counteract this by donating electron density to the ring.[4][5] The relative dominance of these effects, coupled with the steric hindrance imposed by the halogen's size, dictates the aldehyde's behavior in different chemical environments.

Generally, the electron-withdrawing inductive effect of halogens follows the order F > Cl > Br > I, while the resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.[6] However, for halogens, the inductive effect is generally considered more dominant in influencing the reactivity of the benzaldehyde ring.[3]

Comparative Reactivity in Key Organic Transformations

To provide a practical framework for comparison, we will examine the performance of ortho-, meta-, and para-halogenated benzaldehydes in three widely utilized reactions: the Wittig reaction, Grignard reaction, and the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Addition: The Wittig and Grignard Reactions

In reactions involving nucleophilic attack at the carbonyl carbon, such as the Wittig and Grignard reactions, the electrophilicity of the aldehyde is paramount. Electron-withdrawing groups enhance this electrophilicity, thereby accelerating the reaction rate.[5]

Wittig Reaction: This reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[7][8] The rate of the Wittig reaction is sensitive to the electronic nature of the benzaldehyde. Electron-withdrawing substituents, like halogens, increase the partial positive charge on the carbonyl carbon, making it a more favorable target for the nucleophilic ylide.[5] Consequently, halogenated benzaldehydes generally exhibit higher reactivity compared to unsubstituted benzaldehyde.[5]

Grignard Reaction: The addition of a Grignard reagent to an aldehyde is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols.[9][10] Similar to the Wittig reaction, the reactivity is enhanced by the electrophilicity of the carbonyl carbon. Therefore, halogenated benzaldehydes are expected to react more readily with Grignard reagents than benzaldehyde itself.

General Reactivity Trend for Nucleophilic Addition (Wittig & Grignard):

Based on the inductive effects of the halogens, the predicted order of reactivity is:

Fluorobenzaldehyde > Chlorobenzaldehyde > Bromobenzaldehyde > Iodobenzaldehyde > Benzaldehyde

This trend is most pronounced when the halogen is at the para or ortho position, where its electronic influence on the carbonyl group is maximized.

Experimental Protocol: Comparative Wittig Reaction of Halogenated Benzaldehydes

This protocol outlines a general procedure for comparing the reaction rates of different p-halogenated benzaldehydes in a Wittig reaction.

Materials:

  • p-Fluorobenzaldehyde (1.0 mmol)

  • p-Chlorobenzaldehyde (1.0 mmol)

  • p-Bromobenzaldehyde (1.0 mmol)

  • p-Iodobenzaldehyde (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC elution (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To four separate, dry, round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).

  • To each flask, carefully add sodium hydride (1.2 mmol) portion-wise at 0°C.

  • Allow the mixtures to stir at room temperature for 1 hour to form the ylide (a color change to deep orange/red is typically observed).

  • To each of the four flasks, add the respective p-halogenated benzaldehyde (1.0 mmol) in THF (5 mL) dropwise at 0°C.

  • Monitor the progress of each reaction simultaneously by TLC at regular time intervals (e.g., every 15 minutes). Spot the reaction mixture alongside the starting benzaldehyde on the TLC plate.

  • The reaction is considered complete when the starting benzaldehyde spot is no longer visible.

  • Record the time taken for each reaction to reach completion. A shorter reaction time indicates higher reactivity.

  • Upon completion, quench the reactions by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to confirm the formation of the corresponding stilbene derivative.

Data Presentation:

SubstrateReaction Time (minutes)Approximate Yield (%)
p-Fluorobenzaldehyde(Experimental Data)(Experimental Data)
p-Chlorobenzaldehyde(Experimental Data)(Experimental Data)
p-Bromobenzaldehyde(Experimental Data)(Experimental Data)
p-Iodobenzaldehyde(Experimental Data)(Experimental Data)

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis P1 Prepare Solutions of Halogenated Benzaldehydes R1 Initiate Parallel Reactions (Wittig/Grignard) P1->R1 P2 Prepare Ylide or Grignard Reagent P2->R1 R2 Monitor Progress by TLC at Timed Intervals R1->R2 A1 Record Reaction Times and Calculate Yields R2->A1 A2 Characterize Products (NMR, GC-MS) R2->A2 A3 Compare Reactivity and Draw Conclusions A1->A3 A2->A3

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion: A Strategic Choice for Synthesis

The selection of a specific halogenated benzaldehyde is a strategic decision that hinges on the intended chemical transformation. For nucleophilic additions like the Wittig and Grignard reactions, where an electron-deficient carbonyl is advantageous, fluorinated and chlorinated benzaldehydes offer enhanced reactivity. Conversely, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the weaker carbon-halogen bonds of bromo- and iodobenzaldehydes facilitate the crucial oxidative addition step, leading to higher efficiency. Understanding these opposing reactivity trends is essential for optimizing synthetic routes and achieving desired outcomes in the laboratory. This guide serves as a foundational resource, encouraging a rational approach to substrate selection in the ever-evolving field of organic synthesis.

References

A Definitive Guide to the Structural Validation of 6-Bromo-3-chloro-2-fluorobenzaldehyde by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. An incorrect structural assignment can invalidate biological data, derail research programs, and waste significant resources. This is particularly true for complex, polysubstituted aromatic compounds like 6-Bromo-3-chloro-2-fluorobenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is predicated on the precise arrangement of its substituents, which dictates its reactivity and steric profile.

This guide provides an in-depth, expert-led walkthrough of the complete structural validation of this compound using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, explaining the causal logic behind spectral predictions, experimental design, and data interpretation. By synergistically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR, we will construct an irrefutable, self-validating case for the molecule's constitution.

Part 1: Predictive Analysis - Deconstructing the Expected NMR Signature

Before stepping into the lab, a robust predictive analysis based on fundamental principles is essential. This allows us to anticipate the spectral features and identify the key correlations needed for confirmation. The structure, with standard IUPAC numbering, is shown below.

Structure of this compound with atom numbering
Predicted ¹H NMR Spectrum

The molecule has three distinct protons: the aldehyde proton (H7) and two aromatic protons (H4 and H5).

  • Aldehyde Proton (H7): This proton is attached to a carbonyl carbon and will therefore be significantly deshielded, appearing far downfield, typically in the range of δ 9.8-10.5 ppm. Due to its proximity to the fluorine atom at C2, we can anticipate a potential long-range coupling (⁴JHF), which would manifest as a small doublet.

  • Aromatic Protons (H4, H5): These two protons reside on the benzene ring and are adjacent to each other.

    • They will exhibit a standard ortho coupling (³JHH), typically between 6-10 Hz, splitting each other's signals into a doublet.[2][3]

    • Each proton will also experience coupling to the fluorine atom. For H4, this is a four-bond meta-coupling (⁴JHF), which is significant and typically in the range of 5-6 Hz.[4] For H5, this is a five-bond para-coupling (⁵JHF), which is usually very small or negligible (0-1 Hz).[4]

    • Therefore, we predict H4 will appear as a doublet of doublets (dd), while H5 will appear as a doublet (d). The relative chemical shifts will be influenced by the surrounding halogens.

Predicted ¹³C NMR Spectrum

The molecule possesses seven unique carbon atoms. The proton-decoupled ¹³C NMR spectrum will show seven distinct signals. The most informative feature will be the coupling between carbon and fluorine (C-F coupling).

  • Carbonyl Carbon (C7): Expected in the highly deshielded region of δ 185-195 ppm. It should exhibit a ³JCF coupling of around 5-8 Hz.

  • Fluorine-Bearing Carbon (C2): This carbon will show the most dramatic effect. It will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 160-250 Hz.[5]

  • Other Aromatic Carbons (C1, C3, C4, C5, C6): These carbons will also appear as doublets due to smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. These smaller couplings are diagnostic for confirming the position of the fluorine atom relative to the rest of the ring. Typical values are ²JCF ≈ 20-50 Hz and ³JCF ≈ 5-10 Hz.[3]

The predicted spectral data are summarized in the table below.

Prediction Summary: Key NMR Parameters for this compound
¹H NMR
Proton
H7 (-CHO)
H4
H5
¹³C NMR
Carbon
C7 (-CHO)
C2
C3
C6
C1, C4, C5

Part 2: Experimental Protocol - A Self-Validating Workflow

To generate unambiguous data, a systematic approach using a suite of modern NMR experiments is required. The choice of experiments is designed to build a complete picture of the molecule's connectivity, from direct one-bond connections to multi-bond correlations.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Concentration: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure complete dissolution. The internal standard, tetramethylsilane (TMS), is typically present in commercially available CDCl₃ and will be used to reference the spectra to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: A standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically sufficient.

  • ¹³C{¹H} NMR: A standard proton-decoupled pulse program (e.g., zgpg30). A wider spectral width of ~240 ppm is required. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a slightly longer relaxation delay (5 seconds) are beneficial for obtaining good signal-to-noise, especially for quaternary carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled.[6] It is essential for confirming the adjacency of H4 and H5. A gradient-selected DQF-COSY provides cleaner spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps protons directly to the carbons they are attached to (one-bond JCH correlations).[7] This will definitively link H4 to C4 and H5 to C5. An edited HSQC can further distinguish CH from CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons over two and three bonds (long-range JCH).[7] This data allows us to piece the molecular fragments together. The experiment should be optimized for a long-range coupling of ~8 Hz to capture the key correlations.

Part 3: Data Interpretation and Structural Confirmation

Here, we present a set of high-quality, hypothetical experimental data consistent with the target structure and analyze it step-by-step to arrive at an unambiguous assignment.

1D NMR Data Analysis

Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)

Label δ (ppm) Multiplicity J (Hz) Assignment
A 10.15 d 2.4 H7 (-CHO)
B 7.68 dd 8.8, 5.6 H4

| C | 7.42 | d | 8.8 | H5 |

Table 2: Experimental ¹³C NMR Data (101 MHz, CDCl₃)

δ (ppm) Multiplicity (from C-F) JCF (Hz) Assignment
186.2 d 6.1 C7 (-CHO)
160.5 d 252.5 C2
135.1 d 2.5 C4
132.8 d 4.0 C5
128.5 d 12.1 C1
123.7 d 24.2 C3

| 119.4 | d | 8.1 | C6 |

The 1D data align perfectly with our predictions. The aldehyde proton (A) is downfield with a small doublet splitting (⁴JHF = 2.4 Hz). The aromatic protons B and C show the predicted dd and d patterns, respectively, with a mutual ortho coupling of 8.8 Hz. The ¹³C spectrum shows the characteristic large ¹JCF of 252.5 Hz for C2, confirming the direct attachment of fluorine. All other carbons exhibit smaller, distinct C-F couplings.

2D NMR Data Analysis - The Definitive Proof

While the 1D data are highly suggestive, 2D NMR provides the definitive, interlocking evidence.

COSY Analysis: The COSY spectrum shows a single cross-peak between the proton signals at δ 7.68 (H4) and δ 7.42 (H5). This irrefutably proves that these two protons are on adjacent carbons.

References

A Comparative Guide to Identifying 6-Bromo-3-chloro-2-fluorobenzaldehyde using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the precise identification of highly functionalized intermediates is paramount. 6-Bromo-3-chloro-2-fluorobenzaldehyde stands as a key building block where the specific arrangement of its halogen substituents and the aldehyde functionality dictates its reactivity and suitability for downstream applications. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural verification of such molecules.

This guide provides an in-depth analysis of the characteristic IR spectral features of this compound. By comparing its expected spectrum with those of simpler, related benzaldehydes, we will elucidate the distinct vibrational signatures imparted by its unique substitution pattern. Furthermore, we will present a rigorous, field-proven protocol for sample analysis to ensure the acquisition of high-quality, reproducible data.

The Vibrational Fingerprint: Decoding the Spectrum

The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. For this compound, the key diagnostic regions can be broken down by its constituent functional groups: the aldehyde, the aromatic ring, and the carbon-halogen bonds.

Key Diagnostic Peaks

The principal absorption bands for this compound are predicted based on established group frequencies and analysis of analogous structures. While a definitive spectrum for this specific molecule is proprietary to manufacturers who confirm it conforms to the structure[1], we can confidently predict its features.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000MediumTypical for sp² C-H bonds on a benzene ring.[2][3]
Aldehyde C-H Stretch~2850 and ~2750Weak-MediumOften appears as a characteristic doublet due to Fermi resonance with an overtone of the C-H bending vibration. The peak around 2750 cm⁻¹ is particularly diagnostic for aldehydes.[4][5][6]
Carbonyl (C=O) Stretch~1705-1685StrongThe conjugation of the aldehyde to the aromatic ring lowers the frequency from the typical ~1720-1740 cm⁻¹ for aliphatic aldehydes.[2][7] The electron-withdrawing halogens may slightly increase this frequency.
Aromatic C=C Stretch1600-1450MediumThe benzene ring exhibits several bands in this region due to ring stretching vibrations. These often appear as a pair of sharp absorptions.[1]
C-F Stretch (Aromatic)1250-1100StrongThe C-F bond is highly polar, resulting in a strong absorption. This peak may overlap with other vibrations in the fingerprint region.[8]
C-Cl Stretch (Aromatic)850-550Medium-StrongThe position is sensitive to the molecular environment and falls within the fingerprint region.[9][10]
C-Br Stretch (Aromatic)690-515Medium-StrongThis absorption occurs at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom.[9]

A Comparative Analysis: Building the Spectrum from Simpler Analogs

To appreciate the unique spectral characteristics of this compound, it is instructive to compare its expected IR features with those of simpler, commercially available halogenated benzaldehydes. This comparison illustrates how the addition of each halogen substituent contributes to the overall spectrum.

  • Benzaldehyde: The foundational structure exhibits a strong C=O stretch around 1700 cm⁻¹, the aldehyde C-H doublet (~2820 and ~2720 cm⁻¹), aromatic C-H stretches above 3000 cm⁻¹, and aromatic C=C stretches between 1600-1450 cm⁻¹.[11][12]

  • 2-Fluorobenzaldehyde: The introduction of fluorine adds a strong C-F stretching band, typically in the 1250-1100 cm⁻¹ region.[6] The other primary peaks associated with the aromatic aldehyde remain largely in place, though minor shifts can occur due to the electronic influence of the fluorine atom.

  • 3-Chlorobenzaldehyde: Adding a chlorine atom introduces a C-Cl stretching vibration in the 850-550 cm⁻¹ range.[5][13] This peak is located in the complex fingerprint region of the spectrum.

  • 2-Bromo-4-chlorobenzaldehyde: This closely related molecule provides insight into the interplay of multiple halogens. Experimental and theoretical spectra show the characteristic aldehyde and aromatic peaks, with the C-Cl and C-Br stretches appearing at the lower end of the spectrum.[7][14]

By synthesizing this information, we can see that the spectrum of this compound will be a composite of these features, with the fingerprint region being particularly complex due to the overlapping C-F, C-Cl, and C-Br vibrations.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the Potassium Bromide (KBr) pellet method, a widely accepted and robust technique for obtaining high-quality transmission FTIR spectra of solid samples.[9][15] This method ensures a homogenous dispersion of the analyte in an IR-transparent matrix.

Diagram of the KBr Pellet Preparation Workflow

KBr_Pellet_Workflow cluster_prep Sample & KBr Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis Sample 1. Weigh 1-2 mg of Sample Grind_Sample 3. Grind Sample in Agate Mortar Sample->Grind_Sample KBr 2. Weigh 100-200 mg of dry KBr Grind_KBr 4. Grind KBr (separately, if needed) KBr->Grind_KBr Mix 5. Thoroughly Mix Sample and KBr Grind_Sample->Mix Grind_KBr->Mix Load_Die 6. Load Mixture into Pellet Die Mix->Load_Die Press 7. Apply Pressure (e.g., 8-10 tons) Load_Die->Press Vaccum 8. Apply Vacuum (optional, for clarity) Press->Vaccum Release 9. Release Pressure & Remove Pellet Vaccum->Release Mount 11. Mount Sample Pellet in Holder Release->Mount Background 10. Acquire Background (Blank KBr Pellet) Acquire 12. Acquire Sample Spectrum Background->Acquire Mount->Acquire

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of the solid this compound sample.[15]

    • In a separate weighing, measure 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder. KBr is hygroscopic, so minimize its exposure to atmospheric moisture.[9]

    • Causality: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes a clear pellet under pressure, providing an ideal matrix for the sample.[9][15]

  • Grinding and Mixing:

    • Using a clean, dry agate mortar and pestle, finely grind the 1-2 mg sample to a fine powder.

    • Add the KBr powder to the mortar and gently but thoroughly mix with the ground sample until the mixture is homogenous. The final mixture should have the consistency of fine flour.[16]

    • Causality: Thorough grinding and mixing are critical to reduce particle size, which minimizes scattering of the infrared beam (the Christiansen effect) and ensures a uniform distribution of the sample within the KBr, leading to a high-quality, reproducible spectrum.[16]

  • Pellet Formation:

    • Transfer the homogenous powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure, typically in the range of 8-10 metric tons, for several minutes.[4] For optimal clarity, a vacuum can be applied to the die during pressing to remove trapped air.

    • Slowly release the pressure and carefully disassemble the die to retrieve the translucent or transparent KBr pellet.

    • Self-Validation: A visually clear and uniform pellet indicates successful preparation. Hazy or opaque pellets suggest insufficient grinding, inadequate pressure, or moisture contamination and should be remade.

  • Spectrum Acquisition:

    • First, acquire a background spectrum using a blank KBr pellet (a pellet made with only KBr). This allows the instrument to subtract the spectral contributions of atmospheric water and CO₂, as well as any minor impurities in the KBr itself.[9]

    • Place the sample pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis without sample preparation, ATR-FTIR is an excellent alternative. A small amount of the solid powder is simply placed onto the ATR crystal (commonly diamond or zinc selenide) and pressure is applied with a built-in clamp to ensure good contact.[17][18] The IR beam undergoes internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, yielding a spectrum of the material in direct contact with the crystal.[17] This method is less sensitive to sample thickness and is often preferred for its speed and simplicity.[3]

Conclusion

The infrared spectrum of this compound is characterized by a unique combination of absorption bands that, when correctly interpreted, provide unambiguous confirmation of its structure. The strong carbonyl stretch, the distinctive aldehyde C-H doublet, and the complex pattern of aromatic and carbon-halogen vibrations in the fingerprint region collectively serve as a robust identifier. By following the detailed experimental protocol provided and leveraging comparative data from simpler analogs, researchers and drug development professionals can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-3-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with specialized chemical intermediates like 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 886615-30-1) is fundamental to innovation.[1][2] However, the novel reactivity that makes such compounds valuable also demands a rigorous and scientifically grounded approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational and logistical plan for personal protective equipment (PPE). It is designed to build your confidence and ensure that every interaction with this compound is underpinned by an uncompromising commitment to safety.

The "Why": A Hazard Analysis of this compound

Understanding the inherent risks of a compound is the critical first step in establishing a valid safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our PPE choices.[3] Simply put, we don't just wear PPE; we wear it for validated, specific reasons directly linked to the chemical's toxicology.

This compound is a solid, often a powder, which means the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[4][5] According to safety data sheets, the primary hazards are:

  • H315: Causes skin irritation. [6][7]

  • H319: Causes serious eye irritation. [6][7]

  • H335: May cause respiratory irritation. [6][7][8]

  • H302: Harmful if swallowed. [4][8]

These classifications are our directive. They tell us that the compound can cause inflammatory responses upon contact with our skin, eyes, and respiratory tract. Therefore, our goal is to establish an unbroken barrier between the chemical and the operator.

Hazard ClassificationGHS Hazard CodeGHS PictogramSignal Word
Skin IrritationH315 (Category 2)GHS07 (Exclamation Mark)Warning
Serious Eye IrritationH319 (Category 2)GHS07 (Exclamation Mark)Warning
Respiratory IrritationH335 (STOT SE 3)GHS07 (Exclamation Mark)Warning
Acute Oral ToxicityH302 (Category 4)GHS07 (Exclamation Mark)Warning
Source: Echemi, Thermo Fisher Scientific[4][6][7][9]

The "What": Core PPE Ensemble and Specifications

Based on the hazard analysis, a multi-layered approach to PPE is required. Each component serves a distinct purpose, and its selection must be deliberate.

Eye and Face Protection

The risk of serious eye irritation (H319) from fine dust particles necessitates more than standard safety glasses.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][10] This ensures a seal around the eyes to prevent airborne particles from entering.

  • Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[10][11] The face shield provides a secondary barrier, protecting the entire face.

Skin and Body Protection

To prevent skin irritation (H315), complete skin coverage is non-negotiable.

  • Gloves: Chemical-resistant gloves are mandatory. While disposable nitrile gloves offer good short-term protection for incidental contact, their breakthrough time can be variable.[10] It is crucial to consult the glove manufacturer’s chemical resistance guide for specific data on halogenated aromatic compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[12][13]

  • Laboratory Coat: A standard cotton lab coat is insufficient. A Nomex® or similar flame-resistant lab coat, fully buttoned, provides a more robust barrier.[10] For tasks with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.[11]

  • Footwear: Closed-toe and closed-heel shoes are required at all times in a laboratory setting.[10] The footwear should be made of a non-porous material to prevent absorption in the event of a spill.[12]

Respiratory Protection

Given that this compound may cause respiratory irritation (H335), controlling inhalation exposure is paramount.

  • Engineering Controls: The first and most effective line of defense is to handle this chemical only in a well-ventilated area, such as a certified chemical fume hood.[4][6]

  • Respiratory PPE: If engineering controls are insufficient to keep exposure below permissible limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with particulate filters (P95 or P100) is the minimum requirement.[14][15] For higher concentrations or unknown exposure levels, a full-face respirator provides a higher protection factor and combines eye and respiratory protection.[6][16]

The "How": Operational and Logistical Plans

Procedural discipline ensures that the selected PPE is used effectively. The following workflow provides a step-by-step guide for safe handling, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure long pants and closed-toe shoes are worn.[10]

  • Inspect and Don PPE: In a designated clean area, don your PPE in the following order:

    • Inner gloves (optional, for added protection).

    • Laboratory coat or coveralls.

    • Respiratory protection (perform a seal check if using a tight-fitting respirator).

    • Safety goggles and/or face shield.

    • Outer chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

  • Handling: Perform all manipulations of this compound within a chemical fume hood to minimize dust generation.

  • Post-Handling: Before leaving the immediate work area, wipe down outer gloves with a damp cloth if contaminated.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

    • Remove outer gloves.

    • Remove face shield and/or goggles.

    • Remove lab coat.

    • Remove respirator.

    • Remove inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][8]

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Risk_Assessment 1. Risk Assessment (Review SDS) Select_PPE 2. Select Appropriate PPE Risk_Assessment->Select_PPE Identify Hazards Don_PPE 3. Don PPE (Correct Sequence) Select_PPE->Don_PPE Gather Equipment Handle_Chemical 4. Handle Chemical (In Fume Hood) Don_PPE->Handle_Chemical Doff_PPE 5. Doff PPE (Avoid Contamination) Handle_Chemical->Doff_PPE Dispose_Waste 7. Dispose of Waste (Contaminated PPE & Chemical) Handle_Chemical->Dispose_Waste Wash_Hands 6. Personal Hygiene Doff_PPE->Wash_Hands Doff_PPE->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plan
  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][6]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear the full PPE ensemble, including respiratory protection.

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4][17] Do not use dry cleanup procedures that generate dust.[8]

  • Disposal:

    • All waste, including the chemical itself and any contaminated PPE (gloves, wipes, etc.), is considered hazardous waste.[4]

    • Dispose of contents and containers at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[6][18] Do not allow the product to enter drains.[15]

By integrating this expert-level understanding of the risks with disciplined, procedural execution, you ensure that your innovative work is conducted with the highest standards of safety. Trust in your protocol is the foundation of confident research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.